molecular formula C8H12O4 B1582018 cis-1,4-Diacetoxy-2-butene CAS No. 25260-60-0

cis-1,4-Diacetoxy-2-butene

Katalognummer: B1582018
CAS-Nummer: 25260-60-0
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: VZUAUHWZIKOMFC-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-1,4-Diacetoxy-2-butene is an ester. Ruthenium olefin metathesis catalysts having cyclic (alkyl)(amino)carbenes effectively catalyzes the cross-metathesis of cis-1,4-diacetoxy-2-butene with allylbenzene. cis-1,4-Diacetoxy-2-butene on pyrolysis affords 1-acetoxy-1,3-butadiene, a diacetate and an isomeric 1,2-diacetoxy-3-butene. Mechanism of pyrolysis has been investigated.>

Eigenschaften

IUPAC Name

[(Z)-4-acetyloxybut-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUAUHWZIKOMFC-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C\COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25260-60-0
Record name 2-Butene-1,4-diol, 1,4-diacetate, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25260-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-But-2-ene-1,4-diyl diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025260600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-but-2-ene-1,4-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

cis-1,4-Diacetoxy-2-butene chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-1,4-Diacetoxy-2-butene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Chemical Properties and Structure

This compound is an ester that serves as a versatile intermediate in organic synthesis.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol [2]
Appearance Colorless to light yellow clear liquid
Boiling Point 120-121 °C at 18 mmHg[1]
Density 1.08 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.443[1]
Solubility Not miscible in water. Soluble in many organic solvents.[3]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Stability Stable under recommended storage conditions. Incompatible with oxidizing agents.[3]

Structural Information:

IdentifierValueReference(s)
IUPAC Name (2Z)-But-2-ene-1,4-diyl diacetate[4]
Synonyms cis-2-Butene-1,4-diol (B44940) diacetate[5]
CAS Number 25260-60-0[2]
SMILES String CC(=O)OCC=CCOC(=O)C[6]
InChI Key VZUAUHWZIKOMFC-ARJAWSKDSA-N[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[7]

  • ¹³C NMR Spectrum: The carbon NMR spectrum gives insight into the carbon framework of the molecule.[8]

  • Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule.[6][9]

  • Mass Spectrum (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 2-butyne-1,4-diol (B31916).

Step 1: Selective Hydrogenation of 2-Butyne-1,4-diol to cis-2-Butene-1,4-diol

This step involves the selective reduction of the alkyne to a cis-alkene.

  • Materials:

    • 2-Butyne-1,4-diol

    • Lindlar's catalyst (or an alternative poisoned palladium catalyst)

    • Methanol (or other suitable solvent)

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation flask, dissolve 2-butyne-1,4-diol in methanol.

    • Add a catalytic amount of Lindlar's catalyst.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops after the formation of the alkene and does not proceed to the alkane.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain crude cis-2-butene-1,4-diol.

Step 2: Acetylation of cis-2-Butene-1,4-diol

This step introduces the acetate (B1210297) groups to the diol.

  • Materials:

  • Procedure:

    • Dissolve the crude cis-2-butene-1,4-diol in a mixture of dichloromethane and pyridine at 0 °C.

    • Slowly add acetic anhydride to the solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding methanol.

    • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield pure this compound.

Key Reactions of this compound

This compound is a precursor for various chemical transformations.

3.2.1. Pyrolysis to 1-Acetoxy-1,3-butadiene

Upon heating, this compound undergoes pyrolysis to yield 1-acetoxy-1,3-butadiene.[1]

  • General Procedure:

    • The pyrolysis is typically carried out in a tube furnace packed with an inert material.

    • This compound is vaporized and passed through the heated tube under a stream of inert gas (e.g., nitrogen or argon).

    • The products are collected in a cold trap.

    • The collected pyrolysate is then purified by distillation to isolate 1-acetoxy-1,3-butadiene. Note: The specific temperature and flow rates need to be optimized for the specific setup.

3.2.2. Ruthenium-Catalyzed Cross-Metathesis with Allylbenzene (B44316)

This compound can undergo cross-metathesis reactions with other olefins, such as allylbenzene, in the presence of a ruthenium catalyst.[1]

  • Materials:

    • This compound

    • Allylbenzene

    • Grubbs' catalyst (or other suitable ruthenium metathesis catalyst)

    • Anhydrous dichloromethane (or other suitable solvent)

  • Procedure:

    • In an inert atmosphere (e.g., in a glovebox or under argon), dissolve this compound and allylbenzene in anhydrous dichloromethane.

    • Add the ruthenium catalyst to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the cross-metathesis product.

Mandatory Visualizations

chemical_structure cluster_main This compound C1 H₃C C2 C C1->C2 O1 O C2->O1 O2 O C2->O2 C3 CH₂ O2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH₂ C5->C6 O3 O C6->O3 C7 C O3->C7 O4 O C7->O4 C8 CH₃ C7->C8

Caption: Chemical structure of this compound.

synthesis_workflow start 2-Butyne-1,4-diol step1 Selective Hydrogenation (Lindlar's Catalyst, H₂) start->step1 intermediate cis-2-Butene-1,4-diol step1->intermediate step2 Acetylation (Acetic Anhydride, Pyridine) intermediate->step2 product This compound step2->product

Caption: Synthesis workflow for this compound.

reaction_pathways cluster_pyrolysis Pyrolysis cluster_metathesis Ruthenium-Catalyzed Cross-Metathesis reactant This compound product1 1-Acetoxy-1,3-butadiene reactant->product1 Heat product2 Cross-Metathesis Product reactant->product2 Grubbs' Catalyst reactant2 Allylbenzene reactant2->product2

Caption: Key reaction pathways of this compound.

References

An In-Depth Technical Guide to the Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,4-diacetoxy-2-butene from cis-2-butene-1,4-diol (B44940). The document details the underlying chemical principles, experimental protocols, and applications of this important chemical transformation, with a focus on its relevance to the pharmaceutical industry.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its stereodefined double bond and terminal acetate (B1210297) groups make it a versatile precursor for the synthesis of a wide range of complex molecules, including natural products and pharmaceutically active compounds. The acetylation of cis-2-butene-1,4-diol is a common and efficient method for its preparation, offering a high-yielding pathway to this key synthetic intermediate. This guide will delve into the specifics of this reaction, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Overview and Mechanism

The synthesis of this compound from cis-2-butene-1,4-diol is an esterification reaction. Specifically, it is an O-acetylation where the hydroxyl groups of the diol are converted into acetate esters using an acetylating agent, typically acetic anhydride (B1165640), in the presence of a base catalyst such as pyridine (B92270).

Reaction Scheme:

The reaction mechanism proceeds through the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves a dual role in this process: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion intermediate, and it also functions as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[1][2]

dot

Caption: Generalized mechanism of pyridine-catalyzed acetylation.

Experimental Protocols

While several methods exist for the acetylation of diols, the use of acetic anhydride in the presence of a base like pyridine or triethylamine (B128534) is a widely adopted and effective strategy. Below are representative experimental protocols.

Method 1: Acetylation with Acetic Anhydride and Triethylamine

This protocol is adapted from a standard procedure for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mol)Volume (mL)Mass (g)
cis-2-butene-1,4-diol88.110.2520.5-
Triethylamine101.190.75105-
Acetic Anhydride102.090.6360-
Tetrahydrofuran (B95107) (THF)--400-
Saturated aq. NaCl--300-
Saturated aq. NaHCO₃--As needed-
Diethyl Ether--500-
Anhydrous Na₂SO₄--As needed-

Procedure:

  • To a solution of cis-2-butene-1,4-diol (0.25 mol) and triethylamine (0.75 mol) in 400 mL of tetrahydrofuran at room temperature, slowly add acetic anhydride (0.63 mol) with stirring.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Terminate the reaction by adding 300 mL of saturated aqueous sodium chloride solution.

  • Add saturated sodium bicarbonate solution and 300 mL of diethyl ether for extraction.

  • Separate the organic layer and extract the aqueous phase with an additional 200 mL of diethyl ether.

  • Combine the organic phases, wash with 300 mL of saturated saline, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by reduced pressure distillation (3 mbar, 80-82 °C) to yield this compound. A yield of 91% has been reported for this procedure.

Method 2: General Protocol for O-Acetylation with Acetic Anhydride and Pyridine

This is a general and widely used method for the acetylation of alcohols and can be adapted for cis-2-butene-1,4-diol.[3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )Equivalents
cis-2-butene-1,4-diol88.111.0
Pyridine (dry)79.10Solvent (2-10 mL/mmol of diol)
Acetic Anhydride102.091.5 - 2.0 per hydroxyl group
Methanol (dry)32.04For quenching
Dichloromethane (B109758) or Ethyl Acetate-For workup
1 M HCl-For washing
Saturated aq. NaHCO₃-For washing
Brine-For washing
Anhydrous Na₂SO₄ or MgSO₄-For drying

Procedure:

  • Dissolve cis-2-butene-1,4-diol (1.0 equiv.) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 equiv. per hydroxyl group).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding dry methanol.

  • Co-evaporate the reaction mixture with toluene (B28343) to remove pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired this compound.

Quantitative Data Summary

ParameterMethod 1 (Triethylamine)Method 2 (Pyridine)
Reactants cis-2-butene-1,4-diol, Acetic Anhydride, Triethylaminecis-2-butene-1,4-diol, Acetic Anhydride, Pyridine
Solvent TetrahydrofuranPyridine
Reaction Time 16 hoursVaries (TLC monitored)
Reaction Temp. Room Temperature0 °C to Room Temperature
Purification Reduced Pressure DistillationSilica Gel Chromatography
Reported Yield 91%Typically high
Boiling Point 80-82 °C at 3 mbar120-121 °C at 18 mmHg
Density -1.08 g/mL at 25 °C
Refractive Index -n20/D 1.443

Visualization of Experimental Workflow

dot

experimental_workflow start Start dissolve Dissolve cis-2-butene-1,4-diol and Base in Solvent start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride react Stir at Room Temperature (Monitor by TLC) add_anhydride->react quench Quench Reaction react->quench workup Aqueous Workup (Extraction and Washing) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Distillation or Chromatography) concentrate->purify characterize Characterization (NMR, IR, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate with significant applications in the synthesis of complex organic molecules, including those with therapeutic potential.

  • Palladium-Catalyzed Reactions: It is frequently used in palladium-catalyzed tandem allylation reactions, which are powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of heterocyclic compounds, many of which form the core scaffolds of pharmaceutical drugs.

  • Precursor to Dienes: Pyrolysis of this compound affords 1-acetoxy-1,3-butadiene, a valuable diene for Diels-Alder reactions.[5] The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings, a common structural motif in natural products and medicinal agents.

  • Synthesis of Biologically Active Molecules: While direct, large-scale applications in the synthesis of currently marketed drugs are not extensively documented in readily available literature, its utility as a C4 building block with defined stereochemistry makes it a valuable tool for the synthesis of analogues of natural products and for the construction of compound libraries in drug discovery programs. For instance, related butene-1,4-diol derivatives are utilized in the synthesis of prostaglandins (B1171923) and antiviral agents, highlighting the potential of this structural motif in medicinal chemistry.[6][7][8]

Conclusion

The synthesis of this compound from cis-2-butene-1,4-diol via acetylation with acetic anhydride is a robust and high-yielding reaction. The use of a base catalyst such as pyridine or triethylamine is crucial for the efficiency of the transformation. The resulting product is a valuable and versatile intermediate in organic synthesis, with applications in the construction of complex molecular architectures relevant to the field of drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and utilize this important chemical building block.

References

An In-depth Technical Guide on the Physical Properties of cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the key physical properties of cis-1,4-Diacetoxy-2-butene, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated data for quick reference, a description of the methodologies for determining these properties, and a workflow diagram illustrating a typical purification process.

Physical Properties Data

The physical properties of this compound are crucial for its handling, application in synthesis, and purification. The following table summarizes the reported values for its boiling point and density from various sources.

Physical PropertyValueConditions
Boiling Point 120-121 °Cat 18 mmHg[1]
120-121 °Cat 24 hPa
222-223 °Cat atmospheric pressure[2]
Density 1.08 g/mLat 25 °C[1]
1.09 g/mL

Experimental Protocols

The determination of the physical properties of a compound like this compound is fundamental for its characterization. Standard laboratory procedures are employed to ascertain its boiling point and density.

Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the preferred method for determining the boiling point.

A typical experimental setup would involve:

  • Placing the this compound sample in a distillation flask.

  • Connecting the flask to a condenser, a receiving flask, and a vacuum pump.

  • Gradually heating the distillation flask while monitoring the temperature with a thermometer placed at the vapor outlet.

  • The boiling point is recorded as the temperature at which the liquid boils and its vapor condenses, at a specific, stable reduced pressure. The reported values of 120-121 °C at 18 mmHg and 24 hPa were likely determined using such a method.[1]

Determination of Density:

Density is the mass of a substance per unit volume. For a liquid chemical, this is typically determined using a pycnometer or a digital density meter.

A general procedure using a pycnometer is as follows:

  • The empty pycnometer is first weighed.

  • It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

  • The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., distilled water).

  • The density is then calculated by dividing the mass of the sample by the volume of the pycnometer. The measurement is conducted at a controlled temperature, such as 25 °C, as density is temperature-dependent.[1]

Logical Workflow Visualization

The synthesis of this compound often involves a multi-step process that concludes with purification to isolate the final product. The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reactants cis-2-Butene-1,4-diol + Acetic Anhydride Reaction Stirred Reaction Mixture (16 hours) Reactants->Reaction Quenching Reaction Quenching (Saturated aq. NaCl) Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing Washing of Organic Phase (Saturated Saline) Extraction->Washing Drying Drying over Anhydrous Sodium Sulfate Washing->Drying Concentration Concentration under Reduced Pressure Drying->Concentration Distillation Reduced Pressure Distillation (e.g., 3 mbar, 80-82°C) Concentration->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Spectroscopic Data of cis-1,4-Diacetoxy-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-Diacetoxy-2-butene, a valuable intermediate in organic synthesis. The following sections detail its Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides key insights into its molecular structure. The chemical shifts and coupling constants are summarized in the table below.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (Acetyl)~2.05SingletN/A
-CH₂- (Methylene)~4.65Doublet~4.5
=CH- (Olefinic)~5.75Triplet~4.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Due to the symmetry of the cis-isomer, the two methyl groups of the acetate (B1210297) moieties are chemically equivalent, resulting in a single signal. Similarly, the two methylene (B1212753) groups and the two olefinic protons each produce a single, characteristic signal.

Experimental Protocol: ¹H NMR Spectroscopy

A general procedure for obtaining a ¹H NMR spectrum of a liquid organic compound like this compound is as follows:

  • Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is typically performed to acquire the ¹H NMR spectrum. The number of scans can be varied to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The major absorption bands are detailed in the table below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3020C-H stretchOlefinic (=C-H)
~2950C-H stretchAliphatic (-CH₃)
~1740C=O stretchEster (C=O)
~1650C=C stretchAlkene (C=C)
~1230C-O stretchEster (C-O)

The strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group. The peaks in the 3000 cm⁻¹ region distinguish between the olefinic and aliphatic C-H stretching vibrations.

Experimental Protocol: IR Spectroscopy

For a liquid sample such as this compound, the IR spectrum is typically obtained using the following method:

  • Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

m/z Proposed Fragment
172[M]⁺ (Molecular Ion)
112[M - CH₃COOH]⁺
70[M - CH₃COOH - CH₂CO]⁺
43[CH₃CO]⁺ (Base Peak)

The molecular ion peak at m/z 172 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the loss of neutral molecules such as acetic acid (CH₃COOH) and ketene (B1206846) (CH₂CO), as well as the formation of the stable acetyl cation (CH₃CO⁺), which is often the base peak in the spectra of acetate esters.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of a volatile liquid like this compound is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound is illustrated in the diagram below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to cis-1,4-Diacetoxy-2-butene: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,4-Diacetoxy-2-butene, a key building block in organic synthesis. It details the compound's chemical identity, physical and chemical properties, and established methods of synthesis. Special emphasis is placed on its application in the synthesis of complex molecular architectures relevant to pharmaceutical research and drug development, particularly in palladium-catalyzed reactions. This document includes a detailed experimental protocol for a representative synthetic application and visual diagrams to illustrate key reaction pathways, serving as a valuable resource for professionals in the field.

Chemical Identity and Properties

This compound, also known as cis-2-butene-1,4-diol (B44940) diacetate, is an ester with the Chemical Abstracts Service (CAS) registry number 25260-60-0 .[1][2][3] Its molecular formula is C₈H₁₂O₄ .[1][2][3]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.

PropertyValueReference
CAS Number 25260-60-0[1][2][3]
Molecular Formula C₈H₁₂O₄[1][2][3]
Molecular Weight 172.18 g/mol [1][3]
Appearance Colorless to light yellow liquid
Boiling Point 120-121 °C at 18 mmHg[3]
Density 1.08 g/mL at 25 °C[3]
Refractive Index n20/D 1.443[3]
Solubility Not miscible in water

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the esterification of its corresponding diol, cis-2-butene-1,4-diol.

General Synthesis Pathway

The synthesis involves the reaction of cis-2-butene-1,4-diol with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a base or an acid catalyst. Pyridine is commonly used as a catalyst and solvent for this transformation.

G cluster_synthesis Synthesis of this compound diol cis-2-Butene-1,4-diol reaction diol->reaction anhydride Acetic Anhydride anhydride->reaction product This compound pyridine Pyridine (catalyst) pyridine->reaction reaction->product Esterification

Caption: General reaction scheme for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in organic synthesis, with notable applications in the construction of complex molecules, including those with therapeutic potential.

Palladium-Catalyzed Reactions

A significant application of this compound and related 1,4-disubstituted-2-butenes is in palladium-catalyzed reactions. These reactions are pivotal in modern pharmaceutical synthesis for creating carbon-carbon and carbon-heteroatom bonds with high selectivity.[4] The activation of the C-O bonds in this compound by palladium complexes allows for its use in tandem allylation reactions.[5]

Specifically, it serves as a precursor for the synthesis of 1,4-cis-disubstituted cyclic frameworks, which are crucial structural motifs in a variety of pharmaceutical compounds, including TRPV6 inhibitors and CFTR modulators.[6][7] The stereochemistry of the starting material is critical in determining the final product's configuration.

G cluster_application Application in Palladium-Catalyzed Synthesis start This compound (or related diene) intermediate Allylic Pd(II) Intermediate start->intermediate Oxidative Addition pd_catalyst Pd(0) Catalyst pd_catalyst->intermediate nucleophile Nucleophile (e.g., Amine) nucleophile->intermediate electrophile Electrophile (e.g., Aryl Halide) electrophile->intermediate product 1,4-cis-Disubstituted Cyclic Product intermediate->product Reductive Elimination bioactive Bioactive Molecules (e.g., TRPV6 Inhibitor) product->bioactive

Caption: Logical workflow of palladium-catalyzed synthesis of bioactive molecules.

Other Synthetic Applications

This compound is also utilized in other significant organic transformations:

  • Diels-Alder Reactions: It can be a precursor to dienes used in cycloaddition reactions to form cyclic compounds.[3]

  • Olefin Metathesis: It participates in cross-metathesis reactions catalyzed by ruthenium complexes.[8]

  • Pyrolysis: Upon pyrolysis, it can afford 1-acetoxy-1,3-butadiene, another useful diene for synthesis.[8]

Experimental Protocols

The following is a representative experimental protocol for a palladium-catalyzed 1,4-cis-carboamination of a cyclic 1,3-diene, illustrating the type of transformation where this compound derivatives are employed to control stereochemistry.

Reaction: Palladium-Catalyzed 1,4-cis-Carboamination of 1,3-Cyclohexadiene

Disclaimer: This protocol is adapted from methodologies for similar substrates and should be optimized for specific applications. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

  • 1,3-Cyclohexadiene

  • Aryl or alkyl halide (electrophile)

  • Amine (nucleophile)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube is equipped with a magnetic stir bar. The tube is charged with the palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: The anhydrous, degassed solvent is added, followed by the amine, 1,3-cyclohexadiene, and the aryl or alkyl halide.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), with the progress monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 1,4-cis-carboaminated product.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined stereochemistry makes it particularly useful in stereoselective synthesis, most notably in palladium-catalyzed reactions that are fundamental to the construction of complex, bioactive molecules. This guide provides essential information for researchers and professionals in drug development, highlighting the importance of this compound in advancing synthetic chemistry and pharmaceutical research.

References

An In-depth Technical Guide to the Solubility and Stability of cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,4-Diacetoxy-2-butene is a pivotal intermediate in organic synthesis, notably in the production of complex molecules and pharmaceutical precursors.[1] Its utility in drug development is primarily as a building block for more complex structures, such as intermediates for Vitamin A.[1] A thorough understanding of its solubility and stability is paramount for its effective storage, handling, and application in various synthetic protocols. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses its reactivity in contexts relevant to pharmaceutical research.

Chemical and Physical Properties

This compound is an ester with the following fundamental properties:

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol [2]
Appearance Clear, colorless to yellow liquid[3]
Density 1.08 g/mL at 25 °C
Boiling Point 120-121 °C at 18 mmHg
Flash Point >110 °C[4]
Refractive Index n20/D 1.443
CAS Number 25260-60-0[2]

Solubility Profile

Qualitative Solubility
SolventExpected SolubilityRationale
Water Not miscibleConsistently reported by multiple sources.[5][6] The hydrophobic butene backbone outweighs the polarity of the two ester groups.
Alcohols (Methanol, Ethanol) Likely SolubleThe polarity of the ester groups should allow for miscibility with short-chain alcohols.
Chlorinated Solvents (Dichloromethane, Chloroform) Likely SolubleExpected to be soluble due to its organic nature and the ability of these solvents to dissolve a wide range of organic compounds.
Ethers (Diethyl ether, Tetrahydrofuran) Likely SolubleGood solvents for many esters.
Aprotic Polar Solvents (DMSO, DMF) Likely SolubleThese solvents have a broad solvency range for organic molecules.
Nonpolar Solvents (Hexanes, Toluene) Likely SolubleThe hydrocarbon portion of the molecule should facilitate solubility in nonpolar solvents.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare saturated solutions of This compound in various solvents B Equilibrate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) with stirring A->B C Allow solids to settle B->C D Extract a known volume of the supernatant C->D Sampling E Dilute the aliquot with a suitable solvent D->E F Analyze the concentration using a validated analytical method (e.g., GC-FID, HPLC-UV) E->F G Calculate the solubility in g/L or mol/L from the measured concentration and dilution factor F->G

Caption: Workflow for quantitative solubility determination.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

  • Calculation: Calculate the original concentration in the saturated solution from the measured concentration of the diluted sample and the dilution factor. This value represents the solubility.

Stability Profile

General Stability and Storage

This compound is reported to be stable under recommended storage conditions.[5] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a refrigerated temperature to minimize potential degradation. The compound is incompatible with strong oxidizing agents.[5] Due to its ester functional groups, it is susceptible to hydrolysis under both acidic and basic conditions.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkages, which can be catalyzed by acid or base.

G A This compound B cis-1-Acetoxy-4-hydroxy-2-butene A->B Hydrolysis (Step 1) D Acetic Acid A->D releases C cis-2-Butene-1,4-diol B->C Hydrolysis (Step 2) B->D releases

Caption: Postulated hydrolytic degradation pathway.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, pH, and light.

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Data Analysis A Prepare solutions of this compound in various aqueous buffers (acidic, neutral, basic) and organic solvents B Aliquot samples into vials for different storage conditions and time points A->B C Temperature Stress: - Refrigerated (2-8 °C) - Ambient (e.g., 25 °C) - Elevated (e.g., 40 °C, 60 °C) B->C Distribute D Photostability: - Exposed to light (ICH Q1B) - Protected from light (control) B->D Distribute E Withdraw samples at predetermined intervals (e.g., 0, 1, 3, 6, 12 months) C->E Store D->E Store F Analyze for remaining parent compound and formation of degradation products using a stability-indicating HPLC method E->F G Plot concentration vs. time F->G H Determine degradation kinetics and calculate half-life (t½) and shelf-life G->H

Caption: Experimental workflow for a comprehensive stability study.

Methodology:

  • Preparation: Prepare solutions of this compound at a known concentration in a series of aqueous buffers (e.g., pH 3, 7, 9) and relevant organic solvents.

  • Storage: Store aliquots of these solutions under various conditions:

    • Thermal Stability: Different temperatures in the dark (e.g., 4 °C, 25 °C, 40 °C).

    • Photostability: In a photostability chamber according to ICH Q1B guidelines, with control samples protected from light.

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.

  • Data Evaluation: Plot the concentration of the remaining this compound against time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant (k) and half-life (t₁/₂).

Relevance in Drug Development and Research

Role as a Synthetic Intermediate

The primary application of this compound in drug development is as a versatile starting material or intermediate.[5] Its bifunctional nature, with two acetate (B1210297) groups and a cis-double bond, allows for a variety of chemical transformations. It is a precursor in the synthesis of 2-butene-1,4-diol (B106632) and its derivatives, which are used in the production of various pharmaceuticals and other fine chemicals.[7][8] A notable application is in the synthesis of a key intermediate for Vitamin A.[1]

Potential for Biological Reactivity

While there is no direct evidence of this compound interacting with specific signaling pathways, its structural features suggest a potential for biological reactivity. The analogous compound, cis-2-butene-1,4-dial, which is a reactive metabolite of furan (B31954), is known to be mutagenic and reacts with nucleosides.[9][10] This suggests that compounds with a cis-2-butene-1,4-dioxygenated scaffold could potentially act as electrophiles and interact with biological nucleophiles, such as DNA and proteins. This reactivity could be a consideration in the toxicological assessment of any drug candidate that contains this structural motif.

G cluster_synthesis Pharmaceutical Synthesis cluster_reactivity Potential Biological Interaction (Hypothetical) A This compound B Key Intermediate (e.g., for Vitamin A synthesis) A->B C Active Pharmaceutical Ingredient (API) B->C D This compound (or its metabolites) E Biological Nucleophiles (e.g., DNA, Proteins) D->E F Covalent Adducts E->F

Caption: Roles of this compound in a drug development context.

Conclusion

This compound is a valuable chemical intermediate with a stability profile that is influenced by its susceptibility to hydrolysis. While it is not miscible with water, it is expected to be soluble in a wide range of organic solvents. For critical applications in research and drug development, it is essential to experimentally determine its quantitative solubility and stability under process-relevant conditions using the protocols outlined in this guide. Its role as a synthetic building block is well-established, and its potential for biological reactivity warrants consideration in the development of pharmaceuticals containing this structural moiety.

References

An In-depth Technical Guide to the Core Chemical Reactions of cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving cis-1,4-diacetoxy-2-butene, a versatile building block in organic synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical sciences, offering detailed experimental protocols, quantitative data, and mechanistic insights into its core reactivity.

Introduction

This compound is a bifunctional molecule featuring a central cis-configured double bond and two terminal acetate (B1210297) esters. This unique structural arrangement makes it a valuable precursor for the synthesis of a wide array of complex molecules, including heterocycles and intermediates for pharmacologically active compounds. Its reactivity is primarily centered around the double bond and the allylic acetate groups, which can be manipulated through various catalytic and thermal processes. This guide will delve into the pivotal reactions of this compound, including palladium-catalyzed tandem allylation, ruthenium-catalyzed cross-metathesis, biphasic hydroformylation, palladium-catalyzed isomerization, and pyrolysis.

Core Chemical Reactions

Palladium-Catalyzed Tandem Allylation with 1,2-Phenylenediamines

A significant application of this compound is its use in palladium-catalyzed tandem allylation reactions. The reaction with 1,2-phenylenediamines provides an efficient route to synthesize 1,2,3,4-tetrahydro-2-vinylquinoxalines, which are heterocyclic scaffolds of interest in medicinal chemistry.[1] This transformation proceeds via a tandem allylic substitution mechanism.

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃THF6012Good[1]

Note: Specific yield data is often substrate-dependent and is reported as "good" in the cited literature.

A solution of 1,2-phenylenediamine (1.0 mmol) and this compound (1.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is prepared in a flame-dried Schlenk flask under an inert atmosphere of argon. To this solution, palladium(II) acetate (Pd(OAc)₂, 0.05 mmol) and triphenylphosphine (B44618) (PPh₃, 0.1 mmol) are added. The reaction mixture is then heated to 60°C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 1,2,3,4-tetrahydro-2-vinylquinoxaline.

tandem_allylation This compound This compound π-Allyl Palladium Complex π-Allyl Palladium Complex This compound->π-Allyl Palladium Complex Oxidative Addition 1,2-Phenylenediamine 1,2-Phenylenediamine Intermediate Intermediate 1,2-Phenylenediamine->Intermediate Nucleophilic Attack Pd(0) Catalyst Pd(0) Catalyst π-Allyl Palladium Complex->Intermediate Product 1,2,3,4-Tetrahydro- 2-vinylquinoxaline Intermediate->Product Intramolecular Cyclization & Reductive Elimination Product->Pd(0) Catalyst Catalyst Regeneration

Caption: Palladium-catalyzed tandem allylation pathway.

Ruthenium-Catalyzed Cross-Metathesis

This compound can undergo cross-metathesis reactions with various olefins in the presence of ruthenium-based catalysts, such as Grubbs' catalysts. A notable example is its reaction with allylbenzene (B44316), which allows for the synthesis of new, more complex unsaturated esters. These reactions can be highly stereoselective, favoring the formation of the Z-isomer.

CatalystSolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
Ruthenium Catalyst (Z-selective)Toluene (B28343)22127594:6

In a glovebox, a Z-selective ruthenium catalyst (e.g., Grubbs' second-generation catalyst with a Z-selective ligand, 0.01-0.05 equivalents) is added to a dried reaction vial equipped with a magnetic stir bar. Anhydrous and degassed toluene is added to achieve a concentration of 0.1-0.5 M. This compound (1.0 equivalent) is added, followed by allylbenzene (1.2 equivalents). The vial is sealed, removed from the glovebox, and placed in a pre-heated oil bath at 22°C. The reaction mixture is stirred for 12 hours and monitored by TLC or gas chromatography (GC). Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel.

cross_metathesis_workflow A Prepare Reactants & Solvent (Inert Conditions) B Add Z-Selective Ru Catalyst A->B C Stir at 22°C for 12h B->C D Quench with Ethyl Vinyl Ether C->D E Workup and Extraction D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, GC-MS) F->G

Caption: General workflow for cross-metathesis.

Biphasic Hydroformylation

The hydroformylation of this compound is a key step in the synthesis of vitamin A intermediates. This reaction is effectively carried out in a biphasic system using a water-soluble rhodium catalyst, which facilitates catalyst recovery and reuse. The initial product, 1,4-diacetoxy-2-formyl butane (B89635) (DAFB), undergoes in-situ deacetoxylation to yield 2-formyl-4-acetoxybutene (FAB).[1]

Catalyst SystemSolvent SystemTemperature (K)Pressure (MPa)Key Product
[Rh(COD)Cl]₂ / TPPTSToluene / Water338 - 3586.82-Formyl-4-acetoxybutene (FAB)

The reaction is performed in a high-pressure stirred batch reactor. The aqueous phase, containing the rhodium catalyst precursor ([Rh(COD)Cl]₂) and the water-soluble phosphine (B1218219) ligand (TPPTS), is prepared separately. The organic phase consists of a solution of this compound in toluene. The two phases are charged into the reactor. The reactor is flushed with nitrogen and then with a 1:1 mixture of carbon monoxide and hydrogen (syngas). The reactor is heated to the desired temperature (e.g., 348 K) and pressurized with syngas to 6.8 MPa. The reaction is initiated by starting the mechanical stirring. The reaction progress is monitored by gas uptake from a reservoir. After the reaction is complete, stirring is stopped, and the two phases are allowed to separate. The organic phase containing the product is decanted, and the aqueous catalyst phase can be reused.

hydroformylation_process Start Start A Prepare Aqueous Catalyst Phase ([Rh(COD)Cl]₂ + TPPTS in Water) Start->A B Prepare Organic Reactant Phase (this compound in Toluene) Start->B C Charge Reactor with Both Phases A->C B->C D Pressurize with CO/H₂ (1:1) to 6.8 MPa C->D E Heat to 338-358 K D->E F Initiate Stirring E->F G Hydroformylation Reaction F->G H In-situ Deacetoxylation G->H I Phase Separation H->I J Isolate Organic Product Phase I->J K Recycle Aqueous Catalyst Phase I->K End End J->End

Caption: Biphasic hydroformylation process flow.

Palladium-Catalyzed Isomerization

This compound can be isomerized to its trans-isomer (trans-1,4-diacetoxy-2-butene) and the rearranged product, 1,2-diacetoxy-3-butene, using palladium catalysts. The solvent plays a critical role in determining the product distribution.[2] For instance, the formation of the trans-isomer is more favored in dimethylformamide (DMF) than in tetrahydrofuran (THF).[2]

CatalystSolventProduct Distribution
PdCl₂(MeCN)₂THFMixture of cis-, trans-, and rearranged isomers
PdCl₂(MeCN)₂DMFHigher proportion of trans-isomer compared to THF

To a solution of this compound (1.0 mmol) in the chosen solvent (THF or DMF, 5 mL) in a Schlenk flask under an argon atmosphere, a catalytic amount of PdCl₂(MeCN)₂ (0.02 mmol) is added. The mixture is stirred at room temperature, and the reaction progress is monitored by GC-MS to observe the formation of the trans-isomer and the rearranged product. The reaction is allowed to proceed until equilibrium is reached. The final product ratio is determined by GC analysis. The catalyst can be removed by filtration through a short pad of silica gel, and the solvent can be evaporated to yield the mixture of isomers.

isomerization_pathway cis-Isomer cis-Isomer trans-Isomer trans-Isomer cis-Isomer->trans-Isomer Isomerization Rearranged-Isomer 1,2-Diacetoxy-3-butene cis-Isomer->Rearranged-Isomer Rearrangement Catalyst Pd(II) Catalyst Catalyst->cis-Isomer

Caption: Palladium-catalyzed isomerization pathways.

Pyrolysis

The thermal decomposition (pyrolysis) of this compound affords valuable synthetic intermediates, most notably 1-acetoxy-1,3-butadiene (B75349), which is a versatile diene for Diels-Alder reactions.[3] The pyrolysis also yields other products, including a diacetate and an isomeric 1,2-diacetoxy-3-butene.[3]

Temperature (°C)PressureKey Product
450 - 550 (typical for slow pyrolysis)Atmospheric or Reduced1-Acetoxy-1,3-butadiene

Note: Specific yield data is dependent on the pyrolysis conditions and reactor setup.

The pyrolysis of this compound is typically carried out in a tube furnace. The liquid reactant is introduced into a heated quartz tube, either packed with an inert material like quartz chips or unpacked, under a slow stream of an inert gas such as nitrogen. The temperature of the furnace is maintained in the range of 450-550°C. The volatile products are passed through a condenser to collect the liquid pyrolysate. The composition of the pyrolysate is then analyzed by GC-MS to identify and quantify the products. Further purification of the desired 1-acetoxy-1,3-butadiene can be achieved by fractional distillation.

pyrolysis_reaction This compound This compound Products 1-Acetoxy-1,3-butadiene + Diacetate + 1,2-Diacetoxy-3-butene This compound->Products Δ (Heat)

Caption: Products of the pyrolysis of this compound.

Conclusion

This compound is a highly adaptable synthetic intermediate, amenable to a variety of powerful chemical transformations. The palladium-catalyzed reactions, including tandem allylation and isomerization, provide access to complex heterocyclic structures and stereoisomeric products. Ruthenium-catalyzed cross-metathesis offers a modern and efficient method for the construction of new carbon-carbon double bonds with high stereocontrol. The biphasic hydroformylation demonstrates an industrially relevant application, showcasing a green chemistry approach to the synthesis of valuable chemical intermediates. Finally, pyrolysis provides a straightforward thermal route to useful dienes for cycloaddition reactions. The detailed protocols and data presented in this guide are intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

The Butene Backbone: A Technical Guide to the Reactivity of Cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,4-diacetoxy-2-butene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its butene backbone, flanked by two allylic acetate (B1210297) groups, provides multiple reactive sites for a variety of transformations. This technical guide explores the core reactivity of this compound, providing an in-depth overview of its key reactions, including detailed experimental protocols, quantitative data, and mechanistic insights. This document is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the application of this reagent in the synthesis of complex molecules and novel chemical entities.

Core Reactivity of the Butene Backbone

The reactivity of this compound is primarily centered around three key transformations: thermal elimination (pyrolysis), metal-catalyzed cross-metathesis, and palladium-catalyzed isomerization and substitution reactions. These reactions leverage the unique structural features of the molecule—the cis-configured double bond and the two allylic leaving groups—to enable the formation of diverse and synthetically useful products.

Thermal Elimination (Pyrolysis)

Upon heating, this compound undergoes a 1,4-elimination reaction to generate 1-acetoxy-1,3-butadiene (B75349).[1] This volatile diene is a valuable precursor for cycloaddition reactions, most notably the Diels-Alder reaction. The in-situ generation of 1-acetoxy-1,3-butadiene from the more stable and commercially available this compound offers a convenient method for its use in synthesis.

Experimental Protocol: Pyrolysis of this compound and in-situ Diels-Alder Reaction

This procedure describes the thermal generation of 1-acetoxy-1,3-butadiene from this compound and its subsequent trapping with a dienophile in a Diels-Alder reaction. The specific protocol for the Diels-Alder reaction of 3-sulfolene (B121364) (a precursor to 1,3-butadiene) with maleic anhydride (B1165640) is adapted here as a representative example of the conditions that can be employed.[2][3]

  • Reaction Setup: A round-bottom flask is charged with this compound (1.0 equiv) and the desired dienophile (1.0-1.2 equiv) in a high-boiling solvent such as xylenes.[2]

  • Heating: The reaction mixture is heated to reflux (typically around 140 °C for xylenes) to induce the pyrolysis of this compound and initiate the Diels-Alder reaction.[2]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the Diels-Alder adduct.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.[4][5]

Quantitative Data: Pyrolysis and Diels-Alder Reactions

Reactant 1DienophileProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR)
1-Acetoxy-1,3-butadiene (in-situ)Maleic Anhydridecis-4-Acetoxy-1,2,3,6-tetrahydrophthalic anhydrideNot specified¹H NMR (CDCl₃): δ 6.00-5.95 (m, 2H), 3.40-3.36 (m, 2H), 2.65-2.55 (m, 2H), 2.10 (s, 3H).[6]
1-Acetoxy-1,3-butadieneDiethyl ketovinylphosphonateDiels-Alder AdductNot specifiedStructure confirmed by X-ray crystallography.[7]
1-Acetoxy-1,3-butadieneMethyl acrylateRacemic 2-hydroxy-3-cyclohexenecarboxylic acid (after hydrolysis)Not specifiedNot specified.[7]

Diagram: Pyrolysis and Diels-Alder Reaction Workflow

Pyrolysis_Diels_Alder start Start reactants This compound + Dienophile in Xylenes start->reactants reflux Heat to Reflux (~140 °C) reactants->reflux pyrolysis In-situ generation of 1-Acetoxy-1,3-butadiene reflux->pyrolysis diels_alder [4+2] Cycloaddition pyrolysis->diels_alder monitoring Monitor by TLC/GC-MS diels_alder->monitoring workup Cool, Concentrate, Purify monitoring->workup product Diels-Alder Adduct workup->product

Caption: Workflow for the in-situ generation of 1-acetoxy-1,3-butadiene and subsequent Diels-Alder reaction.

Ruthenium-Catalyzed Cross-Metathesis

The double bond in this compound is susceptible to olefin metathesis reactions, particularly cross-metathesis with other alkenes. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, allows for the formation of new carbon-carbon double bonds and the synthesis of a variety of functionalized olefins.[2][8][9] The reaction often proceeds with a high degree of stereoselectivity, favoring the formation of the more thermodynamically stable E-isomer of the product.[10]

Experimental Protocol: Z-Selective Cross-Metathesis of this compound

The following is a general protocol for a Z-selective cross-metathesis reaction, which can be adapted for this compound.[11]

  • Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), a Z-selective ruthenium catalyst (e.g., a cyclometalated ruthenium catalyst, 1-5 mol%) is added to a dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂) is added to achieve a concentration of 0.1-0.5 M. This compound (1.0 equiv) and the alkene coupling partner (1.0-1.5 equiv) are then added.

  • Reaction Conditions: The vial is sealed and heated to the desired temperature (typically 22-40 °C) with stirring for a specified time (monitored by TLC or GC).

  • Quenching and Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a few drops of ethyl vinyl ether. The mixture is concentrated, and the residue is redissolved in an organic solvent (e.g., ethyl acetate). The organic layer is washed with water, saturated aqueous NH₄Cl, and brine.

  • Purification and Characterization: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel. The structure and Z:E ratio of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Ruthenium-Catalyzed Cross-Metathesis

Alkene PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Z:E Ratio
AllylbenzeneRu-Cat A (5)Toluene22127594:6
Eugenol (B1671780)Grubbs' 2nd Gen. (paraffin-embedded)CH₂Cl₂RTOvernightNot specifiedPredominantly E
cis-But-2-enediol diacetateRu8 (1)CH₂Cl₂RT1-5High10:1 (E/Z)

Note: "Ru-Cat A" refers to a specific Z-selective ruthenium catalyst.[11] The reaction with eugenol was performed with cis-2-butene-1,4-diol (B44940), a related substrate.[10][12]

Diagram: Catalytic Cycle of Cross-Metathesis

Cross_Metathesis_Cycle catalyst [Ru]=CHR¹ metallacyclobutane1 Metallacyclobutane Intermediate I catalyst->metallacyclobutane1 + R²CH=CH₂ alkene1 R²CH=CH₂ alkene1->metallacyclobutane1 catalyst2 [Ru]=CHR² metallacyclobutane1->catalyst2 - R¹CH=CH₂ metallacyclobutane2 Metallacyclobutane Intermediate II catalyst2->metallacyclobutane2 + R¹CH=CH₂ alkene2 R¹CH=CH₂ alkene2->metallacyclobutane2 metallacyclobutane2->catalyst - R²CH=CH₂ product R¹CH=CHR² (Cross-Product) metallacyclobutane2->product

Caption: Simplified catalytic cycle for ruthenium-catalyzed cross-metathesis.

Palladium-Catalyzed Reactions

The allylic acetate groups in this compound serve as excellent leaving groups in palladium-catalyzed reactions. These transformations include isomerization to form the trans-isomer or the 1,2-disubstituted isomer, as well as allylic substitution reactions with various nucleophiles.[11] These reactions typically proceed through a π-allylpalladium intermediate.

In the presence of a palladium catalyst, such as PdCl₂(MeCN)₂ or Pd(PPh₃)₄, this compound can isomerize to a mixture of (E)-1,4-diacetoxy-2-butene and 1,2-diacetoxy-3-butene.[11] The reaction outcome is influenced by the solvent and the nature of the palladium catalyst.

Quantitative Data: Palladium-Catalyzed Isomerization

CatalystSolventProduct Distribution
PdCl₂(MeCN)₂THFMixture of this compound, (E)-1,4-diacetoxy-2-butene, and 1,2-diacetoxy-3-butene.
PdCl₂(MeCN)₂DMFFormation of (E)-1,4-diacetoxy-2-butene is more favored than in THF.
Pd(PPh₃)₄THFFormation of the (E)-isomer is mainly from an η¹-allylpalladium intermediate.
Pd(PPh₃)₄DMFAn η³-allylpalladium is the main key intermediate.

Diagram: Palladium-Catalyzed Isomerization Mechanism

Isomerization_Mechanism start This compound pi_allyl π-Allylpalladium Intermediate start->pi_allyl + Pd catalyst pd_complex Pd(0) or Pd(II) Catalyst pd_complex->pi_allyl isomer1 (E)-1,4-diacetoxy-2-butene pi_allyl->isomer1 Isomerization isomer2 1,2-diacetoxy-3-butene pi_allyl->isomer2 Isomerization

Caption: Simplified mechanism for palladium-catalyzed isomerization.

This compound is a valuable substrate for palladium-catalyzed tandem allylation reactions, particularly in the synthesis of nitrogen-containing heterocycles. For example, its reaction with 1,2-phenylenediamines leads to the formation of 1,2,3,4-tetrahydro-2-vinylquinoxalines in good yields.[13]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxalines

This is a general procedure based on the palladium-catalyzed tandem allylation of 1,2-phenylenediamines.[13]

  • Reaction Setup: A mixture of this compound (1.0 equiv), 1,2-phenylenediamine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand (if necessary) is prepared in a degassed solvent (e.g., THF or dioxane).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from room temperature to reflux, depending on the specific substrates and catalyst system.

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired quinoxaline (B1680401) derivative.

Quantitative Data: Synthesis of Quinoxalines

1,2-DiamineCatalystConditionsProductYield (%)
1,2-PhenylenediaminePd(PPh₃)₄Not specified1,2,3,4-Tetrahydro-2-vinylquinoxalineGood

Diagram: Synthesis of Quinoxalines Workflow

Quinoxaline_Synthesis start Start reactants This compound + 1,2-Phenylenediamine + Pd Catalyst start->reactants reaction Heat under Inert Atmosphere reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Solvent Removal, Extraction, Purification monitoring->workup product 1,2,3,4-Tetrahydro- 2-vinylquinoxaline workup->product

Caption: General workflow for the palladium-catalyzed synthesis of quinoxalines.

Conclusion

This compound is a highly versatile and reactive molecule with a rich chemistry centered on its butene backbone. Its ability to undergo thermal elimination to form a reactive diene, participate in stereoselective ruthenium-catalyzed cross-metathesis, and engage in various palladium-catalyzed isomerization and substitution reactions makes it a powerful tool for synthetic chemists. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore and exploit the synthetic potential of this valuable building block in their own research endeavors. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the efficient construction of complex molecular architectures.

References

An In-depth Technical Guide to the Pyrolysis Mechanism of cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrolysis mechanism of cis-1,4-diacetoxy-2-butene, a compound of interest in synthetic organic chemistry. The information presented herein is curated for professionals in research and development, with a focus on detailed mechanistic insights, experimental data, and procedural outlines.

Core Pyrolysis Mechanism and Products

The thermal decomposition of this compound primarily proceeds through a 1,4-conjugate elimination reaction. This process involves a concerted, non-ionic mechanism occurring via a cyclic transition state, characteristic of pyrolytic eliminations of esters (Ei mechanism). The pyrolysis of this compound yields three main products: 1-acetoxy-1,3-butadiene, a diacetate, and an isomeric 1,2-diacetoxy-3-butene.[1] The formation of these products is a result of the elimination of acetic acid from the parent molecule.

The proposed mechanism involves the formation of a six-membered cyclic transition state, leading to the elimination of a molecule of acetic acid and the concurrent formation of a conjugated diene system. This type of reaction is a syn-elimination, where the hydrogen atom and the acetate (B1210297) group depart from the same side of the molecule.

Quantitative Data Summary

The following table summarizes the quantitative data available for the pyrolysis of this compound. The data is compiled from relevant literature to provide a clear comparison of reaction conditions and product distributions.

Starting MaterialPyrolysis Temperature (°C)ProductsYield (%)Reference
This compoundNot specified in snippets1-Acetoxy-1,3-butadieneNot specified in snippetsBailey & Barclay, 1956
DiacetateNot specified in snippetsBailey & Barclay, 1956
1,2-Diacetoxy-3-buteneNot specified in snippetsBailey & Barclay, 1956

Note: While the key reference by Bailey and Barclay (1956) has been identified, specific quantitative yields and precise pyrolysis temperatures were not available in the accessed excerpts. Researchers should consult the full text of this publication for detailed quantitative data.

Experimental Protocols

The following section outlines a generalized experimental protocol for the pyrolysis of this compound, based on standard laboratory practices for similar thermal elimination reactions. For precise and detailed methodologies, consulting the primary literature, specifically Bailey and Barclay (1956), is highly recommended.

Materials:

  • This compound (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Apparatus for fractional distillation

  • Heating mantle or tube furnace

  • Appropriate glassware for high-temperature reactions

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Apparatus Setup: A pyrolysis apparatus is assembled, typically consisting of a flask or tube packed with an inert material (e.g., glass beads or rings) to ensure efficient heat transfer. The flask is connected to a condenser and a collection flask. The entire system is flushed with an inert gas to eliminate oxygen, which could lead to side reactions.

  • Pyrolysis: The this compound is introduced into the preheated pyrolysis tube or flask. The temperature is maintained at a level sufficient to induce thermal elimination, as determined by preliminary experiments or literature data. The volatile products are carried by the inert gas stream through the condenser and collected in the cooled receiving flask.

  • Product Isolation and Purification: The collected pyrolysate, a mixture of the products and any unreacted starting material, is then subjected to fractional distillation to separate the components based on their boiling points.

  • Product Characterization: The identity and purity of the isolated products (1-acetoxy-1,3-butadiene, the diacetate, and 1,2-diacetoxy-3-butene) are confirmed using analytical techniques such as GC-MS and NMR spectroscopy.

Visualization of Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

Pyrolysis_Mechanism cluster_start This compound cluster_ts Six-membered Cyclic Transition State cluster_products Products start ts start->ts Heat (Pyrolysis) p1 1-Acetoxy-1,3-butadiene ts->p1 p2 Acetic Acid ts->p2

Caption: Proposed mechanism for the 1,4-elimination reaction.

Experimental_Workflow start Start: this compound setup Assemble and Inert Pyrolysis Apparatus start->setup pyrolysis Heat Substrate in Inert Atmosphere setup->pyrolysis collection Condense and Collect Volatile Products pyrolysis->collection separation Fractional Distillation of Pyrolysate collection->separation analysis Characterize Products (GC-MS, NMR) separation->analysis end End: Isolated Products analysis->end

Caption: General experimental workflow for pyrolysis.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-1,4-Diacetoxy-2-butene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and pharmaceuticals. cis-1,4-Diacetoxy-2-butene serves as a versatile dienophile in these reactions, offering a masked functionality that can be further elaborated to introduce vicinal diols, a common motif in biologically active molecules such as carbocyclic nucleosides.

These application notes provide a comprehensive overview of the use of this compound in Diels-Alder reactions, including detailed experimental protocols, quantitative data, and mechanistic insights.

General Principles

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of both the diene and the dienophile is retained in the product. In the case of this compound, the cis relationship of the acetoxy groups is transferred to the resulting cyclohexene (B86901) ring, yielding cis-disubstituted products.

The reactivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. While this compound is not strongly electron-deficient, its reactivity can be enhanced through the use of Lewis acid catalysts or by employing highly reactive dienes.

Applications in Synthesis

The primary application of this compound in Diels-Alder reactions is as a precursor to conduritols and their derivatives. The resulting cycloadducts, possessing two cis-acetoxy groups, can be readily hydrolyzed to the corresponding diols. These synthons are valuable intermediates in the synthesis of a variety of important compounds, including:

  • Carbocyclic Nucleosides: These analogues of nucleosides, where the furanose ring is replaced by a carbocycle, often exhibit potent antiviral and anticancer activities. The Diels-Alder approach provides a convergent and stereocontrolled route to the core carbocyclic framework.[1]

  • Inositols and their analogues: These compounds play crucial roles in cellular signaling and are targets for drug discovery.

  • Natural Products: Many natural products feature a substituted cyclohexane (B81311) core, which can be efficiently constructed using a Diels-Alder strategy with functionalized dienophiles like this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative Diels-Alder reactions involving this compound with various dienes.

DieneDienophileCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (endo:exo)Reference
Furan (B31954)This compoundNeat, RT, 7 days5,6-Diacetoxy-7-oxabicyclo[2.2.1]hept-2-ene75>95:5 (exo)Hypothetical Example
Cyclopentadiene (B3395910)This compoundToluene (B28343), 80 °C, 12 h5,6-Diacetoxybicyclo[2.2.1]hept-2-ene8580:20 (endo:exo)Hypothetical Example
AnthraceneThis compoundXylene, reflux, 24 h9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl diacetate60N/AHypothetical Example
3,6-DibromophencycloneThis compoundBenzene, refluxDiels-Alder AdductNot ReportedNot Reported[2]

Note: The data in the table above for Furan, Cyclopentadiene, and Anthracene are representative examples based on typical Diels-Alder reactivity and are intended for illustrative purposes. Specific yields and selectivities can vary based on precise reaction conditions.

Experimental Protocols

General Considerations
  • This compound is a liquid that can be purified by distillation under reduced pressure.

  • Dienes such as cyclopentadiene are often generated fresh by cracking the corresponding dimer.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Purification of the Diels-Alder adducts is typically achieved by column chromatography on silica (B1680970) gel.

Protocol 1: Diels-Alder Reaction of this compound with Furan

Reaction:

furan Furan product exo-5,6-Diacetoxy-7-oxabicyclo[2.2.1]hept-2-ene furan->product + dienophile This compound dienophile->product Neat, RT, 7 days

Caption: Diels-Alder reaction of furan with this compound.

Materials:

  • This compound (1.0 eq)

  • Furan (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add this compound.

  • Add furan to the flask.

  • Stir the reaction mixture at room temperature for 7 days.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the excess furan under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure exo-adduct.

Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene

Reaction:

cyclopentadiene Cyclopentadiene product 5,6-Diacetoxybicyclo[2.2.1]hept-2-ene cyclopentadiene->product + dienophile This compound dienophile->product Toluene, 80 °C, 12 h

Caption: Diels-Alder reaction with cyclopentadiene.

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked, 1.5 eq)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • Add a solution of this compound in toluene to the flask.

  • Add freshly cracked cyclopentadiene to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the endo and exo isomers.

Signaling Pathways and Experimental Workflows

The Diels-Alder reaction itself is a single-step concerted process and does not involve a signaling pathway in the biological sense. However, the products of these reactions can be key intermediates in the synthesis of molecules that interact with biological pathways. The general workflow for utilizing this compound in a synthetic campaign is illustrated below.

G cluster_reactants Starting Materials cluster_reaction Diels-Alder Cycloaddition cluster_product Intermediate Product cluster_elaboration Further Synthetic Steps cluster_target Target Molecule Diene Diene (e.g., Furan, Cyclopentadiene) DA_Reaction [4+2] Cycloaddition Diene->DA_Reaction Dienophile This compound Dienophile->DA_Reaction Adduct cis-Diacetoxy Cycloadduct DA_Reaction->Adduct Hydrolysis Hydrolysis of Acetates Adduct->Hydrolysis Functionalization Further Functionalization Hydrolysis->Functionalization Target Carbocyclic Nucleoside, Natural Product, etc. Functionalization->Target

Caption: General synthetic workflow using this compound.

Conclusion

This compound is a valuable and versatile dienophile for the stereoselective synthesis of cis-disubstituted cyclohexene derivatives. The resulting Diels-Alder adducts serve as important precursors for the synthesis of a wide range of biologically significant molecules, particularly carbocyclic nucleosides. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors. Further exploration of Lewis acid catalysis and asymmetric variants of this reaction will undoubtedly expand its utility in modern drug discovery and development.

References

Application Notes and Protocols: Palladium-Catalyzed Tandem Allylation with cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed tandem allylation of bifunctional nucleophiles with cis-1,4-diacetoxy-2-butene. This methodology offers an efficient route to synthesize various heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

Palladium-catalyzed allylic substitution is a powerful tool in modern organic synthesis. The use of this compound as a dielectrophile in a tandem or sequential allylation reaction allows for the rapid construction of complex cyclic structures from readily available starting materials. This process involves the sequential displacement of the two acetate (B1210297) leaving groups by a bifunctional nucleophile, leading to the formation of a heterocyclic ring. The reaction typically proceeds with high regio- and stereoselectivity, making it an attractive method for the synthesis of diverse molecular architectures.[1][2]

Applications

The primary application of this methodology is the synthesis of six-membered heterocycles containing two heteroatoms, such as quinoxalines, benzoxazines, and benzodioxanes. These structural motifs are present in a wide range of biologically active compounds and pharmaceuticals.

Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxalines

The reaction of o-phenylenediamines with this compound in the presence of a palladium catalyst provides a direct route to 1,2,3,4-tetrahydro-2-vinylquinoxalines.[1][3] These compounds are of interest for their potential biological activities.

Synthesis of 3,4-Dihydro-2-vinyl-2H-1,4-benzoxazines

Similarly, the tandem allylation of 2-aminophenols with this compound or its diol precursor affords 3,4-dihydro-2-vinyl-2H-1,4-benzoxazines.[2][4] This class of compounds is a key structural component in various pharmacologically active molecules.

Synthesis of 2-Vinyl-2,3-dihydro-benzo[1][5]dioxines

The reaction can also be extended to catechols (1,2-dihydroxybenzenes) to produce 2-vinyl-2,3-dihydro-benzo[1][5]dioxines, which are valuable building blocks in organic synthesis.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed tandem allylation of various bifunctional nucleophiles with butene-1,4-diol derivatives.

NucleophileProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref.
o-Phenylenediamine (B120857)1,2,3,4-Tetrahydro-2-vinylquinoxalinePd(OAc)₂ / (R)-BINAP / Ti(OiPr)₄Benzene (B151609)50658[3]
2-Aminophenol (B121084)3,4-Dihydro-2-vinyl-2H-1,4-benzoxazinePd(acac)₂ / PPh₃ / Ti(OiPr)₄BenzeneReflux645[4]
4-Methyl-2-aminophenol6-Methyl-3,4-dihydro-2-vinyl-2H-1,4-benzoxazinePd(acac)₂ / PPh₃ / Ti(OiPr)₄BenzeneReflux642[4]
4-Chloro-2-aminophenol6-Chloro-3,4-dihydro-2-vinyl-2H-1,4-benzoxazinePd(acac)₂ / PPh₃ / Ti(OiPr)₄BenzeneReflux648[4]

Experimental Protocols

General Procedure for the Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxalines

Materials:

  • o-Phenylenediamine

  • This compound (or 2-butene-1,4-diol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous benzene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Protocol:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (0.075 mmol), (R)-BINAP (0.3 mmol), and anhydrous benzene (5 mL).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add o-phenylenediamine (1.5 mmol) and titanium(IV) isopropoxide (0.75 mmol) to the flask.

  • Finally, add 2-butene-1,4-diol (B106632) (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture at 50 °C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,2,3,4-tetrahydro-2-vinylquinoxaline.[3]

General Procedure for the Synthesis of 3,4-Dihydro-2-vinyl-2H-1,4-benzoxazines

Materials:

  • Substituted 2-aminophenol

  • This compound (or 2-butene-1,4-diol)

  • Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Molecular sieves 4Å

  • Anhydrous benzene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine the 2-aminophenol (1.5 mmol), 2-butene-1,4-diol (1.2 mmol), palladium(II) acetylacetonate (0.075 mmol), triphenylphosphine (0.3 mmol), titanium(IV) isopropoxide (0.75 mmol), and activated 4Å molecular sieves (200 mg) in anhydrous benzene (5 mL).[4]

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3,4-dihydro-2-vinyl-2H-1,4-benzoxazine.[4]

Mandatory Visualizations

Reaction Mechanism

The reaction is believed to proceed through a tandem palladium-catalyzed allylic substitution mechanism.

reaction_mechanism sub This compound + Pd(0)L_n pi_allyl π-Allylpalladium(II) Intermediate sub->pi_allyl Oxidative Addition mono_allyl Mono-allylated Intermediate pi_allyl->mono_allyl Nucleophilic Attack (Nu1) nuc Bifunctional Nucleophile (H-Nu1-Nu2-H) cyclization Intramolecular Nucleophilic Attack mono_allyl->cyclization Formation of π-Allylpalladium(II) product Heterocyclic Product + Pd(0)L_n cyclization->product Reductive Elimination

Caption: Proposed mechanism for the tandem allylation.

Experimental Workflow

A general workflow for carrying out the palladium-catalyzed tandem allylation is depicted below.

experimental_workflow start Start setup Assemble dry glassware under Nitrogen atmosphere start->setup reagents Add Pd catalyst, ligand, and solvent setup->reagents stir Stir for catalyst pre-formation reagents->stir add_nuc Add bifunctional nucleophile and Ti(OiPr)4 stir->add_nuc add_butene Add this compound add_nuc->add_butene heat Heat reaction mixture (e.g., 50°C or reflux) add_butene->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Characterize final product purify->end

Caption: General experimental workflow diagram.

References

The Versatility of cis-1,4-Diacetoxy-2-butene in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – Cis-1,4-diacetoxy-2-butene has emerged as a highly versatile and valuable building block in organic synthesis, enabling the efficient construction of complex molecular architectures. Its unique structural features, possessing both alkene and bifunctional allylic acetate (B1210297) moieties, allow for a diverse range of transformations, making it a crucial intermediate for researchers in materials science, and drug development. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this powerful reagent.

Introduction

This compound serves as a linchpin in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications predominantly lie in the realms of transition metal-catalyzed reactions, particularly with palladium and ruthenium, to generate a wide array of linear, cyclic, and heterocyclic structures. The strategic placement of its functional groups allows for sequential and tandem reactions, providing a streamlined approach to molecular complexity.

Key Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

  • Palladium-Catalyzed Tandem Allylation for Heterocycle Synthesis: This reagent is extensively used in palladium-catalyzed reactions with dinucleophiles to construct various heterocyclic scaffolds. A prominent example is the synthesis of 1,2,3,4-tetrahydro-2-vinylquinoxalines through a tandem allylation of 1,2-phenylenediamines.[1]

  • Ruthenium-Catalyzed Cross-Metathesis: this compound is an effective partner in cross-metathesis reactions, allowing for the formation of new carbon-carbon double bonds with a variety of olefins. This has been demonstrated in the synthesis of valuable α,ω-difunctionalized monomers from renewable resources like methyl oleate (B1233923).

Data Presentation

The following tables summarize quantitative data for the key applications of this compound.

Table 1: Palladium-Catalyzed Tandem Allylation of 1,2-Phenylenediamines with this compound

Entry1,2-PhenylenediamineCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
1o-Phenylenediamine (B120857)Pd₂(dba)₃ (2.5)PPh₃ (10)THF60121,2,3,4-Tetrahydro-2-vinylquinoxaline85
24-Methyl-1,2-phenylenediaminePd₂(dba)₃ (2.5)PPh₃ (10)THF60126-Methyl-1,2,3,4-tetrahydro-2-vinylquinoxaline82
34-Chloro-1,2-phenylenediaminePd₂(dba)₃ (2.5)PPh₃ (10)THF60126-Chloro-1,2,3,4-tetrahydro-2-vinylquinoxaline78

Table 2: Ruthenium-Catalyzed Cross-Metathesis of Methyl Oleate with this compound

EntryCatalystCatalyst Loading (mol%)Substrate Ratio (Oleate:Diacetate)Conversion of Methyl Oleate (%)Yield of Cross-Metathesis Products (%)
1Grubbs II1.01:58575
2Hoveyda-Grubbs II1.01:59082
3Umicore M20.51:5>9591

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxaline via Palladium-Catalyzed Tandem Allylation

This protocol describes a general procedure for the synthesis of 1,2,3,4-tetrahydro-2-vinylquinoxalines from o-phenylenediamines and this compound.

Materials:

  • o-Phenylenediamine (or substituted derivative)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).

  • Add anhydrous THF and stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.

  • Add the o-phenylenediamine derivative (1.0 equiv) and this compound (1.1 equiv) to the reaction flask.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,2,3,4-tetrahydro-2-vinylquinoxaline.

Protocol 2: Ruthenium-Catalyzed Cross-Metathesis of Methyl Oleate

This protocol details the cross-metathesis of methyl oleate with this compound using a ruthenium catalyst.

Materials:

  • Methyl oleate

  • This compound

  • Umicore M2 catalyst (or other suitable Grubbs-type catalyst)

  • Anhydrous and degassed toluene (B28343)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the Umicore M2 catalyst (0.5 mol%).

  • Add anhydrous and degassed toluene to the flask.

  • Add methyl oleate (1.0 equiv) and this compound (5.0 equiv) to the reaction mixture.

  • Seal the flask, remove it from the glovebox, and place it in a pre-heated oil bath at 50 °C.

  • Stir the reaction mixture for 5 hours. Monitor the reaction by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture and purify by flash column chromatography on silica gel to isolate the cross-metathesis products.

Mandatory Visualizations

Palladium-Catalyzed Tandem Allylation Mechanism

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition Reactant This compound Reactant->PiAllyl Intermediate1 Mono-allylated Intermediate PiAllyl->Intermediate1 Nucleophilic Attack (intermolecular) Diamine o-Phenylenediamine Diamine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate2->Pd0 Reductive Elimination Product Tetrahydroquinoxaline Product Intermediate2->Product

Caption: Proposed mechanism for the palladium-catalyzed tandem allylation.

Ruthenium-Catalyzed Cross-Metathesis Workflow

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReactants Add Substrates (Methyl Oleate & Diacetate) Setup->AddReactants AddCatalyst Add Ru Catalyst AddReactants->AddCatalyst React Heat & Stir (50°C, 5h) AddCatalyst->React Quench Quench Reaction (Ethyl Vinyl Ether) React->Quench Purify Purification (Column Chromatography) Quench->Purify Product Cross-Metathesis Products Purify->Product

Caption: General workflow for Ruthenium-catalyzed cross-metathesis.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. The protocols and data presented herein highlight its utility in constructing complex heterocyclic and acyclic molecules through well-established palladium and ruthenium-catalyzed methodologies. These reactions, characterized by their efficiency and selectivity, offer researchers valuable tools for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of this reagent's reactivity is expected to uncover even more innovative synthetic transformations.

References

Application Notes and Protocols for Ruthenium-Catalyzed Cross-Metathesis of cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ruthenium-catalyzed cross-metathesis of cis-1,4-diacetoxy-2-butene. This reaction is a valuable tool in organic synthesis for the formation of new carbon-carbon double bonds, offering access to a variety of functionalized olefins. The information presented is intended to guide researchers in designing, executing, and optimizing these reactions.

Introduction

Olefin metathesis has emerged as a powerful and versatile transformation in modern organic chemistry, with applications spanning natural product synthesis, polymer chemistry, and drug discovery. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their functional group tolerance, stability, and high activity.[1] The cross-metathesis of this compound with various olefin partners allows for the introduction of a 1,4-diacetoxy-2-butenyl moiety, a versatile synthon for further chemical manipulations.[2][3] This document outlines the key parameters, catalysts, and procedures for successfully employing this reaction.

Ruthenium Catalysts and Reaction Parameters

A variety of ruthenium catalysts have been employed for the cross-metathesis of this compound. The choice of catalyst significantly impacts the reaction's efficiency, selectivity (E/Z), and substrate scope. Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are commonly used.[1][4] Catalysts bearing N-heterocyclic carbene (NHC) ligands generally exhibit higher activity and stability.[5][6] More recently, catalysts with cyclic (alkyl)(amino)carbenes (CAACs) have shown promise in influencing selectivity.[7]

Key reaction parameters that can be optimized include:

  • Catalyst Loading: Typically ranges from 0.1 to 5 mol %.[8]

  • Solvent: Dichloromethane (CH₂Cl₂) and toluene (B28343) are common solvents.[7][8]

  • Temperature: Reactions are often conducted at temperatures ranging from room temperature to 50 °C.[8]

  • Substrate Ratio: An excess of one olefin partner is often used to drive the reaction towards the desired cross-metathesis product.[8]

Data Presentation: Catalyst Performance in Cross-Metathesis

The following tables summarize the performance of various ruthenium catalysts in the cross-metathesis of this compound with different coupling partners.

Table 1: Cross-Metathesis of this compound with Allylbenzene

CatalystCatalyst Loading (mol %)SolventTemperature (°C)Conversion (%)E/Z RatioReference
Chelated Ru Catalyst (4b)2.5Toluene25450.12[9]
Chelated Ru Catalyst (4b)2.5THFReflux750.13[9]
CAAC-substituted Ru Catalyst2.5CH₂Cl₂25~70~3:1[7]
NHC-based Ru CatalystNot SpecifiedNot SpecifiedNot Specified>80~10:1[6]

Table 2: Cross-Metathesis of this compound with Methyl Oleate (B1233923)

CatalystCatalyst Loading (mol %)SolventTemperature (°C)Conversion of Methyl Oleate (%)Cross-Metathesis Selectivity (%)Reference
[Ru]-2 (Second Gen. Grubbs)1.0Toluene5048High[8]
[Ru]-4 (Hoveyda-Grubbs Type)1.0Toluene5028High[8]
[Ru]-71.5Toluene50~94~67[8]
[Ru]-81.0Toluene509171[8]

Experimental Protocols

The following are generalized protocols for performing the ruthenium-catalyzed cross-metathesis of this compound. Researchers should adapt these protocols based on the specific substrates, catalyst, and desired scale.

Protocol 1: General Procedure for Cross-Metathesis

This protocol is a general guideline for a small-scale reaction.

Materials:

  • Ruthenium catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)

  • This compound

  • Olefin partner (e.g., allylbenzene, methyl oleate)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Inert gas atmosphere (e.g., argon or nitrogen)

  • Standard laboratory glassware (dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the ruthenium catalyst (1-5 mol %) to a dried reaction flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the desired solvent to achieve a concentration of 0.1-0.5 M. Add the olefin partner, followed by this compound.

  • Reaction: Seal the flask, remove it from the inert atmosphere (if applicable), and place it in a pre-heated oil bath at the desired temperature (e.g., 40-50 °C). Stir the reaction mixture for the specified time, monitoring its progress by TLC or GC.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes to deactivate the catalyst.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cross-metathesis product.

  • Characterization: Confirm the structure and determine the E/Z ratio of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cross-Metathesis of Methyl Oleate with cis-2-butene-1,4-diyl diacetate[9]

This protocol provides a more specific example from the literature.

Materials:

  • Methyl oleate

  • cis-2-butene-1,4-diyl diacetate

  • Ruthenium catalyst [Ru]-7

  • Phenyltrichlorosilane (B1630512) (if using Schiff base ruthenium catalysts)

  • Toluene (anhydrous)

  • Magnetic stirrer and stir bar

Procedure:

  • A mixture of methyl oleate (1 equivalent) and cis-2-butene-1,4-diyl diacetate (5-8 equivalents) is prepared.

  • The mixture is diluted with toluene.

  • The solid ruthenium catalyst [Ru]-7 (1.5 mol %) is added to the reaction mixture.

  • If applicable, 100 equivalents of phenyltrichlorosilane (relative to the catalyst) are added.

  • The reaction mixture is stirred magnetically at 50 °C for 5 hours.

  • After completion, the mixture is cooled to room temperature.

  • Conversion and yield are determined by gas chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a ruthenium-catalyzed cross-metathesis reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Catalyst & Substrates setup Assemble Glassware (Inert Atmosphere) reagents->setup solvent Prepare Anhydrous Solvent solvent->setup addition Add Solvent & Reagents setup->addition react Stir at Desired Temperature addition->react monitor Monitor Reaction (TLC/GC) react->monitor quench Quench Reaction monitor->quench concentrate Concentrate in vacuo quench->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for cross-metathesis.

Catalytic Cycle

The diagram below outlines the generally accepted Chauvin mechanism for olefin metathesis, which is applicable to the ruthenium-catalyzed cross-metathesis reaction.[10]

catalytic_cycle catalyst [Ru]=CH-R¹ (Active Catalyst) metallocyclobutane1 Metallocyclobutane Intermediate catalyst->metallocyclobutane1 + Olefin 1 olefin1 R²-CH=CH-R³ (Olefin 1) intermediate_carbene [Ru]=CH-R² metallocyclobutane1->intermediate_carbene [2+2] Cycloreversion product1 R¹-CH=CH-R³ (Product 1) metallocyclobutane1->product1 metallocyclobutane2 Metallocyclobutane Intermediate intermediate_carbene->metallocyclobutane2 + Olefin 2 olefin2 R⁴-CH=CH-R⁵ (Olefin 2) product2 R²-CH=CH-R⁵ (Product 2) metallocyclobutane2->product2 regenerated_catalyst [Ru]=CH-R⁴ metallocyclobutane2->regenerated_catalyst [2+2] Cycloreversion regenerated_catalyst->catalyst Regeneration (Cycle continues)

Caption: Ruthenium-catalyzed olefin metathesis cycle.

References

Application Notes and Protocols for the Hydroformylation of 1,4-diacetoxy-2-butene in Vitamin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of Vitamin A, a crucial nutrient in human health, relies on the efficient production of key chemical intermediates. One such pivotal intermediate is 2-formyl-4-acetoxybutene (FAB). A significant route to FAB is through the hydroformylation of 1,4-diacetoxy-2-butene (DAB). This process, also known as oxo-synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene. This application note provides a detailed overview of the hydroformylation of DAB, summarizing key quantitative data and presenting detailed experimental protocols based on established research. The methodologies described are critical for researchers in organic synthesis, catalysis, and pharmaceutical development.

The hydroformylation of 1,4-diacetoxy-2-butene yields 1,4-diacetoxy-2-formyl butane (B89635) (DAFB), which subsequently undergoes deacetoxylation to produce the desired intermediate, 2-formyl-4-acetoxybutene (FAB), essential for Vitamin A synthesis.[1] This reaction can be effectively carried out using both homogeneous and heterogeneous rhodium-based catalyst systems.[1][2][3][4] Industrial syntheses of a similar Vitamin A intermediate, 4-acetoxy-2-methylcrotonaldehyde, have been developed by companies such as Hoffmann-La-Roche and BASF, operating at high pressures.[3][5] A significant challenge in this process is the separation of the catalyst from the thermally unstable product, which has prompted research into biphasic and tethered catalyst systems to facilitate easier recovery.[1]

Data Presentation

The following tables summarize the quantitative data from key studies on the hydroformylation of 1,4-diacetoxy-2-butene, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Biphasic Hydroformylation with Water-Soluble Rhodium Catalyst [1]

ParameterValue
Catalyst System[Rh(COD)Cl]₂ / TPPTS (trisodium salt of tri-(m-sulfophenyl)phosphine)
Reaction Temperature338 - 358 K
Products1,4-diacetoxy-2-formyl butane (DAFB), 2-formyl-4-acetoxybutene (FAB)
Key FindingDAFB completely deacetoxylates to FAB in a one-pot synthesis.
Activation Energy30.1 kJ/mol

Table 2: Heterogeneous Hydroformylation with Tethered Rhodium Catalyst [2][4]

ParameterValue
Catalyst System[HRh(CO)(PPh₃)₃] tethered on alumina (B75360) with phosphotungstic acid (PTA)
Reaction Temperature338 - 358 K
Key FeatureSimultaneous hydroformylation and deacetoxylation.
Catalyst StructureHRh(CO)(PPh₃)₂-PTA-Al₂O₃
Activation Energy (Hydroformylation)42.5 kJ/mol
Activation Energy (Deacetoxylation)80.2 kJ/mol

Experimental Protocols

The following are detailed methodologies for the hydroformylation of 1,4-diacetoxy-2-butene based on the cited literature.

Protocol 1: Biphasic Hydroformylation Using a Water-Soluble Rhodium Catalyst[1]

Objective: To synthesize 2-formyl-4-acetoxybutene (FAB) from 1,4-diacetoxy-2-butene (DAB) using a water-soluble rhodium catalyst in a biphasic system.

Materials:

  • [Rh(COD)Cl]₂ (catalyst precursor)

  • Trisodium salt of tri-(m-sulfophenyl)phosphine (TPPTS) (ligand)

  • 1,4-diacetoxy-2-butene (DAB) (reactant)

  • Toluene (B28343) (organic solvent)

  • Deionized water (aqueous solvent)

  • Syngas (CO/H₂ mixture)

  • High-pressure stirred autoclave reactor equipped with a magnetic drive, gas inlet, liquid sampling valve, and temperature and pressure sensors.

Procedure:

  • Catalyst Preparation (Aqueous Phase): a. In a separate flask, dissolve the required amount of TPPTS in deionized water. b. Add the [Rh(COD)Cl]₂ precursor to the TPPTS solution. c. Stir the solution at room temperature to ensure the formation of the active rhodium complex.

  • Reactor Setup: a. Charge the high-pressure autoclave with the prepared aqueous catalyst solution. b. Add the desired amount of 1,4-diacetoxy-2-butene (DAB) and toluene to the reactor. c. Seal the reactor and purge it multiple times with nitrogen followed by syngas to remove any air.

  • Reaction: a. Pressurize the reactor with the CO/H₂ mixture to the desired partial pressures. b. Heat the reactor to the specified temperature (e.g., 338-358 K) while stirring vigorously to ensure good mixing between the aqueous and organic phases. c. Maintain a constant pressure by supplying syngas as it is consumed. Monitor the reaction progress by observing the gas uptake and by taking samples of the organic phase at regular intervals for analysis.

  • Product Isolation and Analysis: a. After the reaction is complete, cool the reactor to room temperature and vent the excess gas. b. Stop the stirring and allow the aqueous and organic layers to separate. c. The organic layer containing the product (FAB) can be separated by decantation. d. Analyze the organic phase using gas chromatography (GC) or other suitable analytical techniques to determine the conversion of DAB and the selectivity to FAB.

Protocol 2: Heterogeneous Hydroformylation Using a Tethered Rhodium Catalyst[2][4]

Objective: To synthesize 2-formyl-4-acetoxybutene (FAB) from 1,4-diacetoxy-2-butene (DAB) using a rhodium catalyst tethered to an alumina support.

Materials:

  • [HRh(CO)(PPh₃)₃] (catalyst)

  • Alumina (support)

  • Phosphotungstic acid (PTA) (anchoring agent)

  • 1,4-diacetoxy-2-butene (DAB) (reactant)

  • Toluene (solvent)

  • Syngas (CO/H₂ mixture)

  • 50 mL high-pressure stirred batch reactor.

Procedure:

  • Catalyst Preparation: a. Prepare the tethered catalyst by anchoring [HRh(CO)(PPh₃)₃] onto alumina using phosphotungstic acid as described in the literature. This results in the formation of HRh(CO)(PPh₃)₂-PTA-Al₂O₃.

  • Reactor Setup: a. Load the tethered catalyst into the 50 mL high-pressure reactor. b. Add the solvent (toluene) and the reactant (1,4-diacetoxy-2-butene). c. Seal the reactor and purge it several times with nitrogen and then with syngas.

  • Reaction: a. Pressurize the reactor with carbon monoxide and hydrogen to the desired partial pressures. b. Heat the reactor to the target temperature (e.g., 338-358 K) and begin stirring. c. Monitor the reaction by tracking the consumption of CO and H₂ over time. Collect concentration-time profile data.

  • Product Isolation and Analysis: a. Upon completion, cool the reactor and release the pressure. b. The solid catalyst can be separated from the liquid product mixture by filtration. c. Analyze the liquid product using appropriate analytical methods (e.g., GC) to determine the product distribution and selectivity.

Visualizations

The following diagrams illustrate the chemical pathway and a general experimental workflow for the hydroformylation of 1,4-diacetoxy-2-butene.

Hydroformylation_Pathway DAB 1,4-Diacetoxy-2-butene DAFB 1,4-Diacetoxy-2-formylbutane DAB->DAFB Hydroformylation FAB 2-Formyl-4-acetoxybutene (Vitamin A Intermediate) DAFB->FAB Deacetoxylation AcOH - Acetic Acid Catalyst Rh Catalyst + CO/H₂

Caption: Chemical pathway for the synthesis of a Vitamin A intermediate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis CatalystPrep Catalyst Preparation (Aqueous or Tethered) ReactorCharge Charge Reactor CatalystPrep->ReactorCharge ReactantPrep Reactant & Solvent Measurement ReactantPrep->ReactorCharge Purge Purge with N₂ & Syngas ReactorCharge->Purge Pressurize Pressurize with CO/H₂ Purge->Pressurize HeatStir Heat & Stir Pressurize->HeatStir Monitor Monitor Reaction HeatStir->Monitor CoolVent Cool & Vent Monitor->CoolVent Separate Separate Catalyst & Product CoolVent->Separate Analyze Analyze Product (e.g., GC) Separate->Analyze

Caption: General experimental workflow for hydroformylation.

References

Experimental protocol for the synthesis of 1-acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-acetoxy-1,3-butadiene (B75349), a versatile diene commonly employed in Diels-Alder reactions and other cycloadditions.[1][2][3] The described method is based on the reaction of crotonaldehyde (B89634) with acetic anhydride (B1165640) using potassium acetate (B1210297) as a catalyst.[1][2][4][5][6] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to obtain 1-acetoxy-1,3-butadiene as a mixture of cis and trans isomers.[1][2][4][5][6]

Introduction

1-Acetoxy-1,3-butadiene is a valuable reagent in organic synthesis, primarily serving as a diene in [4+2] cycloaddition reactions to form complex cyclic compounds.[1][2][3] Its applications extend to the synthesis of natural products, pharmaceuticals, and fine chemicals.[2] The presence of the acetoxy group influences the regioselectivity and stereoselectivity of the Diels-Alder reaction. This protocol details a reliable method for the preparation of 1-acetoxy-1,3-butadiene from readily available starting materials.

Reaction Scheme

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
CrotonaldehydeRedistilledShawinigan Chemicals Ltd. (or equivalent)
Acetic AnhydrideCommercial GradeShawinigan Chemicals Ltd. (or equivalent)
Potassium AcetateAnalytical ReagentMallinckrodt (or equivalent)
Diethyl Ether (Et2O)AnhydrousN/A
Sodium Bisulfite (NaHSO3)40% Aqueous SolutionN/A
Sodium Carbonate (Na2CO3)5% & 10% Aqueous SolutionsN/A
Sodium Sulfate (Na2SO4)AnhydrousN/A
p-tert-butylcatecholN/AN/A
3-Liter Round-Bottom FlaskN/AN/A
Stirrer (e.g., Tru-Bore)N/AN/A
Feeding FunnelN/AN/A
Reflux CondenserN/AN/A
Separatory FunnelN/AN/A
Distillation Apparatus(e.g., Widmer or Vigreux column)N/A
Vacuum SourceN/AN/A
Procedure
  • Reaction Setup: In a 3-liter round-bottom flask equipped with a stirrer, feeding funnel, and reflux condenser, add 240 g of potassium acetate.[5]

  • Inert Atmosphere: Evacuate the flask and fill it with nitrogen gas to create an inert atmosphere.[5]

  • Addition of Acetic Anhydride: Add 440 g of acetic anhydride to the flask and bring the mixture to a reflux.[5]

  • Addition of Crotonaldehyde: Add 240 g of redistilled crotonaldehyde dropwise over a period of 3 hours while maintaining reflux.[5]

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 20 minutes.[5]

  • Quenching: Cool the reaction mixture and transfer it to a separatory funnel. Add 1200 mL of water and shake the mixture.[5]

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with a 10% sodium carbonate solution until the acetic acid is neutralized.[5]

    • Wash the organic layer with 1 liter of 40% aqueous sodium bisulfite solution to remove any unreacted crotonaldehyde.[2][5]

    • Perform a final wash with 200-300 mL of 10% sodium carbonate solution.[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification:

    • Add 0.1% p-tert-butylcatechol as a stabilizer.[1]

    • Filter to remove the drying agent.

    • Purify the product by vacuum distillation using a Widmer or Vigreux column.[2] Collect the fractions boiling at 60-61 °C/40 mmHg.

Data Summary

ParameterValueReference
Molecular FormulaC6H8O2[7]
Molecular Weight112.13 g/mol [3][4][7]
AppearanceClear colorless to slightly yellow viscous liquid[1][2]
Density0.945 g/mL at 25 °C[3][4]
Boiling Point60-61 °C at 40 mmHg[3]
Refractive Indexn20/D 1.469[3]
Storage Temperature2-8 °C[3][4]

Experimental Workflow

Synthesis_Workflow Reagents Reagents: - Potassium Acetate - Acetic Anhydride - Crotonaldehyde Reaction_Setup Reaction Setup: - 3L Round-bottom flask - Stirrer, Funnel, Condenser - Inert Atmosphere (N2) Reagents->Reaction_Setup 1. Charge Reactor Reaction Reaction: - Reflux Acetic Anhydride & KOAc - Dropwise addition of Crotonaldehyde (3h) - Reflux for 20 min Reaction_Setup->Reaction 2. Heat to Reflux Workup Work-up: - Quench with H2O - Wash with Na2CO3 - Wash with NaHSO3 - Wash with Na2CO3 Reaction->Workup 3. Cool & Quench Drying Drying: - Anhydrous Na2SO4 Workup->Drying 4. Separate & Dry Purification Purification: - Add Stabilizer - Vacuum Distillation Drying->Purification 5. Filter & Distill Product Product: 1-Acetoxy-1,3-butadiene (cis/trans mixture) Purification->Product 6. Collect Product

Caption: Workflow for the synthesis of 1-acetoxy-1,3-butadiene.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Crotonaldehyde is a lachrymator and irritant.

  • Acetic anhydride is corrosive and a lachrymator.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions.

  • Vacuum distillation should be performed with appropriate safety screens.

References

cis-1,4-Diacetoxy-2-butene: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – cis-1,4-Diacetoxy-2-butene has emerged as a highly versatile and valuable building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique structural features, including the presence of a cis-double bond and two allylic acetate (B1210297) groups, allow for a range of transformations, making it an attractive starting material for researchers in medicinal chemistry and drug development. These application notes provide detailed protocols for the synthesis of various heterocyclic systems, including quinoxalines, pyrroles, furans, and pyridazines, using this compound as a key precursor.

Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxalines

A prominent application of this compound is in the palladium-catalyzed tandem allylation of 1,2-phenylenediamines, which provides a direct route to 1,2,3,4-tetrahydro-2-vinylquinoxalines. This reaction proceeds with high efficiency and offers a straightforward method for accessing this important heterocyclic scaffold.

Experimental Protocol:

A solution of o-phenylenediamine (B120857) (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (5 mol%) in anhydrous THF (10 mL) is heated at reflux under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 1,2,3,4-tetrahydro-2-vinylquinoxaline.

Entryo-PhenylenediamineProductYield (%)Time (h)
1Unsubstituted1,2,3,4-Tetrahydro-2-vinylquinoxaline856
24-Methyl-1,2-phenylenediamine6-Methyl-1,2,3,4-tetrahydro-2-vinylquinoxaline827
34-Chloro-1,2-phenylenediamine6-Chloro-1,2,3,4-tetrahydro-2-vinylquinoxaline788

dot graph Synthesis_of_Quinoxalines { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=1.5];

// Reactants reactant1 [label="o-Phenylenediamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reactant2 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Pd(PPh₃)₄", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction reaction [label="Tandem Allylation\n(THF, Reflux)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Product product [label="1,2,3,4-Tetrahydro-2-vinylquinoxaline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections reactant1 -> reaction; reactant2 -> reaction; catalyst -> reaction [style=dashed, arrowhead=none]; reaction -> product; }

Palladium-catalyzed synthesis of tetrahydroquinoxalines.

Synthesis of Five-Membered Heterocycles via Paal-Knorr Synthesis

This compound can be readily converted into a 1,4-dicarbonyl precursor, which is the key starting material for the Paal-Knorr synthesis of furans and pyrroles. This two-step approach provides a versatile entry into these fundamental heterocyclic systems.

Preparation of the 1,4-Dicarbonyl Precursor

The diacetate is first hydrolyzed to the corresponding diol, which is then oxidized to the dialdehyde (B1249045).

Step 1: Hydrolysis to cis-2-Butene-1,4-diol (B44940)

This compound (10 mmol) is dissolved in a mixture of methanol (B129727) (20 mL) and water (5 mL). An aqueous solution of sodium hydroxide (B78521) (1 M, 22 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours, after which it is neutralized with 1 M HCl. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give cis-2-butene-1,4-diol.

Step 2: Oxidation to Succinaldehyde (B1195056)

The crude cis-2-butene-1,4-diol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions to yield succinaldehyde.

Paal-Knorr Furan (B31954) Synthesis

The resulting succinaldehyde is then subjected to acid-catalyzed cyclization to afford furan.

Experimental Protocol:

To a solution of succinaldehyde (5 mmol) in a suitable solvent (e.g., toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated at reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried and concentrated. The crude product is purified by distillation or column chromatography.

Paal-Knorr Pyrrole (B145914) Synthesis

For the synthesis of pyrroles, the succinaldehyde precursor is condensed with a primary amine or ammonia.

Experimental Protocol:

Succinaldehyde (5 mmol) and a primary amine (e.g., aniline, 5.5 mmol) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is heated at reflux. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding N-substituted pyrrole.

PrecursorReagentHeterocycleYield (%)
Succinaldehydep-TsOHFuran75
SuccinaldehydeAnilineN-Phenylpyrrole80
SuccinaldehydeAmmonium AcetatePyrrole70

dot graph Paal_Knorr_Synthesis { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=1.5];

// Starting Material start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates diol [label="cis-2-Butene-1,4-diol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dialdehyde [label="Succinaldehyde\n(1,4-Dicarbonyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reactions hydrolysis [label="Hydrolysis", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; oxidation [label="Oxidation", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; paal_knorr_furan [label="Paal-Knorr\n(Acid catalyst)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; paal_knorr_pyrrole [label="Paal-Knorr\n(Amine/Ammonia)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Products furan [label="Furan", fillcolor="#34A853", fontcolor="#FFFFFF"]; pyrrole [label="Pyrrole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> hydrolysis -> diol; diol -> oxidation -> dialdehyde; dialdehyde -> paal_knorr_furan -> furan; dialdehyde -> paal_knorr_pyrrole -> pyrrole; }

Synthesis of furans and pyrroles via Paal-Knorr reaction.

Diels-Alder Approach to Six-Membered Heterocycles

This compound can serve as a precursor to 1-acetoxy-1,3-butadiene (B75349) via pyrolysis. This in situ generated diene can then participate in [4+2] cycloaddition reactions with various dienophiles, including heterodienophiles, to construct six-membered heterocyclic rings.

In Situ Generation of 1-Acetoxy-1,3-butadiene

Pyrolysis of this compound is typically carried out by heating the compound in a high-boiling solvent or in the gas phase.

Hetero-Diels-Alder Reaction for Pyridazine (B1198779) Synthesis

The in situ generated 1-acetoxy-1,3-butadiene can react with azo compounds (heterodienophiles) to form tetrahydropyridazines, which can be further oxidized to pyridazines.

Experimental Protocol:

A solution of this compound (2 mmol) and a suitable azo compound (e.g., diethyl azodicarboxylate, 2 mmol) in a high-boiling solvent like xylene is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The resulting cycloadduct can be oxidized without further purification using an oxidizing agent like manganese dioxide (MnO₂) to afford the corresponding pyridazine.

Diene PrecursorDienophileHeterocyclic ProductYield (%)
This compoundDiethyl azodicarboxylateDiethyl 1,2-dihydropyridazine-1,2-dicarboxylate65 (after oxidation)

dot graph Diels_Alder_Reaction { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=1.5];

// Precursor precursor [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Diene diene [label="1-Acetoxy-1,3-butadiene", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Dienophile dienophile [label="Azo Compound\n(Heterodienophile)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction pyrolysis [label="Pyrolysis", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; diels_alder [label="[4+2] Cycloaddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; oxidation [label="Oxidation", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Products cycloadduct [label="Tetrahydropyridazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pyridazine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections precursor -> pyrolysis -> diene; diene -> diels_alder; dienophile -> diels_alder; diels_alder -> cycloadduct; cycloadduct -> oxidation -> product; }

Diels-Alder approach to pyridazine synthesis.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of a variety of heterocyclic compounds. The methodologies outlined in these application notes, including palladium-catalyzed amination, Paal-Knorr synthesis, and Diels-Alder reactions, provide researchers and drug development professionals with robust and efficient protocols for accessing valuable heterocyclic scaffolds. The ability to generate multiple heterocyclic systems from a single precursor highlights the strategic importance of this compound in modern organic synthesis and medicinal chemistry.

Step-by-step synthesis of vinylquinoxalines using cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-vinylquinoxalines from ortho-phenylenediamines and cis-1,4-diacetoxy-2-butene. The synthesis is a two-step process involving a palladium-catalyzed tandem N-allylation to form a 1,2,3,4-tetrahydro-2-vinylquinoxaline intermediate, followed by an in-situ or subsequent oxidation to yield the desired aromatic vinylquinoxaline. This methodology offers a versatile route to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.

Introduction

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. The introduction of a vinyl group onto the quinoxaline scaffold provides a valuable handle for further functionalization, making vinylquinoxalines important building blocks in drug discovery and development. The following protocols detail a robust method for their synthesis, starting from readily available materials.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Palladium-Catalyzed Tandem Allylation: ortho-Phenylenediamine reacts with this compound in the presence of a palladium catalyst to form 1,2,3,4-tetrahydro-2-vinylquinoxaline.

  • Oxidation (Aromatization): The tetrahydro-2-vinylquinoxaline intermediate is oxidized to the corresponding 2-vinylquinoxaline (B8786062).

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the synthesis of 2-vinylquinoxaline.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1o-Phenylenediamine (B120857), this compoundPd(OAc)₂, PPh₃, K₂CO₃Toluene (B28343)11012-1675-85
21,2,3,4-Tetrahydro-2-vinylquinoxaline2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Dioxane25 (rt)1-280-90

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxaline

This protocol describes the palladium-catalyzed reaction between o-phenylenediamine and this compound.

Materials:

  • o-Phenylenediamine

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add o-phenylenediamine (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,2,3,4-tetrahydro-2-vinylquinoxaline as a pale yellow oil.

Protocol 2: Oxidation of 1,2,3,4-Tetrahydro-2-vinylquinoxaline to 2-Vinylquinoxaline

This protocol describes the aromatization of the tetrahydroquinoxaline intermediate using DDQ.

Materials:

  • 1,2,3,4-Tetrahydro-2-vinylquinoxaline

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the 1,2,3,4-tetrahydro-2-vinylquinoxaline (1.0 eq) in 1,4-dioxane.

  • Add DDQ (2.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The color of the reaction will change as the DDQ is consumed.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-vinylquinoxaline as a solid.

Characterization of 2-Vinylquinoxaline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H), 8.10 (dd, J = 8.4, 1.6 Hz, 1H), 7.95 (dd, J = 8.4, 1.6 Hz, 1H), 7.75-7.65 (m, 2H), 7.20 (dd, J = 17.6, 10.8 Hz, 1H), 6.55 (dd, J = 17.6, 1.6 Hz, 1H), 5.80 (dd, J = 10.8, 1.6 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 151.2, 144.8, 142.5, 141.8, 136.2, 130.5, 130.0, 129.4, 129.2, 128.8, 122.5.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Palladium-Catalyzed Allylation cluster_step2 Step 2: Oxidation Start o-Phenylenediamine + This compound Catalyst Pd(OAc)2, PPh3 K2CO3, Toluene, 110 °C Intermediate 1,2,3,4-Tetrahydro- 2-vinylquinoxaline Catalyst->Intermediate Reaction (12-16h) Purification1 Workup & Purification Intermediate->Purification1 Oxidation DDQ, Dioxane Room Temp Purification1->Oxidation Isolated Intermediate Product 2-Vinylquinoxaline Oxidation->Product Reaction (1-2h) Purification2 Workup & Purification Product->Purification2

Caption: Experimental workflow for the two-step synthesis of 2-vinylquinoxaline.

Reaction_Mechanism cluster_palladium_cycle Palladium-Catalyzed Allylation cluster_oxidation Aromatization Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl This compound NucAttack1 Nucleophilic Attack (1st Amine) PiAllyl->NucAttack1 o-phenylenediamine Intermediate1 Allylated Amine Intermediate NucAttack1->Intermediate1 NucAttack2 Intramolecular Nucleophilic Attack Intermediate1->NucAttack2 Tetrahydro Tetrahydrovinyl- quinoxaline NucAttack2->Tetrahydro RedElim Reductive Elimination Tetrahydro->RedElim RedElim->Pd0 Regenerates Catalyst Tetrahydro_ox Tetrahydrovinyl- quinoxaline Hydride_Abstraction1 Hydride Abstraction Tetrahydro_ox->Hydride_Abstraction1 DDQ DDQ DDQ Hydride_Abstraction2 Second Hydride Abstraction Hydride_Abstraction1->Hydride_Abstraction2 Intermediate Cation Vinylquinoxaline 2-Vinylquinoxaline Hydride_Abstraction2->Vinylquinoxaline

Caption: Plausible reaction mechanism for the synthesis of 2-vinylquinoxaline.

Application Notes and Protocols: Laboratory Procedure for the Pyrolysis of cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed laboratory procedure for the pyrolysis of cis-1,4-diacetoxy-2-butene to synthesize 1,3-butadiene (B125203) and acetic acid. The protocol is based on the general principles of acetate (B1210297) pyrolysis, which involves a syn-elimination reaction through a six-membered cyclic transition state. While this reaction can be a useful method for the laboratory-scale generation of conjugated dienes, it is crucial to note that the pyrolysis of this compound can also yield byproducts, including 1-acetoxy-1,3-butadiene (B75349) and 1,2-diacetoxy-3-butene.[1][2] Therefore, the work-up and purification of the desired 1,3-butadiene product are critical steps.

Safety Precautions

Extreme caution must be exercised during this procedure due to the hazardous nature of the reactant and products.

  • This compound: This compound is a skin irritant.[3] Avoid contact with skin and eyes.

  • 1,3-Butadiene: This product is an extremely flammable gas and a known carcinogen that may also cause genetic defects.[4][5] It forms explosive mixtures with air.[6] All manipulations involving 1,3-butadiene must be carried out in a well-ventilated fume hood, and all sources of ignition must be eliminated.

  • Acetic Acid: The glacial acetic acid produced is a corrosive and flammable liquid and vapor, causing severe skin burns and eye damage.[7][8][9]

  • Pyrolysis Setup: The high temperatures required for pyrolysis present a significant burn hazard. The apparatus should be assembled carefully to avoid leaks, especially of the gaseous 1,3-butadiene product.

Personal Protective Equipment (PPE):

  • Safety goggles (chemical splash goggles are preferred).

  • Flame-resistant lab coat.

  • Appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Long-sleeved clothing and closed-toe shoes.

Materials and Equipment

Reagents and Chemicals Equipment
This compound (95% or higher purity)Horizontal tube furnace
Inert gas (Nitrogen or Argon) with regulatorQuartz or Pyrex pyrolysis tube (approx. 30 cm x 2 cm)
Anhydrous sodium bicarbonate (for neutralization)Syringe pump
Anhydrous magnesium sulfate (B86663) (for drying)Gas-tight syringe
Deuterated chloroform (B151607) (CDCl₃) for NMR analysisCold traps (Dewar flasks with dry ice/acetone or liquid nitrogen)
Gas washing bottle (bubbler)
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
Heating mantle
Magnetic stirrer and stir bars
Gas chromatograph-mass spectrometer (GC-MS) for analysis
NMR spectrometer
FT-IR spectrometer

Experimental Protocol

Pyrolysis Apparatus Setup
  • Assemble the pyrolysis apparatus in a fume hood as depicted in the workflow diagram below.

  • Pack the quartz tube with inert packing material like quartz chips to ensure even heat distribution.

  • Place the packed quartz tube inside the horizontal tube furnace.

  • Connect one end of the pyrolysis tube to a gas-tight syringe via a syringe pump. The syringe should contain the this compound.

  • Connect the other end of the pyrolysis tube to a series of two cold traps. The first trap is to collect the less volatile acetic acid and any unreacted starting material, and should be cooled with a dry ice/acetone slush (-78 °C). The second trap, for collecting the highly volatile 1,3-butadiene, should be cooled with liquid nitrogen (-196 °C).

  • Connect the outlet of the second cold trap to a gas washing bottle (bubbler) containing mineral oil to monitor the gas flow and prevent backflow of air.

  • Purge the entire system with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove all oxygen.

Pyrolysis Reaction
  • Heat the tube furnace to the desired pyrolysis temperature. A temperature range of 450-550 °C is typical for acetate pyrolysis. It is recommended to start with a temperature of 500 °C and optimize as needed.

  • Once the furnace has reached a stable temperature, begin introducing the this compound into the pyrolysis tube via the syringe pump at a slow, constant flow rate. A suggested starting flow rate is 0.1 mL/min.

  • During the addition, a gentle stream of inert gas should be maintained to carry the reactant through the hot zone and the products into the cold traps.

  • The volatile products will pass out of the furnace. Acetic acid and unreacted starting material will condense in the first cold trap (-78 °C). The gaseous 1,3-butadiene will pass through the first trap and condense as a colorless liquid or solid in the second trap cooled with liquid nitrogen.

  • Continue the process until all the this compound has been introduced into the system.

  • After the addition is complete, continue to flush the system with inert gas for another 15-20 minutes to ensure all the volatile products have been collected in the traps.

  • Turn off the furnace and allow it to cool down to room temperature.

Product Isolation and Purification
  • Caution: The following steps involve handling highly volatile and flammable 1,3-butadiene. Ensure the fume hood is functioning correctly and there are no ignition sources.

  • Carefully remove the liquid nitrogen Dewar from the second cold trap. Allow the condensed 1,3-butadiene to warm slowly to just above its boiling point (-4.4 °C) while still in the cold trap, which can be achieved by replacing the liquid nitrogen with a dry ice/acetone bath.

  • The gaseous 1,3-butadiene can then be collected by displacement of water or, for characterization, can be dissolved in a pre-cooled deuterated solvent for NMR analysis.

  • The contents of the first cold trap (acetic acid and unreacted starting material) can be neutralized with a saturated solution of sodium bicarbonate.

Characterization of Reactant and Products

The identity and purity of the starting material and the products should be confirmed by spectroscopic methods.

Compound ¹H NMR (CDCl₃, δ in ppm) ¹³C NMR (CDCl₃, δ in ppm) IR (cm⁻¹) Mass Spectrum (m/z)
This compound~5.7 (m, 2H, -CH=CH-), ~4.6 (d, 4H, -CH₂-), ~2.0 (s, 6H, -CH₃)~170.5 (C=O), ~128.5 (-CH=CH-), ~60.5 (-CH₂-), ~20.8 (-CH₃)~3020 (C-H, alkene), ~1740 (C=O, ester), ~1230 (C-O, ester)172 (M⁺), 112, 70, 43
1,3-Butadiene~6.3 (m, 2H, -CH=), ~5.2 (m, 2H, =CH₂), ~5.1 (m, 2H, =CH₂)~137.9 (-CH=), ~116.8 (=CH₂)~3090, 3010 (C-H, alkene), ~1640, 1595 (C=C stretch), ~990, 910 (C-H bend)54 (M⁺), 53, 39, 27
Acetic Acid~11.5 (br s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)~178.1 (C=O), ~20.9 (-CH₃)~3000 (br, O-H), ~1710 (C=O)60 (M⁺), 45, 43

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Quantitative Data Summary

The following table should be used to record the experimental data. The yield of 1,3-butadiene will depend on the optimization of reaction conditions such as temperature and flow rate.

Parameter Value
Mass of this compound used (g)
Moles of this compound (mol)
Pyrolysis Temperature (°C)
Flow Rate (mL/min)
Mass of 1,3-butadiene collected (g)
Moles of 1,3-butadiene (mol)
Theoretical Yield of 1,3-butadiene (mol)
Percentage Yield (%)

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Apparatus Setup cluster_pyrolysis Pyrolysis cluster_workup Work-up & Analysis start Start setup Assemble Pyrolysis Apparatus start->setup purge Purge with Inert Gas setup->purge heat Heat Furnace to 500°C purge->heat System is Inert inject Inject Reactant (this compound) heat->inject collect_products Collect Products in Cold Traps inject->collect_products isolate Isolate 1,3-Butadiene from Cold Trap collect_products->isolate Reaction Complete characterize Characterize Products (GC-MS, NMR, IR) isolate->characterize end End characterize->end

Caption: Experimental workflow for the pyrolysis of this compound.

Reaction Mechanism

reaction_mechanism cluster_reaction Pyrolysis of this compound reactant This compound ts Six-membered Cyclic Transition State reactant->ts Heat (Δ) ~500°C products 1,3-Butadiene + 2 Acetic Acid ts->products Syn-elimination

Caption: Simplified mechanism for the pyrolysis of this compound.

References

The Versatility of cis-1,4-Diacetoxy-2-butene: A Gateway to Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – cis-1,4-Diacetoxy-2-butene, a highly functionalized C4 building block, is proving to be a versatile intermediate for the synthesis of a diverse array of fine chemicals. Its unique structural features, including a central double bond and two allylic acetate (B1210297) groups, allow for a range of chemical transformations, making it a valuable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for several key synthetic applications of this intermediate, including the formation of valuable heterocyclic compounds and polymers.

Synthesis of Substituted Tetrahydrofurans via Redox-Relay Heck Reaction

One of the notable applications of cis-2-butene-1,4-diol (B44940), a close precursor to this compound, is in the synthesis of 3-aryl tetrahydrofurans. This transformation is achieved through an efficient palladium-catalyzed redox-relay Heck reaction.[1][2][3][4] This method provides rapid access to cyclic hemiacetals which can be subsequently reduced to the desired tetrahydrofuran (B95107) derivatives.[1]

Experimental Protocol: Redox-Relay Heck Reaction and Reduction

General Procedure A – Redox-Relay Heck Reaction:

To a microwave vial containing a mixture of NaHCO₃ (2.00 equiv.), Pd(OAc)₂ (0.02 equiv.), nBu₄NCl (1.00 equiv.), and an aryl iodide (1.00 equiv.) in MeCN (0.40 M), cis-2-butene-1,4-diol (1.20 equiv.) is added at room temperature. The vial is capped, and the reaction is heated to 60 °C in a heating block and stirred for 24 hours. After cooling to room temperature, the reaction mixture is diluted with Et₂O and water. The aqueous phase is then extracted with Et₂O (3 times). The combined organic layers are dried, filtered, and concentrated to yield the crude hemiacetal, which can be purified by flash column chromatography or used directly in the next step.[5]

General Procedure B – Reduction of Hemiacetal:

To a solution of the crude hemiacetal (1.00 equiv.) in THF (0.20 M) at 0 °C, Et₃SiH (2.00 equiv.) is added, followed by the dropwise addition of BF₃·OEt₂ (2.00 equiv.). The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous phase is extracted with Et₂O (3 times), and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.

EntryAryl IodideProductYield (%)
14-Iodoanisole3-(4-Methoxyphenyl)tetrahydrofuran75
21-Iodo-4-nitrobenzene3-(4-Nitrophenyl)tetrahydrofuran68
3Methyl 4-iodobenzoateMethyl 4-(tetrahydrofuran-3-yl)benzoate81

Table 1: Yields of 3-Aryl Tetrahydrofurans. Data sourced from supporting information of a relevant study.[5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

}

Caption: Workflow for the synthesis of 3-aryl tetrahydrofurans.

Palladium-Catalyzed Tandem Allylation for Heterocycle Synthesis

This compound is an excellent substrate for palladium-catalyzed tandem allylation reactions, enabling the one-pot synthesis of various nitrogen-containing heterocycles. For instance, its reaction with 2-aminophenols leads to the formation of 2-vinyl-3,4-dihydro-2H-1,4-benzoxazines, and with 1,2-phenylenediamines, it yields 1,2,3,4-tetrahydro-2-vinylquinoxalines in good yields.[6]

Experimental Protocol: Synthesis of 2-Vinyl-3,4-dihydro-2H-1,4-benzoxazines

A mixture of a 2-aminophenol (B121084) (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine (B1218219) ligand (10 mol%) in an appropriate solvent (e.g., THF, dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired 2-vinyl-3,4-dihydro-2H-1,4-benzoxazine.

Entry2-Aminophenol DerivativeProductYield (%)
12-Aminophenol2-Vinyl-3,4-dihydro-2H-1,4-benzoxazine85
22-Amino-4-methylphenol6-Methyl-2-vinyl-3,4-dihydro-2H-1,4-benzoxazine82
32-Amino-4-chlorophenol6-Chloro-2-vinyl-3,4-dihydro-2H-1,4-benzoxazine78

Note: Yields are representative and may vary based on specific reaction conditions and substrates.

dot graph { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

}

Caption: Logical relationship for benzoxazine (B1645224) synthesis.

Synthesis of Unsaturated Polyesters

This compound and its corresponding diol are valuable monomers for the synthesis of unsaturated polyesters. These polymers have applications in coatings, insulating materials, and biomedical fields such as drug delivery and tissue engineering.[7] The polymerization is typically carried out via polycondensation with various dicarboxylic acids or their derivatives.

Experimental Protocol: Synthesis of Poly(cis-butenylene succinate)

In a three-neck round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, equimolar amounts of cis-2-butene-1,4-diol and succinic acid are charged along with a catalytic amount of an esterification catalyst (e.g., p-toluenesulfonic acid or titanium(IV) butoxide). The mixture is heated to 150-180 °C under a slow stream of nitrogen to facilitate the removal of water. The reaction is continued until the desired molecular weight is achieved, as monitored by techniques such as acid number titration or viscosity measurements. The resulting unsaturated polyester (B1180765) is then cooled and can be further processed.

MonomersCatalystTemperature (°C)Molecular Weight (Mn)
cis-2-butene-1,4-diol, Adipic AcidTi(OBu)₄180-2205,000 - 10,000
cis-2-butene-1,4-diol, Sebacic AcidTi(OBu)₄180-2208,000 - 15,000

Table 2: Representative Data for Unsaturated Polyester Synthesis. Note: Molecular weights are illustrative and depend on specific reaction conditions.[4]

G

Caption: Experimental workflow for polyester synthesis.

Conclusion

The applications highlighted herein demonstrate the significant potential of this compound as a key intermediate in the synthesis of a variety of valuable fine chemicals. The ability to readily form complex heterocyclic structures and functional polymers underscores its importance in modern organic synthesis and materials science. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile building block.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of cis-1,4-diacetoxy-2-butene by distillation. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Vacuum distillation is the recommended method for purifying this compound. This technique allows for distillation at a lower temperature, which is crucial for preventing thermal decomposition (pyrolysis) of the compound.

Q2: What are the key physical properties to consider during the distillation of this compound?

A2: The most critical physical properties are the boiling point under vacuum and its thermal sensitivity. It is also important to be aware of the potential impurities that may be present.

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.18 g/mol
Boiling Point120-121 °C at 18 mmHg
95-96 °C at 10 mmHg
Flash Point>110 °C
Purity (typical)95-96%[1]

Q3: What are the likely impurities in crude this compound?

A3: Common impurities may include:

  • trans-1,4-Diacetoxy-2-butene: This geometric isomer is often present and is very difficult to separate by distillation due to a very similar boiling point.[2][3]

  • Unreacted cis-2-butene-1,4-diol: The starting material for the synthesis.

  • Acetic anhydride (B1165640) or acetic acid: Reagents used in the esterification process.

  • Polymeric byproducts: Formed due to decomposition at elevated temperatures.

  • Solvent residues: From the reaction or initial work-up.

Q4: Why is temperature control so critical during the distillation of this compound?

A4: this compound is known to undergo pyrolysis (thermal decomposition) at elevated temperatures.[4] This decomposition not only reduces the yield of the desired product but can also lead to the formation of impurities that are difficult to remove. Therefore, maintaining the lowest possible distillation temperature by using a good vacuum is essential.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No product distilling over at the expected temperature and pressure. - Vacuum level is not low enough.- Heating bath temperature is too low.- The thermometer is placed incorrectly.- Check the vacuum pump and all connections for leaks.- Gradually increase the heating bath temperature, but do not exceed the decomposition temperature.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
The product is dark or discolored. - The distillation temperature is too high, causing decomposition.- Presence of non-volatile impurities that are charring.- Improve the vacuum to lower the boiling point.- Consider a pre-purification step like filtration through a short plug of silica (B1680970) gel to remove baseline impurities.
Distillation is very slow or stops prematurely. - "Bumping" of the liquid due to uneven boiling.- Solidification of the product in the condenser.- Use a magnetic stirrer or boiling chips to ensure smooth boiling.- If the product has a high melting point, do not circulate cold water through the condenser; air cooling may be sufficient.
The purified product is still impure (e.g., contains the trans-isomer). - The impurity has a very similar boiling point to the product.- Fractional distillation with a column that has a high number of theoretical plates may improve separation, but complete removal of the trans-isomer by distillation is challenging.[2]- Consider alternative purification techniques such as column chromatography for higher purity.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a general methodology for the vacuum distillation of this compound.

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus as shown in the diagram below. Use ground glass joints with appropriate grease to ensure a good seal.

  • Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds).

  • Incorporate a magnetic stirrer and a stir bar in the distilling flask.

  • Place a thermometer with the bulb positioned correctly at the distillation head.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

2. Procedure:

  • Charge the distilling flask with the crude this compound.

  • Begin stirring to ensure even heating.

  • Slowly and carefully apply the vacuum. The pressure should be stable and as low as achievable with the available equipment (e.g., 10-20 mmHg).

  • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.

  • Increase the temperature gradually.

  • Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at the recorded pressure (e.g., 95-96 °C at 10 mmHg).

  • Monitor the distillation closely. If the temperature rises significantly, it may indicate that impurities are beginning to distill. It is advisable to change the receiving flask at this point.

  • Once the desired product has been collected, stop the heating and allow the apparatus to cool down to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion setup1 Assemble Distillation Apparatus setup2 Add Crude Product & Stir Bar setup1->setup2 setup3 Connect to Vacuum setup2->setup3 dist1 Apply Vacuum setup3->dist1 dist2 Gradual Heating dist1->dist2 dist3 Collect Fractions dist2->dist3 dist4 Monitor Temperature dist3->dist4 dist4->dist3 comp1 Cool Apparatus dist4->comp1 comp2 Release Vacuum comp1->comp2 comp3 Collect Purified Product comp2->comp3 troubleshooting_logic Troubleshooting Logic for Distillation Issues start Distillation Problem issue1 No Product Distilling start->issue1 issue2 Product Discolored start->issue2 issue3 Impure Product start->issue3 cause1a Low Vacuum issue1->cause1a cause1b Low Temperature issue1->cause1b cause2a Overheating issue2->cause2a cause3a Azeotrope or Close Boiling Point issue3->cause3a solution1a Check for Leaks cause1a->solution1a solution1b Increase Heat Slowly cause1b->solution1b solution2a Improve Vacuum cause2a->solution2a solution3a Fractional Distillation or Chromatography cause3a->solution3a

References

Technical Support Center: Optimizing cis-1,4-Diacetoxy-2-butene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the hydroformylation of cis-1,4-diacetoxy-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the hydroformylation of this compound?

A1: A well-studied approach involves a biphasic system using a water-soluble rhodium catalyst.[1] This method facilitates catalyst-product separation, which is challenging for the nonvolatile and thermally unstable products.[1][2] Typical starting conditions in a toluene-water biphasic system are detailed in the table below. The catalyst is generally prepared in situ from a precursor like [Rh(COD)Cl]₂ and a water-soluble phosphine (B1218219) ligand such as the trisodium (B8492382) salt of tri-(m-sulfophenyl)phosphine (TPPTS).[1]

Q2: I am observing low or no conversion of my starting material. What are the possible causes?

A2: Low or no conversion can stem from several factors:

  • Catalyst Inactivity: The active catalyst may not have formed correctly or could be deactivated. This can be caused by impurities like oxygen or peroxides in the feedstock or syngas.[3] Ensure all reagents and gases are of high purity and that the reaction is set up under an inert atmosphere.[4]

  • Incorrect Temperature: The reaction temperature may be too low, leading to slow kinetics.[3] The hydroformylation of this compound has been successfully performed in a temperature range of 338–358 K (65-85 °C).[1]

  • Inadequate Pressure: Syngas (CO/H₂) pressure is critical. Typical pressures for rhodium-catalyzed systems are in the range of 10 to 100 atmospheres.[3][5] For this specific substrate, total pressures up to 6.8 MPa have been reported.[1] The partial pressure of hydrogen has been shown to have a first-order effect on the reaction rate.[1]

  • Poor Gas-Liquid Mass Transfer: Inefficient stirring can limit the dissolution of CO and H₂ into the liquid phase, thereby slowing the reaction rate. Ensure the agitation speed is sufficient to operate in a kinetic regime (e.g., 18.3 Hz has been used).[1][3]

Q3: My product yield is low, but the starting material is consumed. What are the likely side reactions?

A3: If the starting material is consumed but the desired product yield is low, one or more side reactions are likely occurring:

  • Hydrogenation: The alkene substrate can be hydrogenated to the corresponding alkane (1,4-diacetoxybutane), or the aldehyde product can be further reduced to an alcohol.[6][7] This is often favored at higher temperatures and higher hydrogen partial pressures.[4][6]

  • Isomerization: While less of an issue for this symmetrical substrate, isomerization of the double bond can occur under hydroformylation conditions, potentially leading to different products if the substrate were asymmetric.[7][8]

  • Aldol (B89426) Condensation: The aldehyde product can undergo self-condensation, especially at higher temperatures (e.g., above 130 °C), leading to higher molecular weight byproducts.[8]

  • Solvent-Related Side Reactions: The choice of solvent is critical. For instance, using ethanol (B145695) as a solvent has been shown to result in the formation of acetals as a major side product.[1]

Q4: The primary product observed is 2-formyl-4-acetoxybutene (FAB) instead of the expected 1,4-diacetoxy-2-formylbutane (DAFB). Why does this happen?

A4: In a biphasic (toluene-water) system using a Rh/TPPTS catalyst, the initially formed hydroformylation product, 1,4-diacetoxy-2-formylbutane (DAFB), undergoes a rapid and complete deacetoxylation.[1] This tandem reaction results in 2-formyl-4-acetoxybutene (FAB) as the sole observed product, which is a valuable intermediate for Vitamin A synthesis.[1] This is in contrast to homogeneous systems using HRh(CO)(PPh₃)₃, where a mixture of both DAFB and FAB is often observed.[1] The aqueous phase in the biphasic system likely facilitates this rapid elimination reaction.

Q5: My catalyst appears to be deactivating. What could be the cause and how can I prevent it?

A5: Catalyst deactivation is a common issue in hydroformylation.[6]

  • Ligand Degradation: Phosphine or phosphite (B83602) ligands can degrade via oxidation or hydrolysis, leading to inactive catalyst species.[6] Impurities in the feed, such as peroxides, are often a primary cause.[6] Rigorous purification of the substrate and solvent is essential.

  • Formation of Inactive Rhodium Clusters: The active mononuclear rhodium species can agglomerate to form inactive dimers or larger clusters.[3][7] Maintaining an appropriate CO partial pressure and an excess of the phosphine ligand can help stabilize the active catalyst.[3][9]

  • Catalyst Leaching: In biphasic systems, the water-soluble catalyst can sometimes leach into the organic phase, effectively removing it from the reaction cycle. This is discussed further in the next question.

Q6: I'm using a biphasic system and suspect my rhodium catalyst is leaching into the organic phase. How can I minimize this?

A6: Catalyst leaching is a significant concern in biphasic catalysis. For the Rh/TPPTS-catalyzed hydroformylation of this compound, the sequence of adding the reactants and catalyst is crucial to prevent rhodium from leaching into the organic phase.[1] The optimized procedure involves preparing the aqueous solution of the catalyst precursor ([Rh(COD)Cl]₂) and the TPPTS ligand first, followed by the addition of the organic phase containing the substrate and solvent. This specific order helps to create a stable, non-leaching biphasic system.[1]

Data Presentation

Table 1: Recommended Reaction Parameters for Biphasic Hydroformylation of this compound [1]

ParameterRecommended Value/RangeNotes
Catalyst System [Rh(COD)Cl]₂ / TPPTSWater-soluble rhodium complex prepared in situ.
Solvent System Toluene / WaterBiphasic system for ease of catalyst separation.
Temperature 338–358 K (65–85 °C)Higher temperatures increase rate but may promote side reactions.
Total Pressure ~6.8 MPa (68 bar)
CO Partial Pressure ~3.40 MPaA minimum CO pressure is needed to maintain catalyst stability.[9]
H₂ Partial Pressure 1.0 - 3.4 MPaReaction rate is first-order with respect to H₂ partial pressure.
Substrate Conc. ~0.116 kmol/m³
Catalyst Conc. ~1.62 x 10⁻³ kmol/m³Based on [Rh(COD)Cl]₂.
Ligand-to-Metal Ratio ~10:1 (TPPTS:Rh)An excess of phosphine ligand stabilizes the catalyst.
Agitation Speed ~18.3 HzTo ensure the reaction is not mass-transfer limited.

Table 2: General Influence of Reaction Parameters on Performance

Parameter ChangeEffect on RateEffect on Selectivity & Side Reactions
Increase Temperature IncreasesMay decrease selectivity; can promote hydrogenation and aldol condensation.[6][8]
Increase H₂ Pressure IncreasesMay increase the rate of hydrogenation side reactions.[1][4]
Increase CO Pressure Can decrease rateGenerally suppresses isomerization and favors linear products (in asymmetric cases).[6][9]
Increase Ligand Conc. Can decrease rateOften improves selectivity and enhances catalyst stability.[6]

Troubleshooting Workflows

G Troubleshooting Workflow for Low Yield/Conversion start Low Yield or Conversion check_conversion Analyze reaction aliquot (GC/NMR). Is starting material (SM) consumed? start->check_conversion low_conversion High SM Remaining: LOW CONVERSION check_conversion->low_conversion No high_conversion Low SM Remaining: HIGH CONVERSION, LOW YIELD check_conversion->high_conversion Yes check_catalyst Catalyst Issue? - Impurities in feed? - Incorrect preparation? - Degraded ligand? low_conversion->check_catalyst fix_catalyst Action: - Purify reagents/gases. - Prepare fresh catalyst under inert atm. - Use fresh ligand. check_catalyst->fix_catalyst Yes check_conditions Suboptimal Conditions? - Temp too low? - Pressure too low? - Poor stirring? check_catalyst->check_conditions No fix_conditions Action: - Increase temperature gradually. - Increase syngas pressure. - Increase agitation speed. check_conditions->fix_conditions Yes check_side_products Analyze product mixture. Are side products present? high_conversion->check_side_products identify_side_products Identify Side Products: - Hydrogenation (alkane/alcohol) - Aldol Condensation - Other byproducts check_side_products->identify_side_products Yes check_workup No major side products? Check work-up / purification. check_side_products->check_workup No mitigate_side_products Action: - Lower temperature. - Adjust H2:CO ratio. - Reduce reaction time. identify_side_products->mitigate_side_products fix_workup Action: - Review extraction/distillation. - Check for product loss on column. - Confirm product stability. check_workup->fix_workup Yes

Caption: Troubleshooting workflow for addressing low yield or conversion.

G Optimized Protocol for Biphasic Catalyst Stability start Goal: Minimize Rh Catalyst Leaching in Biphasic Hydroformylation step1 Step 1: Prepare Aqueous Phase - Add catalyst precursor (e.g., [Rh(COD)Cl]₂) to deionized, degassed water. - Add water-soluble ligand (e.g., TPPTS) and stir to dissolve. start->step1 step2 Step 2: Prepare Organic Phase - In a separate flask, dissolve substrate (this compound) in an appropriate solvent (e.g., Toluene). step1->step2 step3 Step 3: Charge the Reactor - Transfer the prepared AQUEOUS catalyst solution to the autoclave. - Seal the reactor and purge thoroughly with inert gas (N₂ or Ar). step2->step3 step4 Step 4: Add Organic Phase & React - Add the ORGANIC substrate solution to the sealed autoclave. - Pressurize with CO, then H₂ to the desired pressure. - Begin heating and stirring. step3->step4 note Critical Point: Preparing the aqueous catalyst solution first and adding the organic phase second is key to preventing catalyst leaching. step3->note result Result: Stable Biphasic System with Minimal Catalyst Leaching step4->result

Caption: Logical workflow for minimizing catalyst leaching in a biphasic system.

Experimental Protocols

Protocol 1: General Procedure for Biphasic Hydroformylation

Disclaimer: This is a representative protocol based on literature and should be adapted and optimized for specific laboratory conditions and safety protocols.

  • Catalyst Preparation (Aqueous Phase): In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the rhodium precursor (e.g., [Rh(COD)Cl]₂, 1 equivalent) and the TPPTS ligand (e.g., 10 equivalents) to deionized, degassed water. Stir until a clear, homogeneous solution is formed.

  • Substrate Preparation (Organic Phase): In a separate Schlenk flask, dissolve this compound in degassed toluene.

  • Reactor Setup: Transfer the aqueous catalyst solution to a high-pressure autoclave. Seal the reactor and purge several times with N₂ or Ar, followed by purging with CO.

  • Reaction Initiation: Add the organic substrate solution to the autoclave via syringe or cannula. Pressurize the reactor with carbon monoxide to the desired partial pressure, then add hydrogen to reach the final target pressure (e.g., 6.8 MPa total).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 75 °C). Monitor the reaction progress by measuring gas uptake and/or analyzing aliquots via GC or NMR.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure. Remove the reaction mixture. The two phases (aqueous catalyst phase and organic product phase) can be separated. The organic phase can be concentrated and the product purified by standard methods such as column chromatography or distillation. The aqueous phase containing the catalyst can potentially be recycled.[10]

References

Common side products in reactions with cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving cis-1,4-diacetoxy-2-butene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this versatile reagent.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the use of this compound in chemical synthesis.

Issue 1: Formation of Isomeric Side Products in Palladium-Catalyzed Reactions

Problem: My reaction is producing significant amounts of the trans-isomer ((E)-1,4-diacetoxy-2-butene) and/or the rearranged isomer (1,2-diacetoxy-3-butene) in a palladium-catalyzed allylic alkylation.

Cause: Palladium catalysts can promote the isomerization of this compound to its more stable trans-isomer and the rearranged 1,2-disubstituted isomer. This occurs through the formation of π-allyl palladium intermediates. The choice of solvent and ligands significantly influences the extent of this isomerization.

Solutions:

  • Solvent Selection: The solvent can have a profound effect on the reaction course. In many cases, dimethylformamide (DMF) is preferred over tetrahydrofuran (B95107) (THF) as it can disfavor the formation of the η1-allylpalladium intermediate that leads to the (E)-isomer.[1]

  • Ligand Choice: The ligand coordinated to the palladium center plays a crucial role in controlling selectivity.

    • Bulky Ligands: Employing sterically demanding and electron-rich phosphine (B1218219) ligands can facilitate the desired reductive elimination and suppress side reactions.

    • Specific Ligand Systems: For certain transformations, specific ligand systems have been developed to enhance selectivity. It is recommended to screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate and nucleophile.

  • Temperature Control: Running the reaction at lower temperatures can often minimize isomerization, as the activation energy for the desired reaction may be lower than that of the isomerization pathway. It is advisable to start at 0 °C or room temperature and adjust as needed.

  • Reaction Time: Prolonged reaction times can lead to an equilibrium mixture of isomers. Monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the desired product is formed and before significant isomerization occurs.

dot graph TD { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} caption: Troubleshooting Isomerization in Pd-Catalyzed Reactions.

Issue 2: Pyrolysis-Induced Side Products

Problem: During a high-temperature reaction or distillation, I am observing the formation of 1-acetoxy-1,3-butadiene (B75349) and other unexpected byproducts.

Cause: this compound can undergo pyrolysis at elevated temperatures, leading to elimination and rearrangement reactions.

Solutions:

  • Temperature Management: Avoid excessive heating. If a reaction requires high temperatures, consider alternative synthetic routes or catalysts that operate under milder conditions.

  • Purification Method: For purification, vacuum distillation at the lowest possible temperature is recommended to prevent thermal decomposition. The boiling point of this compound is 120-121 °C at 18 mmHg.

  • Inert Atmosphere: Performing high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress oxidative decomposition pathways.

Pyrolysis

Issue 3: Hydrolysis of Acetoxy Groups

Problem: My product is contaminated with mono- or di-hydrolyzed products (cis-4-acetoxy-2-buten-1-ol or cis-2-butene-1,4-diol).

Cause: The ester groups of this compound are susceptible to hydrolysis under either acidic or basic conditions.[2][3][4]

Solutions:

  • Control of pH: Maintain neutral reaction conditions if possible. If acidic or basic reagents are necessary, consider using non-aqueous conditions or protecting groups for sensitive functionalities.

  • Aqueous Workup: During aqueous workup, minimize the contact time with acidic or basic solutions. Use of a buffered aqueous solution at a neutral pH for extraction is recommended.

  • Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are rigorously dried.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most frequently encountered side products are the result of isomerization. These include the thermodynamically more stable trans-isomer, (E)-1,4-diacetoxy-2-butene, and the rearranged isomer, 1,2-diacetoxy-3-butene. These are particularly common in reactions catalyzed by transition metals like palladium.[1] Other potential side products can arise from pyrolysis (1-acetoxy-1,3-butadiene)[5], hydrolysis (cis-4-acetoxy-2-buten-1-ol and cis-2-butene-1,4-diol), or oligomerization, especially in the presence of radical initiators or certain catalysts.

Q2: How can I minimize the formation of the trans-isomer during a palladium-catalyzed reaction?

A2: To minimize the formation of the trans-isomer, careful optimization of reaction conditions is key. The choice of solvent is critical, with polar aprotic solvents like DMF often providing better selectivity than THF.[1] The selection of the palladium ligand is also crucial; often, bulkier and more electron-donating ligands can favor the desired reaction pathway over isomerization. Additionally, operating at the lowest effective temperature and monitoring the reaction to avoid unnecessarily long reaction times can significantly reduce the amount of the undesired trans-isomer.

Q3: Is the starting material always pure cis-isomer?

A3: Commercially available this compound is typically of high purity (95-96%). However, it is important to be aware that it can sometimes contain small amounts of the trans-isomer as an impurity from its synthesis. If your application is highly sensitive to the presence of the trans-isomer, it is advisable to analyze the starting material by GC or NMR before use.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Storage under an inert atmosphere can also help to prevent degradation over time.

Data Presentation

Table 1: Common Side Products and Their Formation Conditions

Side Product NameStructureCommon Formation Conditions
(E)-1,4-Diacetoxy-2-butene (trans-isomer)CH₃COOCH₂CH=CHCH₂OOCCH₃ (trans)Palladium-catalyzed reactions, especially in THF.
1,2-Diacetoxy-3-buteneCH₃COOCH(CH=CH₂)CH₂OOCCH₃Palladium-catalyzed reactions; pyrolysis.
1-Acetoxy-1,3-butadieneCH₂=CHCH=CHOOCCH₃High-temperature reactions (pyrolysis).[5]
cis-4-Acetoxy-2-buten-1-olHOCH₂CH=CHCH₂OOCCH₃ (cis)Hydrolysis under acidic or basic conditions.
cis-2-Butene-1,4-diolHOCH₂CH=CHCH₂OH (cis)Complete hydrolysis under acidic or basic conditions.
Oligomers/Polymers-[CH₂CH=CHCH₂]-nPresence of radical initiators or prolonged heating.[6]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Allylic Alkylation with Minimized Isomerization

This protocol provides a general guideline for performing a palladium-catalyzed allylic alkylation using this compound with a soft nucleophile, aiming to minimize the formation of isomeric side products.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., a bulky phosphine ligand like P(t-Bu)₃ or a specific ligand identified from screening)

  • Nucleophile (e.g., a β-ketoester or a malonate derivative)

  • Base (e.g., a non-nucleophilic base like BSA or DBU)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: Add the nucleophile and the base to the flask, followed by the this compound.

  • Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature is recommended).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental_Workflow

References

Technical Support Center: Maximizing Diels-Alder Adduct Yields with cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions utilizing cis-1,4-diacetoxy-2-butene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their cycloaddition reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Diels-Alder reaction with this compound is resulting in a low yield of the desired adduct. What are the common causes?

A1: Low yields in Diels-Alder reactions involving this compound can stem from several factors. The primary culprits often include suboptimal reaction conditions, the inherent reactivity of the diene, and potential side reactions.

Troubleshooting Steps:

  • Reaction Temperature and Time: The Diels-Alder reaction is sensitive to temperature.[1][2] High temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction, which leads to the decomposition of the desired adduct back to the starting materials.[1][2] Conversely, a temperature that is too low may result in an impractically slow reaction rate. It is crucial to find the optimal temperature that balances reaction rate and product stability. Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the point of maximum adduct formation before significant decomposition occurs.

  • Diene Reactivity: The electronic nature of the diene plays a significant role. Electron-rich dienes generally react faster with electron-poor dienophiles like this compound. If you are using an electron-deficient diene, the reaction may require more forcing conditions (higher temperature or pressure) or the use of a catalyst.

  • Side Reactions: At elevated temperatures, this compound can undergo pyrolysis, which may lead to the elimination of acetic acid and the formation of 1-acetoxy-1,3-butadiene. This side reaction consumes the dienophile and can complicate the purification of the desired adduct.

  • Purity of Reactants: Ensure the purity of both the diene and this compound. Impurities can inhibit the reaction or lead to unwanted side products.

  • Solvent Choice: The choice of solvent can influence the reaction rate. While non-polar solvents are common, for some Diels-Alder reactions, polar solvents or even aqueous conditions have been shown to enhance the rate.

Q2: How can I optimize the reaction conditions to improve the yield?

A2: Optimization of reaction conditions is key to maximizing the yield of your Diels-Alder adduct. This involves a systematic evaluation of temperature, concentration, reaction time, and the potential use of catalysts.

logical_relationship

Data Presentation: Impact of Reaction Conditions on Yield

DieneDienophileConditionsSolventYield (%)Reference
CyclopentadieneThis compound25°C, 24 hDichloromethaneModerateHypothetical Data
CyclopentadieneThis compound80°C, 4 hTolueneLowHypothetical Data
Furan (B31954)This compound100°C, 12 hBenzeneModerateHypothetical Data
AnthraceneThis compound110°C, 24 hXyleneHighHypothetical Data
Q3: Should I consider using a Lewis acid catalyst?

A3: Yes, the use of a Lewis acid catalyst can significantly accelerate the Diels-Alder reaction, often allowing it to proceed at a lower temperature, which can help to prevent the retro-Diels-Alder reaction and other temperature-induced side reactions. Lewis acids coordinate to the carbonyl oxygen of the acetate (B1210297) groups on this compound, making the double bond more electron-deficient and thus a more reactive dienophile.

Common Lewis Acids for Diels-Alder Reactions:

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Aluminum chloride (AlCl₃)

  • Zinc chloride (ZnCl₂)

  • Tin(IV) chloride (SnCl₄)

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of Furan with this compound

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add furan (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of the dienophile dropwise to the furan/Lewis acid mixture over 15-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

experimental_workflow

Q4: I'm having trouble purifying the Diels-Alder adduct. What are the recommended procedures?

A4: The purification of Diels-Alder adducts derived from this compound can be challenging due to the potential for similar polarities between the product, unreacted dienophile, and any side products. Column chromatography is the most common and effective method for purification.

Experimental Protocol: Purification by Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase. The amount of silica gel should be roughly 50-100 times the weight of the crude product for effective separation.

  • Eluent System: A solvent system of ethyl acetate and hexanes is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. For better separation, the sample can be adsorbed onto a small amount of silica gel before loading it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Diels-Alder adduct.

Q5: Can the acetoxy groups on the dienophile cause any side reactions?

A5: Yes, the acetoxy groups are esters and can be susceptible to hydrolysis under certain conditions.

Potential Side Reactions:

  • Hydrolysis: If the reaction is worked up under acidic or basic conditions that are too harsh, or if the purification involves protic solvents for an extended period, the acetate groups can be hydrolyzed to the corresponding diol. To avoid this, use mild workup conditions (e.g., saturated sodium bicarbonate solution for quenching Lewis acids) and avoid prolonged exposure to protic solvents during purification.

  • Elimination: As mentioned previously, at high temperatures, elimination of acetic acid can occur. This is more likely under thermal conditions without a catalyst.

By carefully controlling the reaction parameters and employing appropriate purification techniques, you can significantly improve the yield and purity of your Diels-Alder adducts derived from this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olefin metathesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their metathesis reactions.

Frequently Asked Questions (FAQs)

Q1: My metathesis reaction has a low conversion rate. What are the first things I should check?

Low conversion in olefin metathesis is a common issue that can typically be traced back to three primary areas: the integrity of the catalyst, the purity of substrates and solvents, and the reaction conditions. A systematic approach is the best way to identify the root cause.

Start by verifying the fundamentals:

  • Inert Atmosphere: Ensure your reaction was conducted under a strictly inert atmosphere (argon or nitrogen), as ruthenium catalysts are susceptible to deactivation by oxygen, particularly when in solution.[1]

  • Solvent and Reagent Purity: Use freshly purified and thoroughly degassed solvents. Impurities like water, peroxides, or residual acids/bases can deactivate the catalyst.[1][2]

  • Catalyst Activity: Confirm the age and storage conditions of your catalyst. If there's any doubt, test it with a reliable, simple substrate to verify its activity.[1]

Below is a general workflow to guide your troubleshooting process.

G start Low Conversion Observed check_purity Verify Purity of Substrate & Solvent start->check_purity check_catalyst Assess Catalyst Integrity check_purity->check_catalyst Purity OK purify Purify Substrates & Solvents (See Protocol 1 & 2) check_purity->purify Impurities Suspected check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst Active new_catalyst Use Fresh Catalyst Perform Test Reaction check_catalyst->new_catalyst Deactivation Suspected optimize Optimize Conditions (Temp, Conc., Solvent) check_conditions->optimize Conditions Suboptimal success High Conversion Achieved check_conditions->success Conditions OK Re-evaluate Problem purify->check_catalyst new_catalyst->check_conditions optimize->success G cluster_deactivation Deactivation Pathways ActiveCatalyst Active Ru Catalyst (e.g., Grubbs II) DeactivatedSpecies Deactivated Species ActiveCatalyst->DeactivatedSpecies RuHydride Ru-Hydride Species (Causes Isomerization) ActiveCatalyst->RuHydride O2_H2O Oxygen / Water O2_H2O->DeactivatedSpecies Oxidation/ Degradation LewisBases Coordinating Groups (Amines, Thiols) LewisBases->DeactivatedSpecies Coordination/ Poisoning Ethylene Ethylene Buildup Ethylene->DeactivatedSpecies Decomposition Thermal Excessive Heat Thermal->RuHydride Decomposition G start Optimizing Conditions is_rcm Is it Ring-Closing Metathesis (RCM)? start->is_rcm high_dilution Use High Dilution (0.001 - 0.01 M) is_rcm->high_dilution Yes is_cm Is it Cross Metathesis (CM)? is_rcm->is_cm No slow_addition Consider Slow Addition of Substrate high_dilution->slow_addition check_temp Check Temperature slow_addition->check_temp high_conc Use Higher Concentration (> 0.1 M) is_cm->high_conc Yes is_cm->check_temp No high_conc->check_temp lower_temp Try Lower Temperature (e.g., RT to 40 °C) check_temp->lower_temp Decomposition/ Isomerization Seen check_ethylene Does reaction produce ethylene? check_temp->check_ethylene No Side Reactions lower_temp->check_ethylene remove_ethylene Remove Ethylene (Vacuum or Gas Purge) check_ethylene->remove_ethylene Yes end Monitor Reaction check_ethylene->end No remove_ethylene->end

References

Technical Support Center: Catalyst Deactivation in cis-1,4-Diacetoxy-2-butene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the polymerization of cis-1,4-diacetoxy-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the polymerization of this compound?

A1: Catalyst deactivation during the polymerization of this compound can stem from several factors, primarily related to the monomer's functional groups and the inherent sensitivity of the catalysts. Key causes include:

  • Catalyst Poisoning by Acetoxy Groups: The ester functional groups (-OAc) on the monomer can interact with and deactivate the active sites of certain catalysts, particularly traditional Ziegler-Natta systems. The lone pair electrons on the oxygen atoms can coordinate to the metal center, inhibiting monomer binding and insertion.

  • Impurities in the Monomer or Solvent: Trace amounts of water, oxygen, or other protic impurities can rapidly deactivate sensitive organometallic catalysts.

  • Side Reactions: The catalyst may engage in or be deactivated by side reactions other than polymerization, such as unproductive metathesis reactions or reactions involving the acetoxy group.

  • Catalyst Agglomeration: For heterogeneous catalysts, active sites can be lost due to the physical aggregation of catalyst particles.

Q2: Which types of catalysts are recommended for the polymerization of this compound to minimize deactivation?

A2: Given the functional nature of this compound, catalyst selection is critical. Ruthenium-based olefin metathesis catalysts, such as Grubbs or Hoveyda-Grubbs type catalysts, are often more tolerant to functional groups like esters compared to traditional Ziegler-Natta catalysts.[1][2] While Ziegler-Natta catalysts are powerful for non-functionalized olefins, their active sites are prone to poisoning by the carbonyl group of the acetoxy moiety.[3]

Q3: How can I tell if my catalyst is deactivating during the polymerization?

A3: Signs of catalyst deactivation during your experiment include:

  • A significant decrease in or complete lack of monomer conversion.

  • A lower than expected molecular weight of the resulting polymer.

  • A broad molecular weight distribution (polydispersity index, PDI).

  • Changes in the color of the reaction mixture, which can indicate a change in the catalyst's oxidation state or coordination environment.

  • Premature termination of the polymerization, evidenced by a plateau in the reaction kinetics before full conversion is achieved.

Q4: Are there any preventative measures I can take to minimize catalyst deactivation?

A4: Yes, several preventative measures can be taken:

  • Monomer and Solvent Purification: Rigorously purify the this compound monomer and the reaction solvent to remove all traces of water, oxygen, and other potential catalyst poisons. This can be achieved by distillation, passing through activated alumina (B75360) columns, or using a glovebox with an inert atmosphere.

  • Inert Atmosphere: Conduct all experiments under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.

  • Catalyst Handling: Handle the catalyst with care to avoid exposure to air and moisture. Store it under an inert atmosphere and at the recommended temperature.

  • Appropriate Catalyst Choice: Select a catalyst known for its tolerance to functional groups, such as a second or third-generation Grubbs catalyst.

Troubleshooting Guides

Issue 1: Low or No Polymerization Activity
Possible Cause Troubleshooting Step
Catalyst Poisoning by Impurities - Ensure monomer and solvent are freshly purified and thoroughly dried. - Verify the integrity of your inert atmosphere setup (e.g., check for leaks in the Schlenk line or glovebox).
Incorrect Catalyst Handling - Review your catalyst handling procedure. Ensure it was not exposed to air or moisture during weighing or transfer.
Inherent Catalyst Deactivation by Monomer - If using a Ziegler-Natta catalyst, consider switching to a more functional group-tolerant catalyst like a Ruthenium-based metathesis catalyst.[1][3]
Insufficient Catalyst Loading - Increase the catalyst loading in a stepwise manner to see if activity improves.
Issue 2: Low Polymer Molecular Weight and/or High Polydispersity
Possible Cause Troubleshooting Step
Chain Transfer Reactions - Impurities can act as chain transfer agents. Re-purify all reagents and solvents. - Lowering the reaction temperature may reduce the rate of chain transfer relative to propagation.
Slow Initiation Compared to Propagation - This can lead to a broad PDI. Consider a catalyst with a faster initiation rate.
Catalyst Deactivation During Polymerization - If the catalyst deactivates over the course of the reaction, it can lead to a population of shorter polymer chains. Monitor the reaction kinetics to assess catalyst lifetime.

Quantitative Data

The following table summarizes the relative poisoning power of different compounds on a TiCl4/ethylbenzoate/MgCl2 Ziegler-Natta catalyst for propylene (B89431) polymerization. This data can be used to infer the potential deactivating effect of the ester group in this compound.

Poisoning AgentDeactivation PowerEffect on Active Sites
MethanolStrongestHigh reactivity, forms inactive titanium chloride alkoxide
AcetoneIntermediate-
Ethyl AcetateWeakestReduces the number of active sites
Data sourced from a study on Ziegler-Natta catalyst poisoning.[3]

Experimental Protocols

Protocol 1: General Procedure for Polymerization of this compound using a Ruthenium-based Catalyst
  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry argon or nitrogen.

    • Purify the this compound monomer by passing it through a short column of activated basic alumina.

    • Dry the solvent (e.g., dichloromethane (B109758) or toluene) using a solvent purification system or by distillation over a suitable drying agent (e.g., CaH2 for dichloromethane, sodium/benzophenone for toluene).

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add the purified solvent to a Schlenk flask equipped with a magnetic stir bar.

    • Add the desired amount of purified this compound monomer to the flask.

    • In a separate vial inside the glovebox, weigh the Ruthenium catalyst.

  • Polymerization:

    • Add the catalyst to the monomer solution to initiate the polymerization.

    • Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by observing the increase in viscosity.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of a quenching agent, such as ethyl vinyl ether.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Visualizations

TroubleshootingWorkflow start Start Polymerization Experiment issue Low or No Polymer Yield? start->issue check_impurities Verify Purity of Monomer and Solvent issue->check_impurities Yes success Successful Polymerization issue->success No check_inert Check Inert Atmosphere Conditions check_impurities->check_inert check_catalyst_handling Review Catalyst Handling Procedure check_inert->check_catalyst_handling consider_catalyst_type Is Catalyst Tolerant to Acetoxy Groups? check_catalyst_handling->consider_catalyst_type switch_catalyst Switch to Ruthenium-based Catalyst consider_catalyst_type->switch_catalyst No (e.g., Ziegler-Natta) fail Contact Technical Support consider_catalyst_type->fail Yes (e.g., Ruthenium-based) switch_catalyst->start

Caption: Troubleshooting workflow for low polymer yield.

CatalystDeactivation cluster_catalyst Ziegler-Natta Active Site catalyst Ti-Polymer_Chain vacant_site deactivated_complex Deactivated Complex catalyst->deactivated_complex Poisoning monomer This compound acetoxy Acetoxy Group (-OAc) monomer->acetoxy acetoxy->vacant_site Coordination of Carbonyl Oxygen

Caption: Potential deactivation of a Ziegler-Natta catalyst by an acetoxy group.

References

Analytical methods for determining the purity of cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of cis-1,4-Diacetoxy-2-butene. It is intended for researchers, scientists, and professionals in drug development.

Analytical Methods Overview

The purity of this compound is crucial for its application in chemical synthesis. Several analytical techniques can be employed for its characterization and purity assessment. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides detailed protocols and troubleshooting for these techniques.

A general workflow for the purity analysis of this compound is outlined below.

Purity Analysis Workflow Workflow for Purity Determination of this compound cluster_0 Initial Assessment cluster_1 Primary Purity Analysis cluster_2 Structural Confirmation & Impurity Identification cluster_3 Data Analysis & Reporting Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test GC_Analysis Gas Chromatography (GC) Solubility Test->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Solubility Test->HPLC_Analysis Mass_Spectrometry Mass Spectrometry (MS) GC_Analysis->Mass_Spectrometry GC-MS Purity Calculation Purity Calculation GC_Analysis->Purity Calculation HPLC_Analysis->Mass_Spectrometry HPLC-MS HPLC_Analysis->Purity Calculation NMR_Spectroscopy NMR Spectroscopy Impurity Profiling Impurity Profiling NMR_Spectroscopy->Impurity Profiling Mass_Spectrometry->Impurity Profiling Final Report Final Report Purity Calculation->Final Report Impurity Profiling->Final Report

Caption: General workflow for the purity analysis of this compound.

Gas Chromatography (GC) Analysis

GC is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound.

Experimental Protocol: GC
ParameterRecommended Conditions
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1
Sample Preparation Dissolve 10 mg of the sample in 1 mL of dichloromethane (B109758) or ethyl acetate (B1210297).
Troubleshooting Guide: GC
QuestionPossible Cause(s)Suggested Solution(s)
Why am I seeing no peaks or very small peaks? - Syringe issue (blocked or not drawing sample).- Injector problem (septum leak, incorrect temperature).- Column not installed correctly.- Detector not lit (FID).- Check the syringe for blockage and proper operation.- Inspect the septum for coring and replace if necessary. Ensure injector temperature is appropriate.- Reinstall the column according to the manufacturer's instructions.- Reignite the FID flame and check gas flows.
Why are my peaks tailing? - Active sites on the column or in the injector liner.- Column contamination.- Sample overload.- Use a deactivated inlet liner. Consider a more inert column.- Bake out the column at a high temperature (within its limits). Trim the first few cm of the column.- Dilute the sample.
Why is my baseline noisy or drifting? - Contaminated carrier gas or gas lines.- Column bleed.- Detector contamination.- Use high-purity gas and install traps. Check for leaks.- Condition the column. Ensure the oven temperature does not exceed the column's maximum limit.- Clean the detector according to the instrument manual.
Why are my retention times shifting? - Fluctuation in carrier gas flow rate.- Oven temperature not stable.- Leaks in the system.- Check the gas supply and regulators. Verify the flow rate.- Ensure the oven temperature is calibrated and stable.- Perform a leak check, especially at the injector and column fittings.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for separating this compound from its non-volatile impurities and isomers. A stability-indicating method can also be developed using HPLC.

Experimental Protocol: HPLC (Isomer Separation)

Based on methods for the analogous compound, 2-butene-1,4-diol (B106632), a normal-phase HPLC method is suitable for separating geometric isomers.[1]

ParameterRecommended Conditions
Instrument HPLC system with a UV detector
Column Chiral stationary phase, e.g., (S,S)-Whelk-O 1 or a silica-based column for normal phase.
Mobile Phase n-Hexane:Ethanol (97:3, v/v)[1]
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature Ambient
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Troubleshooting Guide: HPLC

HPLC Troubleshooting Logic Troubleshooting Logic for Common HPLC Issues cluster_pressure Pressure Troubleshooting cluster_peak_shape Peak Shape Troubleshooting Problem_Observed Problem Observed Pressure_Issues Pressure Fluctuations Problem_Observed->Pressure_Issues Peak_Shape_Issues Poor Peak Shape Problem_Observed->Peak_Shape_Issues Baseline_Issues Baseline Noise/Drift Problem_Observed->Baseline_Issues Retention_Time_Issues Retention Time Shifts Problem_Observed->Retention_Time_Issues Check_Leaks Check for leaks in fittings and pump seals. Pressure_Issues->Check_Leaks Check_Column_Overload Dilute sample to check for column overload. Peak_Shape_Issues->Check_Column_Overload Check_Blockages Check for blockages in tubing, frits, or column. Check_Leaks->Check_Blockages Degas_Mobile_Phase Degas mobile phase to remove air bubbles. Check_Blockages->Degas_Mobile_Phase Check_Mobile_Phase_Compatibility Ensure sample solvent is compatible with mobile phase. Check_Column_Overload->Check_Mobile_Phase_Compatibility Inspect_Column Inspect column for voids or contamination. Check_Mobile_Phase_Compatibility->Inspect_Column

Caption: A logical approach to troubleshooting common HPLC issues.

QuestionPossible Cause(s)Suggested Solution(s)
Why is the system pressure too high or fluctuating? - Blockage in the system (tubing, inline filter, guard column, or main column).- Air bubbles in the pump.- Incorrect mobile phase composition or precipitation.- Systematically remove components (start with the column) to locate the blockage. Back-flush the column if appropriate.- Purge the pump to remove air bubbles.- Ensure mobile phase components are miscible and filter before use.
Why are my peaks fronting or tailing? - Tailing: Secondary interactions with the stationary phase, column overload.- Fronting: Sample solvent stronger than the mobile phase, column overload.- Tailing: Use a more inert column, adjust mobile phase pH or ionic strength. Dilute the sample.- Fronting: Dissolve the sample in the mobile phase or a weaker solvent. Dilute the sample.
Why do I see ghost peaks? - Carryover from a previous injection.- Contamination in the mobile phase or from the sample vial/cap.- Inject a blank solvent run to confirm carryover. Implement a needle wash step.- Use high-purity solvents and clean vials.
Why is the resolution between cis and trans isomers poor? - Inappropriate stationary phase.- Mobile phase composition is not optimal.- A chiral or a high-resolution normal-phase column is recommended.[1]- Adjust the ratio of the polar modifier (e.g., ethanol) in the mobile phase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.

Experimental Protocol: ¹H NMR
ParameterRecommended Conditions
Instrument 400 MHz NMR Spectrometer or higher
Solvent Chloroform-d (CDCl₃) or Acetone-d₆
Internal Standard For qNMR, use a certified internal standard with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).
Pulse Sequence Standard single-pulse experiment with a long relaxation delay (e.g., 5 times the longest T₁).
Data Processing Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
Expected ¹H NMR Chemical Shifts in CDCl₃
ProtonsChemical Shift (ppm)Multiplicity
Methyl protons (CH₃)~2.0-2.1Singlet
Methylene protons (CH₂)~4.6-4.7Doublet
Vinylic protons (CH=CH)~5.7-5.8Triplet

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Troubleshooting Guide: NMR
QuestionPossible Cause(s)Suggested Solution(s)
Why is the resolution poor (broad peaks)? - Sample is too concentrated.- Poor shimming.- Presence of paramagnetic impurities.- Dilute the sample.- Re-shim the spectrometer.- Filter the sample if it contains solid particles.
Why are the integrals for purity calculation inaccurate? - Incomplete relaxation of nuclei.- Poor baseline correction or phasing.- Overlapping signals of the analyte and standard.- Use a longer relaxation delay (D1) in the acquisition parameters.- Carefully reprocess the spectrum to ensure a flat baseline and correct phasing.- Choose an internal standard with signals that do not overlap with the analyte.
Why do I see unexpected peaks? - Impurities in the sample.- Residual solvent in the sample.- Contaminated NMR tube.- Compare the spectrum with a reference spectrum to identify impurity signals.- Identify common solvent peaks.- Use a clean, dry NMR tube.

Mass Spectrometry (MS)

MS is used for confirming the molecular weight of this compound and for identifying impurities, often in conjunction with GC or HPLC.

Experimental Protocol: GC-MS
ParameterRecommended Conditions
GC Conditions As described in the GC section.
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 40-300
Expected Mass Spectrum Fragments (EI)

The mass spectrum of this compound is available in the NIST database.[2] Key fragments may include:

m/zPossible Fragment
172[M]⁺ (Molecular Ion)
112[M - CH₃COOH]⁺
70[M - CH₃COOH - CH₂CO]⁺
43[CH₃CO]⁺ (Base Peak)
Troubleshooting Guide: MS
QuestionPossible Cause(s)Suggested Solution(s)
Why is there no or low signal for the molecular ion? - The molecular ion is unstable under EI conditions.- Ion source is dirty.- This can be characteristic of the compound. Look for characteristic fragment ions.- Clean the ion source according to the manufacturer's instructions.
Why is the spectrum showing contamination? - Column bleed from the GC.- Contamination from the solvent or sample handling.- Air leak in the system.- Use a low-bleed GC column and ensure the final oven temperature is within the column's limit.- Run a solvent blank to check for contamination.- Check for leaks, indicated by prominent peaks at m/z 18, 28, 32, and 44.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

A1: Potential impurities can include the trans-isomer (trans-1,4-Diacetoxy-2-butene), unreacted starting material (cis-2-butene-1,4-diol), and by-products from the synthesis, such as mono-acetylated species. Pyrolysis can lead to degradation products like 1-acetoxy-1,3-butadiene.

Q2: How can I distinguish between the cis and trans isomers?

A2: HPLC using a chiral or high-resolution normal-phase column is effective for separating the geometric isomers.[1] ¹H NMR can also be used, as the coupling constants for the vinylic protons will differ between the cis and trans isomers.

Q3: What is the best method for quantitative purity determination?

A3: For routine analysis, GC-FID is a robust and reliable method, assuming all impurities are volatile. For higher accuracy and for non-volatile impurities, quantitative NMR (qNMR) is an excellent choice as it does not require reference standards for the impurities.

Q4: Is this compound stable?

A4: It is generally stable under recommended storage conditions (cool and dry). However, it can undergo pyrolysis at high temperatures to yield other products. A stability-indicating HPLC method would be necessary to assess its degradation under various stress conditions (e.g., acid, base, heat, light, oxidation).

Q5: What solvent should I use to dissolve my sample?

A5: For GC analysis, volatile organic solvents like dichloromethane or ethyl acetate are suitable. For HPLC, the sample should be dissolved in the mobile phase or a solvent of similar or weaker polarity. For NMR, deuterated solvents such as CDCl₃ or acetone-d₆ are used. The compound is not miscible in water.

References

Navigating the Thermal Challenges of cis-1,4-Diacetoxy-2-butene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the thermal instability of cis-1,4-diacetoxy-2-butene, a critical intermediate in various synthetic pathways. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound is showing signs of degradation (discoloration, viscosity change). What is happening and how can I prevent it?

A1: Discoloration and changes in viscosity are common indicators of thermal degradation. This compound is susceptible to decomposition, especially when exposed to heat. The primary degradation pathway is pyrolysis, which can lead to the formation of byproducts such as 1-acetoxy-1,3-butadiene, an isomeric diacetate, and 1,2-diacetoxy-3-butene.[1] To prevent this, it is crucial to store the compound under recommended conditions and consider the use of inhibitors.

Recommended Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area.[2]

  • Container: Keep the container tightly closed.

  • Incompatibilities: Store away from strong oxidizing agents.

For prolonged storage or if the material will be subjected to heating, the addition of a free-radical inhibitor is recommended.

Q2: I am observing the formation of the trans-isomer of 1,4-diacetoxy-2-butene in my reaction mixture. What is causing this isomerization?

A2: The isomerization of the cis-isomer to the more thermodynamically stable trans-isomer can be catalyzed by various factors, most notably the presence of palladium catalysts.[2] If your reaction involves palladium catalysis, such as in allylic substitution reactions, isomerization is a potential side reaction. The solvent can also play a crucial role, with some solvents favoring the formation of the trans-isomer more than others.[2]

Troubleshooting Isomerization:

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the rate of isomerization. Investigating different catalyst systems may help minimize this side reaction.

  • Reaction Conditions: Optimize reaction temperature and time. Shorter reaction times and lower temperatures can reduce the extent of isomerization.

  • Solvent Effects: The reaction solvent can significantly impact the isomerization process. For example, the formation of the (E)-isomer is more favored in DMF than in THF when catalyzed by PdCl2(MeCN)2.[2]

Q3: How can I stabilize my this compound for a high-temperature reaction?

A3: For reactions requiring elevated temperatures, the addition of a stabilizer is highly recommended to prevent both thermal decomposition and unwanted polymerization. Phenolic compounds are effective free-radical inhibitors.

Recommended Stabilizer:

  • Hydroquinone (B1673460) (HQ): A common and effective inhibitor for unsaturated esters. A typical concentration is 100-200 ppm.

Q4: I've stabilized my this compound with hydroquinone. How can I remove the inhibitor before my next reaction step?

A4: Phenolic inhibitors like hydroquinone can often be removed by a simple aqueous workup or by column chromatography.

Protocol for Inhibitor Removal:

  • Aqueous Wash: Dissolve the compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous base solution (e.g., 1% NaOH). The phenolate (B1203915) salt of hydroquinone will be extracted into the aqueous layer. Follow with a water wash to remove any residual base and then dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Column Chromatography: If the compound is sensitive to base, purification by flash column chromatography on silica (B1680970) gel can effectively remove the more polar hydroquinone.

Q5: My reaction is sensitive to water. How can I prevent hydrolysis of this compound?

A5: As an ester, this compound is susceptible to hydrolysis, which can be accelerated by the presence of acid or base.

Preventing Hydrolysis:

  • Anhydrous Conditions: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Maintain a neutral pH if possible. If acidic or basic conditions are required for your reaction, minimize the reaction time and temperature to reduce the extent of hydrolysis.

  • Use of Stabilizers: For formulations where long-term stability in the presence of potential moisture is a concern, the addition of hydrolysis inhibitors like carbodiimides can be considered.

Quantitative Data

PropertyValueReference
Molecular FormulaC₈H₁₂O₄[3]
Molecular Weight172.18 g/mol
Boiling Point120-121 °C at 18 mmHg
Density1.08 g/mL at 25 °C
Refractive Indexn20/D 1.443

Experimental Protocols

Protocol for Stabilization of this compound with Hydroquinone

Objective: To inhibit thermal decomposition and polymerization of this compound during storage or reactions at elevated temperatures.

Materials:

  • This compound

  • Hydroquinone

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

  • If working with a solid inhibitor, prepare a stock solution of hydroquinone in a compatible anhydrous solvent (e.g., 1 mg/mL in THF).

  • To the vessel containing this compound, add the hydroquinone stock solution to achieve a final concentration of 100-200 ppm (e.g., 0.1 to 0.2 mg of hydroquinone per gram of the butene derivative).

  • Thoroughly mix the solution to ensure uniform distribution of the inhibitor.

  • The stabilized solution can now be used in subsequent high-temperature applications or stored under recommended conditions.

Protocol for Purification of this compound by Vacuum Distillation

Objective: To purify this compound from non-volatile impurities or decomposition products.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a short path distillation head)

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound. It is advisable to add a small amount of a boiling chip or a magnetic stir bar for smooth boiling.

  • If the crude product has not been previously stabilized and will be heated for a prolonged period, consider adding a non-volatile inhibitor like a small crystal of hydroquinone.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap (cooled with dry ice/acetone or liquid nitrogen).

  • Gradually reduce the pressure to the desired level (e.g., 18 mmHg).

  • Begin heating the distillation flask gently with a heating mantle while stirring.

  • Collect the fraction that distills at the expected boiling point (approximately 120-121 °C at 18 mmHg).

  • Monitor the distillation for any signs of decomposition (e.g., darkening of the residue).

  • Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

Thermal_Decomposition_Pathway This compound This compound Pyrolysis (Heat) Pyrolysis (Heat) This compound->Pyrolysis (Heat) 1-Acetoxy-1,3-butadiene 1-Acetoxy-1,3-butadiene Pyrolysis (Heat)->1-Acetoxy-1,3-butadiene Isomeric Diacetate Isomeric Diacetate Pyrolysis (Heat)->Isomeric Diacetate 1,2-Diacetoxy-3-butene 1,2-Diacetoxy-3-butene Pyrolysis (Heat)->1,2-Diacetoxy-3-butene

Caption: Thermal decomposition pathway of this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Action Degradation (Color/Viscosity Change) Degradation (Color/Viscosity Change) Excessive Heat Excessive Heat Degradation (Color/Viscosity Change)->Excessive Heat Isomerization to trans Isomerization to trans Palladium Catalyst Palladium Catalyst Isomerization to trans->Palladium Catalyst Hydrolysis Hydrolysis Presence of Water/Acid/Base Presence of Water/Acid/Base Hydrolysis->Presence of Water/Acid/Base Store Cool/Add Inhibitor Store Cool/Add Inhibitor Excessive Heat->Store Cool/Add Inhibitor Optimize Catalyst/Conditions Optimize Catalyst/Conditions Palladium Catalyst->Optimize Catalyst/Conditions Use Anhydrous Conditions/Control pH Use Anhydrous Conditions/Control pH Presence of Water/Acid/Base->Use Anhydrous Conditions/Control pH

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Effective Work-up Procedures for Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during the purification of products from palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Formation of Palladium Black

Q1: I am observing a black precipitate (palladium black) in my reaction mixture during work-up. What causes this and how can I remove it?

A1: Palladium black is a coarse, sponge-like form of elemental palladium that precipitates from the reaction mixture.[2] Its formation is often a sign of catalyst decomposition and can complicate product purification.[3]

Common Causes:

  • Presence of Oxygen: Oxygen can facilitate the agglomeration of palladium nanoparticles, leading to the formation of palladium black.[4]

  • High Temperatures: Elevated temperatures during work-up can sometimes promote catalyst decomposition.

  • Ligand Degradation: The phosphine (B1218219) ligands used to stabilize the palladium catalyst can be sensitive to air and may oxidize, reducing their ability to keep the palladium in solution.[4]

  • Inappropriate Reaction Conditions: Unoptimized reaction conditions, such as an incorrect substrate-to-catalyst ratio, can lead to catalyst instability.[5][6]

Troubleshooting Steps:

  • Degas Solvents: Ensure all solvents used in the work-up are thoroughly degassed to remove dissolved oxygen.[4]

  • Maintain an Inert Atmosphere: Whenever possible, perform the work-up under an inert atmosphere (e.g., nitrogen or argon).

  • Filtration: Palladium black, being insoluble, can often be removed by filtration through a pad of Celite®.[7]

Experimental Protocol: Removal of Palladium Black by Filtration

  • Prepare a Celite® Pad: In a Buchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm thick layer of Celite®. Gently compact the Celite® to form a level bed.[8]

  • Pre-wet the Pad: Pre-wet the Celite® pad with the solvent used in your reaction mixture to ensure effective filtration.[8]

  • Filter the Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity and slowly pour it onto the center of the Celite® pad.[8]

  • Wash the Pad: After filtration, wash the Celite® pad with fresh solvent to recover any adsorbed product.[8]

  • Collect the Filtrate: The filtrate should now be free of insoluble palladium black.[8]

// Nodes start [label="Reaction Mixture\nwith Pd Black", fillcolor="#F1F3F4", fontcolor="#202124"]; celite_prep [label="Prepare 1-2 cm\nCelite® Pad", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_wet [label="Pre-wet Pad\nwith Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filter Reaction\nMixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Celite® Pad\nwith Fresh Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; filtrate [label="Collect Filtrate\n(Product Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purified Product\n(Free of Pd Black)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> celite_prep [label="Start"]; celite_prep -> pre_wet; pre_wet -> filtration; filtration -> wash; wash -> filtrate; filtrate -> end; } dot Caption: Workflow for the removal of palladium black using Celite® filtration.

Issue 2: Inefficient Removal of Soluble Palladium Residues

Q2: After filtration, I still have high levels of palladium in my product. How can I remove these soluble palladium species?

A2: Soluble palladium species, often in the form of Pd(0) or Pd(II) complexes, require more than simple filtration for removal.[8] The use of palladium scavengers is a highly effective method for this purpose.[9]

Troubleshooting Guide for Palladium Scavengers:

Problem Possible Cause Solution Citation
High residual Pd levels Incorrect scavenger selection. The choice of scavenger is critical and depends on the palladium's oxidation state. Thiol-based scavengers are often effective for Pd(II). Screen a panel of scavengers (e.g., thiol, amine, thiourea (B124793) functionalized) to find the most effective one for your specific system.[10]
Insufficient amount of scavenger. Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[10]
Suboptimal scavenging conditions. Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance.[10]
Poor mass transfer. Ensure vigorous stirring during the scavenging process to maximize contact between the scavenger and the palladium species.[10]
Product-palladium complexation. Your product may form a stable complex with palladium. Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[10]
Product loss after scavenging Non-specific binding to the scavenger. Use the minimum effective amount of scavenger. After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[8]

Quantitative Comparison of Common Palladium Scavengers

The efficiency of palladium scavengers can vary significantly depending on the specific reaction conditions and the nature of the palladium species. Below is a summary of the performance of some common scavengers.

Scavenger TypeFunctional GroupTypical Initial Pd (ppm)Typical Final Pd (ppm)CommentsCitation
SiliaMetS® Thiol Thiol150 - 220< 1Effective for Pd(II) species.[1]
Biotage® MP-TMT Dimercaptotriazine500 - 800< 10Effective for both Pd(0) and Pd(II).[11]
Activated Carbon N/A300< 1Cost-effective but can lead to product loss through non-specific adsorption.[12]
QuadraSil® MP Thiol--Thiol-based scavenger effective for various Pd species.-
Polystyrene-bound TMT Trimercapto-s-triazine1500 - 1600< 10Demonstrated high efficiency in reducing high levels of palladium.[13]

Note: The efficiency of scavengers is highly dependent on the specific reaction conditions, including solvent, temperature, and the nature of the palladium complex.

Experimental Protocol: General Procedure for Palladium Removal Using a Scavenger Resin

  • Select the Appropriate Scavenger: Choose a scavenger based on the likely oxidation state of your palladium species and the solvent system.[8]

  • Add Scavenger: Add the recommended amount of the solid-supported scavenger (typically 3-5 equivalents relative to the palladium catalyst) to the solution containing your crude product.

  • Stir the Mixture: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration periodically if possible.[10]

  • Filter the Scavenger: Once scavenging is complete, remove the scavenger by filtration.

  • Wash and Concentrate: Wash the scavenger with the same solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[10]

// Nodes start [label="Crude Product\n(High Pd)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_scavenger [label="Select Appropriate\nScavenger", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_scavenger [label="Add Scavenger\n(3-5 eq.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stir [label="Stir Vigorously\n(2-24 h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Filter to Remove\nScavenger", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash Scavenger &\nCombine Filtrate", fillcolor="#FBBC05", fontcolor="#202124"]; concentrate [label="Concentrate\nFiltrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purified Product\n(Low Pd)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> select_scavenger [label="Start"]; select_scavenger -> add_scavenger; add_scavenger -> stir; stir -> filter; filter -> wash; wash -> concentrate; concentrate -> end; } dot Caption: General workflow for palladium removal using a scavenger resin.

Issue 3: Product Loss When Using Activated Carbon

Q3: I'm losing a significant amount of my product when I use activated carbon for palladium removal. How can I mitigate this?

A3: Activated carbon is a cost-effective adsorbent for palladium, but its high surface area can also lead to the non-specific adsorption of the desired product, resulting in yield loss.[10]

Strategies to Minimize Product Loss:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale experiment to determine the optimal loading, typically 5-10 wt% relative to the crude product.[10]

  • Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal efficiency.[10]

  • Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh solvent to recover any adsorbed product.[14]

  • Alternative Adsorbents: If product loss remains high, consider alternative adsorbents like silica (B1680970) gel or specialized palladium scavengers that may have a lower affinity for your product.[8]

Experimental Protocol: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[10]

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product).[10]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[10]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[10]

  • Washing and Concentration: Wash the Celite®/carbon pad with fresh solvent. Combine the filtrate and washings and remove the solvent under reduced pressure.[10]

This technical support guide provides a starting point for troubleshooting common issues in the work-up of palladium-catalyzed reactions. For more complex issues, a systematic approach involving the screening of different scavengers and optimization of work-up conditions is recommended.

References

Validation & Comparative

A Comparative Guide to cis- and trans-1,4-Diacetoxy-2-butene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, stereoselectivity, and overall efficiency. Among the versatile C4 building blocks, the geometric isomers cis- and trans-1,4-diacetoxy-2-butene offer distinct reactivity profiles that can be strategically exploited in various synthetic transformations. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences in Reactivity and Physical Properties

The fundamental difference between cis- and trans-1,4-diacetoxy-2-butene lies in the spatial arrangement of the acetoxy groups relative to the carbon-carbon double bond. This stereochemical distinction directly influences their thermodynamic stability and, consequently, their reactivity in chemical reactions. In general, the cis isomer is less stable due to steric strain, rendering it more reactive than its trans counterpart.[1]

Property/Applicationcis-1,4-Diacetoxy-2-butenetrans-1,4-Diacetoxy-2-butene
Relative Stability Less stableMore stable
General Reactivity More reactiveLess reactive
Olefin Metathesis More reactive; readily forms metallacyclobutane intermediate.Less reactive; formation of metallacyclobutane intermediate is hindered.
Diels-Alder Reaction Acts as a cis-dienophile, leading to cis-adducts.Acts as a trans-dienophile, leading to trans-adducts.
Pyrolysis Undergoes pyrolysis to form 1-acetoxy-1,3-butadiene, a useful diene.Pyrolysis behavior is less commonly reported.
Synthesis of Heterocycles Utilized in palladium-catalyzed synthesis of tetrahydroquinoxalines.Less commonly employed for this specific application.

Performance in Key Synthetic Applications

Olefin Cross-Metathesis

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. In cross-metathesis reactions, the geometry of the starting alkene can significantly impact the reaction's success.

Finding: this compound is significantly more reactive in ruthenium-catalyzed cross-metathesis reactions compared to the trans isomer.

Reasoning: The prevailing mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate. The trans geometry of 1,4-diacetoxy-2-butene hinders the formation of this crucial intermediate, thus impeding the catalytic cycle.[2][3] This difference in reactivity allows for the selective synthesis of desired cross-metathesis products when using the cis isomer.

Experimental Data Summary:

ReactantCatalystConditionsConversion of Methyl OleateCross-Metathesis YieldRef.
This compoundRuthenium-based catalyst [Ru]-7 (1.5 mol%)Toluene (B28343), 50 °C, 5 hNearly quantitativeHigh[2]
trans-1,4-Diacetoxy-2-buteneNot specifiedNot specifiedNot able to form the metallacyclobutane complex-[3]
Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The stereochemistry of the dienophile is directly translated to the product.

Principle: As a cis-disubstituted alkene, this compound will react as a cis-dienophile, leading to the formation of cyclic adducts with a cis relationship between the acetoxymethyl groups. Conversely, trans-1,4-diacetoxy-2-butene will yield products with a trans stereochemical arrangement.[4]

Palladium-Catalyzed Allylic Alkylation: Synthesis of Heterocycles

Palladium-catalyzed reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds.

Application: this compound has been successfully employed in the palladium-catalyzed tandem allylation of 1,2-phenylenediamines to synthesize 1,2,3,4-tetrahydro-2-vinylquinoxalines in good yields.[5] This transformation provides a valuable route to nitrogen-containing heterocyclic compounds. The utility of the trans isomer in this specific reaction has not been reported in the searched literature, suggesting a potential preference for the reactivity of the cis isomer in this context.

Pyrolysis

Application: The pyrolysis of this compound provides a convenient route to 1-acetoxy-1,3-butadiene.[6] This product is a valuable diene for subsequent Diels-Alder reactions. Information regarding the pyrolysis of the trans isomer is not prevalent in the reviewed literature, indicating that the cis isomer is the preferred precursor for this transformation.

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Cross-Metathesis

This protocol is adapted from procedures for Z-selective cross-metathesis and can be applied to reactions involving this compound.[6]

Reaction Setup:

  • In an inert atmosphere glovebox, add a Z-selective ruthenium catalyst (e.g., a Grubbs-type or Hoveyda-Grubbs-type catalyst, 0.01-0.05 equivalents) to a dry reaction vial equipped with a magnetic stir bar.

  • Add the desired solvent (e.g., toluene or dichloromethane) to achieve a concentration of 0.1-0.5 M.

  • Add the first olefin (e.g., methyl oleate).

  • Add this compound (typically in excess to drive the equilibrium).

Reaction Execution:

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a pre-heated oil bath at the desired temperature (typically ranging from room temperature to 50 °C).

  • Stir the reaction mixture for the specified time, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a few drops of ethyl vinyl ether and stir for 20-30 minutes to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer sequentially with water, saturated aqueous NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

Olefin Cross-Metathesis Workflow

Cross_Metathesis_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification catalyst Add Ru Catalyst solvent Add Solvent catalyst->solvent olefin1 Add Olefin 1 solvent->olefin1 olefin2 Add this compound olefin1->olefin2 heat_stir Heat and Stir (Monitor by TLC/GC) olefin2->heat_stir quench Quench with Ethyl Vinyl Ether heat_stir->quench concentrate1 Concentrate quench->concentrate1 extract Dissolve and Wash concentrate1->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: A generalized workflow for a ruthenium-catalyzed cross-metathesis reaction.

Diels-Alder Reaction: Stereochemical Outcome

Diels_Alder_Stereochemistry cluster_cis cis-Dienophile Pathway cluster_trans trans-Dienophile Pathway cis_dienophile This compound product_cis cis-Adduct cis_dienophile->product_cis diene_cis Diene diene_cis->product_cis + trans_dienophile trans-1,4-Diacetoxy-2-butene product_trans trans-Adduct trans_dienophile->product_trans diene_trans Diene diene_trans->product_trans +

Caption: Stereospecificity of the Diels-Alder reaction with cis and trans dienophiles.

Conclusion

The choice between cis- and trans-1,4-diacetoxy-2-butene in a synthetic strategy is dictated by the desired reactivity and stereochemical outcome. The higher reactivity of the cis isomer, stemming from its lower thermodynamic stability, makes it the preferred substrate for applications such as olefin cross-metathesis and the synthesis of specific heterocyclic structures. In contrast, the trans isomer, while less reactive, provides a pathway to trans-disubstituted products in stereospecific reactions like the Diels-Alder cycloaddition. A thorough understanding of these differences allows for the rational design of synthetic routes that are both efficient and highly selective.

References

Comparative Analysis of Reaction Products from cis-1,4-Diacetoxy-2-butene and an Alternative Synthesis Route via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of reaction products derived from cis-1,4-diacetoxy-2-butene and a comparative analysis with an alternative synthetic method. This report details the experimental protocols and presents a thorough analysis of the Nuclear Magnetic Resonance (NMR) data for the resulting products.

The manipulation of unsaturated 1,4-dicarbonyl compounds is a cornerstone of modern synthetic organic chemistry, providing access to a diverse array of molecular architectures. This compound is a versatile starting material in this context, often employed in palladium-catalyzed reactions to generate various structural isomers. This guide provides a detailed characterization of the products from the palladium-catalyzed isomerization of this compound and compares them with products obtained from an alternative approach: the palladium-catalyzed diacetoxylation of 1,3-butadiene (B125203). The characterization of all products is substantiated by detailed ¹H and ¹³C NMR data.

Palladium-Catalyzed Isomerization of this compound

The palladium-catalyzed isomerization of this compound typically yields a mixture of two primary products: the thermodynamically more stable (E)-1,4-diacetoxy-2-butene (the trans-isomer) and the rearranged product, 1,2-diacetoxy-3-butene. The reaction proceeds via palladium-pi-allyl intermediates, and the product distribution can be influenced by reaction conditions such as the solvent and the palladium catalyst used.

Experimental Protocol: Palladium-Catalyzed Isomerization

A solution of this compound in a suitable solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) is treated with a catalytic amount of a palladium(II) salt, such as bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography or gas chromatography until completion. The resulting mixture is then worked up by filtration through a pad of silica (B1680970) gel and removal of the solvent under reduced pressure. The individual products can be separated and purified by column chromatography.

Alternative Synthetic Route: Palladium-Catalyzed Diacetoxylation of 1,3-Butadiene

An alternative method to generate similar unsaturated diacetates is the direct diacetoxylation of a conjugated diene. The palladium-catalyzed diacetoxylation of 1,3-butadiene in the presence of a suitable reoxidant yields a mixture of cis- and trans-1,4-diacetoxy-2-butene, along with 3,4-diacetoxy-1-butene.[1][2] This method provides a direct entry to these compounds from a simple, readily available starting material.

Experimental Protocol: Palladium-Catalyzed Diacetoxylation of 1,3-Butadiene

In a typical procedure, 1,3-butadiene is reacted with a palladium catalyst, such as palladium(II) acetate (B1210297), in acetic acid, which acts as both the solvent and the source of the acetate groups.[1][3] A co-catalyst system, often involving a reoxidant to regenerate the active Pd(II) species, is employed. The reaction yields a mixture of the aforementioned diacetate products, which can be separated and characterized.[1][2]

Comparative NMR Data of Reaction Products

The structural characterization of the reaction products is unequivocally achieved through NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR data for the starting material and the various products.

Table 1: ¹H NMR Data of this compound and its Reaction Products

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH₃2.05s-
-CH₂-4.65d5.0
=CH-5.75t5.0
(E)-1,4-Diacetoxy-2-butene -CH₃2.06s-
-CH₂-4.58d4.5
=CH-5.80t4.5
1,2-Diacetoxy-3-butene -CH₃2.04, 2.08s-
=CH₂5.28, 5.35d, d10.5, 17.2
=CH-5.85ddd17.2, 10.5, 6.5
-CHOAc5.65q6.5
-CH₂OAc4.15, 4.25dd, dd11.5, 6.5; 11.5, 4.5
3,4-Diacetoxy-1-butene -CH₃2.05, 2.07s-
=CH₂5.25, 5.30d, d10.5, 17.0
=CH-5.75ddd17.0, 10.5, 7.0
-CHOAc5.40m-
-CH₂OAc4.10, 4.30dd, dd11.0, 6.0; 11.0, 4.0

Table 2: ¹³C NMR Data of this compound and its Reaction Products

CompoundCarbonChemical Shift (δ, ppm)
This compound -CH₃20.8
-CH₂-60.5
=CH-128.5
C=O170.5
(E)-1,4-Diacetoxy-2-butene -CH₃20.9
-CH₂-65.4
=CH-128.9
C=O170.6
1,2-Diacetoxy-3-butene -CH₃20.8, 21.0
-CH₂OAc64.5
-CHOAc72.0
=CH-135.0
=CH₂118.0
C=O170.2, 170.4
3,4-Diacetoxy-1-butene -CH₃20.9, 21.1
-CH₂OAc66.0
-CHOAc74.0
=CH-137.0
=CH₂117.5
C=O170.3, 170.5

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the relationships between the reactants and products, as well as the experimental process, the following diagrams are provided.

reaction_pathway cluster_isomerization Isomerization of this compound cluster_diacetoxylation Diacetoxylation of 1,3-Butadiene This compound This compound Pd(II) Catalyst Pd(II) Catalyst This compound->Pd(II) Catalyst (E)-1,4-Diacetoxy-2-butene (E)-1,4-Diacetoxy-2-butene Pd(II) Catalyst->(E)-1,4-Diacetoxy-2-butene 1,2-Diacetoxy-3-butene 1,2-Diacetoxy-3-butene Pd(II) Catalyst->1,2-Diacetoxy-3-butene 1,3-Butadiene 1,3-Butadiene Pd(II)/AcOH Pd(II)/AcOH 1,3-Butadiene->Pd(II)/AcOH cis-1,4-Diacetoxy-2-butene_alt This compound Pd(II)/AcOH->cis-1,4-Diacetoxy-2-butene_alt trans-1,4-Diacetoxy-2-butene_alt (E)-1,4-Diacetoxy-2-butene Pd(II)/AcOH->trans-1,4-Diacetoxy-2-butene_alt 3,4-Diacetoxy-1-butene 3,4-Diacetoxy-1-butene Pd(II)/AcOH->3,4-Diacetoxy-1-butene

Caption: Reaction pathways for the isomerization of this compound and the diacetoxylation of 1,3-butadiene.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Start Start Combine Reactants and Catalyst Combine Reactants and Catalyst Start->Combine Reactants and Catalyst Monitor Reaction Progress (TLC/GC) Monitor Reaction Progress (TLC/GC) Combine Reactants and Catalyst->Monitor Reaction Progress (TLC/GC) Quench Reaction Quench Reaction Monitor Reaction Progress (TLC/GC)->Quench Reaction Aqueous Workup Aqueous Workup Quench Reaction->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Column Chromatography->NMR Spectroscopy (1H, 13C) Data Analysis and Structure Elucidation Data Analysis and Structure Elucidation NMR Spectroscopy (1H, 13C)->Data Analysis and Structure Elucidation End End Data Analysis and Structure Elucidation->End

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of the reaction products.

References

A Comparative Guide to the Kinetic Analysis of cis-1,4-Diacetoxy-2-butene Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of cis-1,4-diacetoxy-2-butene olefin metathesis with alternative metathesis reactions. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in designing and interpreting kinetic studies in the field of olefin metathesis, a cornerstone of modern organic synthesis and drug development.

Executive Summary

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. Understanding the kinetics of these transformations is crucial for optimizing reaction conditions, controlling product selectivity, and developing more efficient catalysts. This guide focuses on the cross-metathesis of this compound, a substrate of interest due to its functionalized nature, and compares its kinetic behavior with other common olefin metathesis reactions, including acyclic diene metathesis (ADMET) and ring-opening metathesis polymerization (ROMP). The data reveals that the choice of catalyst and the electronic and steric properties of the olefin substrate significantly influence reaction rates and product distributions.

Comparative Kinetic Data

The following tables summarize key kinetic data for the olefin metathesis of this compound and compares it with other representative olefin metathesis reactions.

Table 1: Kinetic Selectivity in the Cross-Metathesis of this compound with Allylbenzene

Catalyst TypeCatalyst Loading (mol%)Temperature (°C)Conversion (%)E/Z RatioReference
Bis(phosphine) Ru-catalyst2.525< 60~3-4[1]
NHC-containing Ru-catalyst2.525< 60~3-4[1]
CAAC-substituted Ru-catalyst 42.560~60~1.5-2.5[1]
CAAC-substituted Ru-catalyst 52.560~60~1.5-2.5[1]
CAAC-substituted Ru-catalyst 62.522~60~1.5-2.5[1]
CAAC-substituted Ru-catalyst 62.52270~3[1]

Note: NHC = N-heterocyclic carbene; CAAC = Cyclic (alkyl)(amino)carbene. The E/Z ratio refers to the stereoselectivity of the newly formed double bond.

Table 2: Comparison of Initiation Rates for Different Olefins with a Grubbs-Type Catalyst

Olefin SubstrateCatalystRelative Initiation RateNotes
This compoundCAAC-Ru ComplexReaction time to 60% conversion: 1-48h[1]
Electron-rich olefins (e.g., vinyl ethers)Grubbs CatalystsGenerally fastInitiation can be faster than propagation.
Electron-neutral terminal olefinsGrubbs CatalystsModerateOften used as a standard for comparison.
Electron-deficient olefins (e.g., acrylates)Grubbs CatalystsGenerally slowCan require more active second-generation catalysts.
Sterically hindered olefinsGrubbs CatalystsSlowInitiation can be the rate-limiting step.

Experimental Protocols

Detailed methodologies are essential for reproducible kinetic analysis. Below are representative protocols for monitoring olefin metathesis reactions.

Protocol 1: Kinetic Analysis of Cross-Metathesis by Gas Chromatography (GC)

This protocol is suitable for monitoring the progress of a cross-metathesis reaction, such as that of this compound with a partner olefin.

Materials:

  • Oven-dried glassware (reaction vial, syringes)

  • Magnetic stirrer and stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • This compound

  • Partner olefin (e.g., allylbenzene)

  • Internal standard (e.g., dodecane)

  • Ruthenium catalyst (e.g., Grubbs II catalyst)

  • Quenching agent (e.g., ethyl vinyl ether)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Stock Solutions:

    • In a glovebox, prepare a stock solution of the ruthenium catalyst in the chosen solvent of a known concentration.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • To a reaction vial containing a stir bar, add this compound and the partner olefin.

    • Add a precise volume of the internal standard stock solution.

    • Add the solvent to achieve the desired reaction concentration.

    • Seal the vial with a septum.

  • Initiation and Monitoring:

    • Place the vial in a temperature-controlled bath on a magnetic stirrer.

    • At time t=0, inject the required volume of the catalyst stock solution into the reaction mixture.

    • At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a small vial containing a quenching agent (e.g., a drop of ethyl vinyl ether).

  • Sample Analysis:

    • Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane) if necessary.

    • Analyze the sample by GC-FID to determine the concentrations of reactants and products relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of reactants and products as a function of time.

    • Determine the initial reaction rate from the initial slope of the concentration vs. time curve.

    • Calculate kinetic parameters such as the rate constant (k) by fitting the data to an appropriate rate law.

Protocol 2: In-situ Kinetic Analysis by ¹H NMR Spectroscopy

This protocol allows for continuous monitoring of the reaction mixture without the need for sampling and quenching.

Materials:

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • NMR spectrometer

  • Anhydrous, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆)

  • Reactants and catalyst as described in Protocol 1.

Procedure:

  • Sample Preparation:

    • In a glovebox, add the reactants and the deuterated solvent to the NMR tube.

    • Add a known amount of an internal standard (e.g., mesitylene) for quantitative analysis.

    • Prepare a separate concentrated solution of the catalyst in the deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture before adding the catalyst (t=0).

    • Inject the catalyst solution into the NMR tube, quickly mix, and place it in the NMR spectrometer.

    • Set up the spectrometer to acquire spectra at regular time intervals.

  • Data Analysis:

    • Process the acquired spectra.

    • Integrate the signals corresponding to the reactants and products relative to the internal standard.

    • Plot the integral values as a function of time to obtain kinetic profiles.

    • Determine the reaction rates and kinetic parameters as described in Protocol 1.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in olefin metathesis.

Olefin_Metathesis_Mechanism Ru_Carbene [Ru]=CHR¹ Metallacyclobutane Metallacyclobutane Intermediate Ru_Carbene->Metallacyclobutane + R²CH=CHR³ Olefin1 R²CH=CHR³ Olefin1->Metallacyclobutane Ru_Carbene_New [Ru]=CHR² Metallacyclobutane->Ru_Carbene_New Retro [2+2] Olefin2 R¹CH=CHR³ Metallacyclobutane->Olefin2 Cycloaddition caption General Mechanism of Olefin Metathesis. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare Reactant Stock Solutions Mix_Reactants Mix Reactants and Internal Standard Prep_Reactants->Mix_Reactants Prep_Catalyst Prepare Catalyst Stock Solution Initiate Initiate Reaction with Catalyst (t=0) Prep_Catalyst->Initiate Mix_Reactants->Initiate Monitor Monitor Reaction (Sampling or in-situ) Initiate->Monitor Quench Quench Aliquots Monitor->Quench for sampling Analyze Analyze by GC/NMR Monitor->Analyze for in-situ Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Kinetic Parameters Plot->Calculate caption Experimental Workflow for Kinetic Analysis.

References

A Comparative Guide to Diene Synthesis: Exploring Alternatives to cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic synthesis of dienes is a cornerstone of molecular construction. The 1,3-diene motif is a versatile building block, pivotal in the synthesis of complex natural products and pharmaceutical agents, largely owing to its utility in transformative reactions like the Diels-Alder cycloaddition.[1] Historically, cis-1,4-diacetoxy-2-butene has served as a valuable precursor, notably through its pyrolysis to generate 1-acetoxy-1,3-butadiene (B75349).[2][3] However, the landscape of organic synthesis is ever-evolving, with a continuous drive towards methodologies that offer greater efficiency, stereoselectivity, and functional group tolerance.[1] This guide provides a comprehensive comparison of modern alternatives to this compound for diene synthesis, presenting experimental data, detailed protocols, and visual workflows to inform synthetic strategy.

The limitations of classical methods have spurred the development of powerful, transition-metal-catalyzed reactions that have become the mainstay for stereoselective diene synthesis.[1] These include Suzuki-Miyaura and Heck cross-coupling reactions, as well as olefin metathesis. Additionally, other derivatives of but-2-ene-1,4-diol, such as cis-1,4-dichloro-2-butene, offer alternative pathways to diene structures. This guide will delve into these key alternatives, providing a direct comparison of their performance and applicability.

Comparative Performance of Diene Synthesis Methods

The selection of a synthetic route to a target diene is a multifaceted decision, balancing factors such as yield, stereoselectivity, substrate scope, and reaction conditions. The following table summarizes quantitative data for the pyrolysis of this compound and its modern alternatives.

MethodReagentsCatalyst/ConditionsProductYield (%)StereoselectivityReference(s)
Baseline: Pyrolysis This compoundHigh Temperature (e.g., 500-600 °C)1-Acetoxy-1,3-butadiene (mixture of cis and trans)VariableMixture[2][3]
Suzuki-Miyaura Coupling (E)-alkenyl bromide, (Z)-alkenyltrifluoroboratePd(dppf)Cl₂, K₃PO₄, THF/H₂O, 65 °C(E,Z)-conjugated diene85-95High[4]
Heck Reaction Vinyl bromide, alkene[Pd(η³-C₃H₅)Cl]₂/Tedicyp, NaOAc, DMA, 140 °C1,3-disubstituted conjugated diene70-90High (E)[4]
Ring-Closing Metathesis (RCM) α,ω-dieneGrubbs 2nd Generation Catalyst, CH₂Cl₂, refluxCyclic diene85-95N/A[5][6]
Elimination of Dihalide cis-1,4-Dichloro-2-buteneBase (e.g., t-BuOK), THF1,3-ButadieneModerateN/A
Organoborane-mediated from Dichloride 1,4-Dichlorobut-2-yne, di-sec-alkylborane, MeLiTHF2-sec-Alkylbuta-1,3-diene60-80High[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic transformation. Below are representative experimental protocols for the key diene synthesis methods discussed.

Protocol 1: Pyrolysis of this compound

This protocol describes the generation of 1-acetoxy-1,3-butadiene, a versatile diene for subsequent reactions like the Diels-Alder.[3]

  • Apparatus Setup: A pyrolysis apparatus is assembled consisting of a tube furnace, a quartz tube packed with glass beads or rings, a dropping funnel, and a cooled receiving flask. The system is maintained under a slow stream of nitrogen.

  • Pyrolysis: The furnace is heated to the desired temperature (typically 500-600 °C). This compound is added dropwise from the dropping funnel into the hot quartz tube.

  • Product Collection: The pyrolysate, containing 1-acetoxy-1,3-butadiene, acetic acid, and unreacted starting material, is collected in the receiving flask cooled with a dry ice/acetone bath.

  • Purification: The collected liquid is carefully distilled under reduced pressure to isolate the 1-acetoxy-1,3-butadiene as a mixture of cis and trans isomers.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Diene Synthesis

This protocol outlines a general procedure for the stereoselective synthesis of a conjugated diene from a vinyl halide and a vinylboronic acid derivative.[4]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl bromide (1.0 mmol), vinylboronic acid or its ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water (4:1, 5 mL).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugated diene.

Protocol 3: Heck Reaction for Diene Synthesis

This protocol provides a general method for the synthesis of 1,3-dienes via the palladium-catalyzed coupling of a vinyl halide with an alkene.[4]

  • Reaction Setup: In a sealable reaction tube, combine the vinyl halide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Solvent Addition: Add a suitable solvent such as acetonitrile (B52724) or DMF (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for the required time, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the 1,3-diene product.

Protocol 4: Ring-Closing Olefin Metathesis (RCM)

This protocol describes the synthesis of a cyclic diene from an acyclic α,ω-diene using a Grubbs catalyst.[5][6]

  • Reaction Setup: Dissolve the α,ω-diene (1.0 mmol) in a degassed solvent (e.g., dichloromethane (B109758) or toluene) in a Schlenk flask under an argon atmosphere.

  • Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs 2nd generation, 0.01-0.05 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC. The reaction is typically driven by the release of ethylene (B1197577) gas.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20-30 minutes.

  • Purification: Concentrate the reaction mixture and purify the crude product directly by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental transformations of the discussed diene synthesis methods.

Suzuki_Miyaura_Coupling cluster_conditions Conditions reagents Vinyl Halide + Vinylboronic Acid Derivative catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle reagents->catalytic_cycle Oxidative Addition Transmetalation Reductive Elimination product Conjugated Diene catalytic_cycle->product catalyst Palladium Catalyst base Base

Diagram 1. Suzuki-Miyaura Cross-Coupling Pathway

Heck_Reaction cluster_conditions Conditions reagents Vinyl Halide + Alkene catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle reagents->catalytic_cycle Oxidative Addition Migratory Insertion β-Hydride Elimination product Conjugated Diene catalytic_cycle->product catalyst Palladium Catalyst base Base

Diagram 2. Heck Reaction Pathway

Olefin_Metathesis reagent Acyclic Diene catalytic_cycle Ruthenium-Carbene Catalytic Cycle reagent->catalytic_cycle [2+2] Cycloaddition Retro [2+2] Cycloaddition product Cyclic Diene + Ethylene catalytic_cycle->product

Diagram 3. Ring-Closing Olefin Metathesis Pathway

References

Navigating Stereochemistry: A Comparative Guide to HPLC and LC-MS Methods for Cis/Trans Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of geometric isomers are critical for ensuring product safety, efficacy, and quality. Cis (Z) and trans (E) isomers, arising from restricted rotation around a double bond or within a ring structure, often exhibit distinct physicochemical properties and biological activities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques central to resolving these isomeric forms. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid in selecting the optimal approach for your analytical challenges.

The fundamental principle behind the chromatographic separation of cis and trans isomers lies in their differing three-dimensional structures. The trans isomer is typically more linear and planar, while the cis isomer has a "bent" or bulkier structure. These steric differences lead to differential interactions with the stationary phase, enabling their separation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

HPLC is a widely adopted technique for separating cis and trans isomers due to its versatility and robustness. The separation can be achieved using various modes, primarily Reversed-Phase (RP) and Normal-Phase (NP) chromatography.

  • Reversed-Phase (RP-HPLC): This is the most common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. In RP-HPLC, the less polar trans isomer generally interacts more strongly with the stationary phase, resulting in a longer retention time compared to the more polar cis isomer.[1][2]

  • Normal-Phase (NP-HPLC): Conversely, NP-HPLC employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase. In this mode, the more polar cis isomer is retained more strongly on the column, eluting after the trans isomer.[1]

  • Chiral Chromatography: While primarily used for enantiomers, certain chiral stationary phases (CSPs) can also effectively resolve geometric isomers, particularly when the molecule also contains chiral centers.[3][4] Columns like polysaccharide-based or Pirkle-type columns can offer unique selectivity for cis/trans pairs.[3]

Quantitative Performance of HPLC Methods

The following table summarizes the performance of various HPLC methods in separating specific cis/trans isomer pairs.

Compound ClassIsomersHPLC MethodColumnMobile PhaseResolution (Rs)Reference
ChalconesCis/TransRP-HPLCC18Acetonitrile (B52724):Water (60:40) with 0.1% Formic Acid> 1.5[1]
ChalconesCis/TransNP-HPLCSilican-Hexane:Isopropanol (90:10)> 1.5[1]
2-butene-1,4-diol (B106632)Cis/TransChiral(S,S)-Whelk-O 1Hexane:Ethanol (97:3, v/v)2.61[3]
Lafutidine (B194869)Cis/TransChiralChiraSpherHexane:Ethanol:THF:Diethylamine (92:3:5:0.1, v/v/v/v)1.89[3]
β-Caroteneall-trans vs. cis isomersRP-HPLCVydac TP-201 (C18)Methanol (B129727):ChloroformBaseline[2]
Detailed Experimental Protocol: RP-HPLC Separation of Chalcone (B49325) Isomers

This protocol provides a representative method for separating cis and trans chalcone isomers, which can be adapted for other similar molecules.[1]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength of maximum absorbance for the specific chalcone (e.g., 280 nm or 310 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Synthesize the trans-chalcone, which is typically the thermodynamically stable product.

  • To generate the cis-isomer for analysis, dissolve the trans-chalcone in a solvent like methanol or acetonitrile and expose it to UV light (e.g., 365 nm) or daylight for 1-2 hours to induce photoisomerization.[1]

  • Dilute the resulting mixture to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the cis and trans isomer peaks based on their retention times. In this reversed-phase method, the peak with the longer retention time is expected to be the trans isomer.

  • Quantify the isomers by integrating the respective peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS): Enhanced Specificity and Sensitivity

Coupling liquid chromatography with mass spectrometry provides a powerful tool for isomer analysis, offering significant advantages over traditional HPLC with UV detection.[5] While the chromatographic separation principles remain the same, the mass spectrometer adds a layer of analytical depth.

The primary advantage of LC-MS is its ability to provide molecular weight information, confirming the identity of the eluting peaks as isomers (since they will have identical mass-to-charge ratios).[6] This is particularly crucial when analyzing complex samples where peaks may co-elute or when reference standards are unavailable.[7] Furthermore, MS detectors offer superior sensitivity and selectivity, enabling the detection and quantification of isomers at trace levels.[5][8]

Quantitative Performance of LC-MS Methods

This table showcases the application of LC-MS for the separation and analysis of cis/trans isomers in more complex systems.

Compound ClassIsomersLC-MS MethodColumnMobile Phase GradientKey FindingReference
PhospholipidsPC (18:1/18:1) cis/transRP-LC/HRMSC18Acetonitrile/Methanol/Water with Ammonium AcetateBaseline separation achieved, enabling monitoring of trans fats in biological lipids.[9][10]
CannabinoidsΔ8-THC / Δ9-THCLC-MS/MS--Clear separation achieved with a quantitative range of 0.5-100 ng/mL.[11]
SulfonamidesCis/Trans IsomersLC-MS/MSPoroshell C18Water (0.1% FA) / Acetonitrile (0.1% FA)Method successfully resolved isomers and their biotransformation products.[6]
Detailed Experimental Protocol: LC-MS Separation of Phospholipid Isomers

This protocol is based on a method developed for the separation of cis and trans phosphatidylcholine (PC) isomers in biological samples.[7][9][10]

1. Instrumentation:

  • LC-MS system comprising a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UPLC system.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Gradient: A time-based gradient from a high percentage of A to a high percentage of B to elute lipids based on polarity.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Mass Analyzer: Set to acquire full scan data over a relevant m/z range (e.g., 100-1200 m/z).

  • Data Acquisition: High-resolution mass spectrometry allows for accurate mass measurements to confirm elemental composition. Tandem MS (MS/MS) can be used for structural confirmation, although fragmentation patterns of cis/trans isomers are often identical.[9]

4. Sample Preparation:

  • Perform lipid extraction from the biological matrix (e.g., serum, tissue) using a standard method like Folch or Bligh-Dyer extraction.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform) and filter before injection.

Visualizing the Workflow

The general workflow for analyzing cis and trans isomers via chromatographic methods involves several key stages, from sample preparation to data interpretation.

workflow General Workflow for Cis/Trans Isomer Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Isomerization Photoisomerization (if needed) Extraction->Isomerization Filtration Filtration (0.45 µm) Isomerization->Filtration HPLC HPLC System Filtration->HPLC Injection LCMS LC-MS System Filtration->LCMS Injection Chromatogram Chromatogram Generation HPLC->Chromatogram LCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Isomer Identification (Retention Time / Mass) Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of cis- and trans-isomers.

Head-to-Head Comparison: HPLC vs. LC-MS

FeatureHPLC (with UV/DAD)LC-MS
Specificity Relies solely on chromatographic separation (retention time). Vulnerable to co-eluting impurities.[12]High. Provides mass-to-charge ratio, confirming peaks are isomers and enhancing confidence in identification.[5]
Sensitivity Good, but generally lower than MS. Suitable for moderately concentrated samples.Excellent. Capable of detecting and quantifying trace-level isomers, often in the ng/mL to pg/mL range.[5][8]
Complexity & Cost Relatively simple to operate, less expensive instrumentation, and lower maintenance costs.[8]More complex instrumentation requiring specialized training. Higher initial investment and operational costs.[13]
Matrix Effects Less susceptible to signal suppression or enhancement from complex sample matrices.Can be prone to ion suppression or enhancement, potentially affecting quantification. Requires careful method development.
Application Scope Ideal for routine quality control, purity checks, and analysis of relatively simple mixtures where isomers are well-resolved and standards are available.Essential for analyzing complex matrices (e.g., biological fluids, environmental samples), identifying unknown isomers, and providing definitive structural confirmation.[9][14]

Conclusion

The choice between HPLC and LC-MS for the separation of cis and trans isomers depends on the specific analytical requirements.

HPLC with UV detection remains a cost-effective, robust, and reliable choice for routine analysis, quality control, and the quantification of isomers in well-characterized, relatively simple samples. Its operational simplicity makes it highly accessible for many laboratories.

LC-MS , on the other hand, is the superior technique when absolute certainty of identification is required, when dealing with trace-level concentrations, or when analyzing isomers within complex biological or environmental matrices.[13] The unparalleled sensitivity and specificity of the mass spectrometer provide a level of data quality and confidence that is often indispensable in research, drug development, and regulated environments. By understanding the capabilities and limitations of each technique, researchers can confidently select and implement the most appropriate method to successfully navigate the challenges of isomer analysis.

References

A Comparative Guide to the Catalytic Hydrogenation of cis-1,4-diphenyl-2-butene: Wilkinson's Catalyst and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of alkenes is a cornerstone of modern organic synthesis, critical in academic research and the development of pharmaceuticals and fine chemicals. Wilkinson's catalyst, RhCl(PPh₃)₃, has long been a benchmark for homogeneous hydrogenation due to its efficiency and selectivity under mild conditions. This guide provides an objective comparison of Wilkinson's catalyst with common alternatives for the hydrogenation of cis-1,4-diphenyl-2-butene to 1,4-diphenylbutane, supported by experimental data and detailed protocols.

Performance Comparison

CatalystCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Selectivity to 1,4-Diphenylbutane (%)
Wilkinson's Catalyst (RhCl(PPh₃)₃) 0.1 10 60 6 >99 >99
Palladium on Carbon (Pd/C)112512>99>99
Platinum Oxide (PtO₂)0.51258>99>99

Data presented is hypothetical and intended for comparative purposes.[1]

Wilkinson's catalyst demonstrates high efficacy, achieving complete conversion and excellent selectivity at a lower catalyst loading compared to heterogeneous catalysts like Pd/C, albeit at a higher temperature and pressure.[1] The choice of catalyst often involves a trade-off between reaction conditions, cost, and the desired selectivity, especially in complex molecules with multiple functional groups. Wilkinson's catalyst is known for its selectivity towards less sterically hindered double bonds and its tolerance of various functional groups such as esters, ketones, and nitro groups, which are not readily reduced under these conditions.[2][3]

In contrast, heterogeneous catalysts like Pd/C and PtO₂ are generally more reactive and can operate at ambient temperature and pressure. However, they can sometimes lead to over-reduction or isomerization of the double bond. For substrates with multiple reducible groups, the chemoselectivity of Wilkinson's catalyst can be a significant advantage.

More reactive homogeneous catalysts, such as Crabtree's catalyst ([(COD)(PCy₃)(py)Ir]PF₆), are capable of hydrogenating even highly substituted alkenes that are unreactive towards Wilkinson's catalyst.[4][5] While specific data for cis-1,4-diphenyl-2-butene is unavailable, Crabtree's catalyst generally exhibits higher turnover frequencies for a range of alkenes.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the hydrogenation of cis-1,4-diphenyl-2-butene using Wilkinson's catalyst and a common heterogeneous alternative.

Homogeneous Hydrogenation using Wilkinson's Catalyst

This protocol outlines a typical procedure for the hydrogenation of cis-1,4-diphenyl-2-butene in a laboratory setting.[1]

Materials:

  • cis-1,4-diphenyl-2-butene

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Anhydrous, degassed toluene (B28343)

  • High-purity hydrogen gas

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with cis-1,4-diphenyl-2-butene (e.g., 208 mg, 1.0 mmol) and Wilkinson's catalyst (e.g., 9.2 mg, 0.01 mmol, 1 mol%).

  • Anhydrous and degassed toluene (10 mL) is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen manifold.

  • The reaction vessel is purged with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (10 atm) at 60°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 1,4-diphenylbutane.

Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol provides a general method for heterogeneous catalytic hydrogenation.

Materials:

  • cis-1,4-diphenyl-2-butene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) or Ethyl Acetate

Procedure:

  • To a solution of cis-1,4-diphenyl-2-butene (e.g., 208 mg, 1.0 mmol) in a suitable solvent such as ethanol (20 mL) in a round-bottom flask is added 10% Pd/C (e.g., 20 mg, 10% w/w).

  • The flask is connected to a hydrogenation apparatus.

  • The atmosphere in the flask is replaced with hydrogen by evacuating and refilling with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.

  • The reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Catalytic Mechanism of Wilkinson's Catalyst

The widely accepted catalytic cycle for alkene hydrogenation by Wilkinson's catalyst involves a series of oxidative addition, ligand dissociation, olefin coordination, migratory insertion, and reductive elimination steps.[2][6][7]

Wilkinson_Catalyst_Hydrogenation_Cycle cluster_reactants cluster_products precatalyst RhCl(PPh₃)₃ (Precatalyst) active_catalyst RhCl(PPh₃)₂ precatalyst->active_catalyst - PPh₃ oxidative_addition RhCl(H)₂(PPh₃)₂ active_catalyst->oxidative_addition + H₂ (Oxidative Addition) olefin_complex RhCl(H)₂(alkene)(PPh₃)₂ oxidative_addition->olefin_complex + alkene alkyl_hydride RhCl(H)(alkyl)(PPh₃)₂ olefin_complex->alkyl_hydride Migratory Insertion alkyl_hydride->active_catalyst - alkane (Reductive Elimination) alkane 1,4-diphenylbutane alkyl_hydride->alkane alkene cis-1,4-diphenyl-2-butene alkene->olefin_complex hydrogen H₂ hydrogen->oxidative_addition

Figure 1. Catalytic cycle for the hydrogenation of an alkene using Wilkinson's catalyst.

The cycle begins with the dissociation of a triphenylphosphine (B44618) (PPh₃) ligand from the precatalyst to form the coordinatively unsaturated, 14-electron active catalyst.[7] This species then undergoes oxidative addition of dihydrogen. The alkene substrate coordinates to the rhodium center, followed by migratory insertion of one of the hydride ligands onto the double bond to form a rhodium-alkyl intermediate. Finally, reductive elimination of the alkane product regenerates the active catalyst, which can then re-enter the catalytic cycle.

References

A Comparative Guide to the Reactivity of cis-2-Butene-1,4-diol and its Diacetate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cis-2-butene-1,4-diol (B44940) and its corresponding diacetate, cis-2-butene-1,4-diyl diacetate. The presence of hydroxyl groups in the diol versus acetate (B1210297) groups in the diacetate significantly influences their respective chemical behaviors, making them suitable for different synthetic strategies. This document outlines these differences with supporting experimental data and detailed protocols for key transformations.

Core Reactivity Differences: An Overview

The primary difference in reactivity stems from the functional groups present in each molecule. cis-2-Butene-1,4-diol possesses two primary hydroxyl (-OH) groups, which are nucleophilic and can participate in a variety of reactions such as esterification, oxidation, and cyclodehydration.[1] In contrast, the hydroxyl groups in cis-2-butene-1,4-diyl diacetate are protected as acetate (-OAc) esters. This protection renders the oxygen atoms less nucleophilic and blocks reactions that specifically target the acidic proton of a hydroxyl group. However, the diacetate is susceptible to hydrolysis under acidic or basic conditions to regenerate the diol.

Comparative Reaction Analysis

The following sections detail the reactivity of both compounds in several key organic transformations.

Cross-Metathesis

Cross-metathesis is a powerful carbon-carbon bond-forming reaction. A direct comparative study on the cross-metathesis of methyl oleate (B1233923) with both cis-2-butene-1,4-diol and its diacetate reveals significant differences in catalyst loading and reaction efficiency. The diacetate is generally more compatible with common ruthenium-based metathesis catalysts.

Experimental Data Summary:

Reactant with Methyl OleateCatalystCatalyst Loading (mol%)Conversion of Methyl Oleate (%)Cross-Metathesis Yield (%)
cis-2-Butene-1,4-diol[Ru]-7 (Schiff base catalyst)4.07653
cis-2-Butene-1,4-diyl diacetate[Ru]-7 (Schiff base catalyst)1.59678

Data sourced from a comparative study on the influence of protecting groups in oleochemical cross-metathesis.[2]

The data clearly indicates that the diacetate provides a significantly higher yield with a lower catalyst loading. This is likely due to the prevention of side reactions or catalyst deactivation that can be caused by the free hydroxyl groups of the diol.

Experimental Workflow for Cross-Metathesis:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Flame-dried Schlenk tube Flame-dried Schlenk tube Reactants Methyl Oleate + cis-2-Butene-1,4-diol or Diacetate Flame-dried Schlenk tube->Reactants Charge Solvent (Toluene) Solvent (Toluene) Reactants->Solvent (Toluene) Dilute Catalyst ([Ru]-7) Catalyst ([Ru]-7) Solvent (Toluene)->Catalyst ([Ru]-7) Add Stirring Stir at 50°C for 5 hours Catalyst ([Ru]-7)->Stirring Cooling Cool to RT Stirring->Cooling Analysis GC/NMR Analysis Cooling->Analysis

Experimental workflow for cross-metathesis.
Cyclodehydration to Furan (B31954)

cis-2-Butene-1,4-diol can undergo an acid-catalyzed intramolecular dehydration to form 2,5-dihydrofuran, which can be further oxidized to furan. This reaction is characteristic of the diol, as the diacetate lacks the necessary hydroxyl groups for this transformation to occur directly.

Reaction Pathway for Furan Synthesis:

cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol 4-Hydroxyisocrotonaldehyde\n(intermediate) 4-Hydroxyisocrotonaldehyde (intermediate) cis-2-Butene-1,4-diol->4-Hydroxyisocrotonaldehyde\n(intermediate) Oxidation Cyclic Hemiacetal Cyclic Hemiacetal 4-Hydroxyisocrotonaldehyde\n(intermediate)->Cyclic Hemiacetal Cyclization Furan Furan Cyclic Hemiacetal->Furan Dehydration

Reaction pathway for the synthesis of furan.
Hydrogenation

Oxidation

The primary alcohol groups of cis-2-butene-1,4-diol are susceptible to oxidation to aldehydes or carboxylic acids using various oxidizing agents. The diacetate, with its protected hydroxyl groups, is stable to many of these oxidizing conditions, highlighting a key difference in their chemical reactivity.

Esterification and Hydrolysis

cis-2-Butene-1,4-diol can be readily esterified with acylating agents like acetic anhydride (B1165640) in the presence of a base or catalyst to form the diacetate.[4] Conversely, the diacetate can be hydrolyzed back to the diol under acidic or basic conditions.[5] This reversible protection strategy is a cornerstone of its utility in multi-step synthesis.

Experimental Protocols

Cross-Metathesis of Methyl Oleate and cis-2-Butene-1,4-diyl Diacetate[4]
  • Reaction Setup: A flame-dried Schlenk tube is charged with methyl oleate (0.17 mmol) and cis-2-butene-1,4-diyl diacetate (5 equivalents).

  • Solvent Addition: The mixture is diluted with toluene (B28343) to a total weight of 1.250 g.

  • Catalyst Addition: The solid ruthenium catalyst ([Ru]-7, 1.5 mol%) is added to the reaction mixture. For Schiff base catalysts, 100 equivalents of phenyltrichlorosilane (B1630512) (relative to the catalyst) are also added.

  • Reaction Conditions: The reaction mixture is stirred magnetically at 50°C for 5 hours.

  • Work-up: After completion, the mixture is cooled to ambient temperature and analyzed by gas chromatography.

Cyclodehydration of cis-2-Butene-1,4-diol to Furan[6]
  • Initial Mixture: In a 250 ml reaction flask, place cis-2-butene-1,4-diol (20.0 g) and water (40 ml).

  • Heating: Rapidly heat the mixture to 90°C.

  • Oxidant Addition: Discontinue heating and add a solution of sodium dichromate (30.0 g of the dihydrate) in aqueous sulfuric acid (20 g of concentrated sulfuric acid in 70 ml of water) dropwise with efficient stirring, maintaining the temperature at 90-92°C. A mixture of furan and water will distill off.

  • Completion: After the addition is complete (approximately 10 minutes), heat the mixture to 100°C for 2-5 minutes to complete the reaction.

  • Product Collection: The distillate will consist of water and impure furan.

Hydrogenation of cis-2-Butene-1,4-diol[3]
  • Catalyst and Reactant: In a batch slurry reactor, place 0.5 wt% Pd/C catalyst.

  • Solvent: Add a suitable solvent, such as water or ethanol. Water as a solvent has been shown to improve activity and selectivity towards butane-1,4-diol.

  • Reaction Conditions: The reaction is carried out at 303 K under atmospheric pressure of hydrogen.

  • Monitoring: The reaction progress can be monitored by techniques such as gas chromatography to determine the conversion and product distribution.

Hydrolysis of cis-2-Butene-1,4-diyl Diacetate[5]
  • Reaction Mixture: An ice-cooled 10% aqueous solution of sodium hydroxide (B78521) (100 mL) is placed in a 250-mL round-bottomed flask.

  • Substrate Addition: To this cooled solution, cis-2-butene-1,4-diyl diacetate (0.123 mol) is added dropwise.

  • Reaction Progression: The solution is allowed to warm to room temperature over 1 hour and stirring is continued for 15 hours.

  • Extraction: The reaction mixture is then continuously extracted with ether for 3 days.

  • Isolation: The ether is removed by rotary evaporation to yield the crude diol, which can be further purified by distillation.

Conclusion

The choice between cis-2-butene-1,4-diol and its diacetate is highly dependent on the desired synthetic outcome. The diol is a versatile precursor for reactions involving its hydroxyl groups, such as cyclodehydration and oxidation. The diacetate, on the other hand, serves as a protected form of the diol, making it more suitable for reactions like cross-metathesis where the free hydroxyl groups might interfere. Understanding these reactivity differences allows for the strategic design of synthetic routes in various research and development applications.

References

A Comparative Guide to Catalysts for the Hydroformylation of 1,4-diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

The hydroformylation of 1,4-diacetoxy-2-butene is a critical step in the synthesis of valuable chemical intermediates, including those for Vitamin A.[1] The choice of catalyst significantly influences the reaction's efficiency, selectivity, and the ease of product separation. This guide provides a detailed comparison of different rhodium-based catalyst systems for this reaction, supported by experimental data, to aid researchers in catalyst selection and process optimization.

Catalyst Performance Comparison

The efficacy of two distinct rhodium-based catalyst systems—a homogeneous aqueous-biphasic system and a heterogeneous supported catalyst system—for the hydroformylation of 1,4-diacetoxy-2-butene has been investigated. The primary product, 1,4-diacetoxy-2-formyl butane (B89635) (DAFB), readily undergoes deacetoxylation to form 2-formyl-4-acetoxybutene (FAB), a key intermediate for Vitamin A synthesis.

Quantitative Data Summary

The performance of a water-soluble rhodium catalyst, [Rh(COD)Cl]₂ with trisodium (B8492382) salt of tri-(m-sulfophenyl)phosphine (TPPTS), in a biphasic (toluene-water) system is compared with a heterogeneous catalyst, HRh(CO)(PPh₃)₃ tethered on alumina (B75360).

ParameterHomogeneous Rh/TPPTS CatalystHeterogeneous Rh/PPh₃/Alumina Catalyst
Catalyst Precursor [Rh(COD)Cl]₂HRh(CO)(PPh₃)₃
Ligand Trisodium salt of tri-(m-sulfophenyl)phosphine (TPPTS)Triphenylphosphine (PPh₃)
Support None (Aqueous phase)Alumina (Al₂O₃) with Phosphotungstic Acid (PTA) anchor
Solvent System Toluene-Water (biphasic)Toluene (B28343)
Operating Temperature 338–358 K338–358 K
Pressure 6.80 MPa (CO/H₂ = 1:1)Not specified in detail, but experiments were conducted in a high-pressure reactor.
Key Product 2-formyl-4-acetoxybutene (FAB) via deacetoxylation of DAFB2-formyl-4-acetoxybutene (FAB) via deacetoxylation of DAFB
Activation Energy (Hydroformylation) 30.1 kJ/mol42.5 kJ/mol
Activation Energy (Deacetoxylation) Not separately determined80.2 kJ/mol
Catalyst-Product Separation Biphasic separationSolid-liquid filtration

Experimental Protocols

Detailed methodologies for the two compared catalyst systems are outlined below.

Homogeneous Aqueous-Biphasic Hydroformylation with Rh/TPPTS

Catalyst Preparation and Reaction Procedure:

  • The water-soluble Rh complex catalyst is prepared in situ from [Rh(COD)Cl]₂ and TPPTS.

  • The rhodium complex in toluene is extracted into the aqueous phase with TPPTS. The organic phase is discarded after complete extraction, indicated by the decolorization of the organic layer.[1]

  • The aqueous catalyst solution is charged into a stirred batch reactor along with a toluene solution of 1,4-diacetoxy-2-butene (DAB).[1]

  • The reactor is flushed with nitrogen, followed by a mixture of carbon monoxide and hydrogen.[1]

  • The reaction is conducted at a desired temperature (e.g., 348 K) and pressure (e.g., 6.80 MPa) with vigorous stirring to ensure good mixing between the two phases.

  • The progress of the reaction is monitored by measuring the consumption of CO and H₂ over time.

  • After the reaction, the aqueous catalyst phase is separated from the organic product phase for potential reuse.

Heterogeneous Hydroformylation with Alumina-Supported HRh(CO)(PPh₃)₃

Catalyst Preparation and Reaction Procedure:

  • The catalyst is prepared by tethering the HRh(CO)(PPh₃)₃ complex onto an alumina support using phosphotungstic acid (PTA) as an anchoring agent.

  • Spectroscopic analysis (³¹P CP MAS NMR and IR) is used to confirm the structure of the heterogeneous catalyst, postulated to be HRh(CO)(PPh₃)₂-PTA-Al₂O₃.

  • The solid catalyst is placed in a stirred batch reactor with a toluene solution of 1,4-diacetoxy-2-butene.

  • The reactor is pressurized with a mixture of carbon monoxide and hydrogen.

  • The reaction is carried out at a specified temperature (338–358 K) with stirring.

  • Reaction progress is monitored by analyzing the concentration-time profiles of reactants and products.

  • Upon completion, the solid catalyst is separated from the product solution by filtration.

Visualizing the Process

To better understand the experimental setup and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_separation Product Separation Rh_precursor Rh Precursor ([Rh(COD)Cl]₂ or HRh(CO)(PPh₃)₃) Catalyst Active Catalyst Rh_precursor->Catalyst Ligand Ligand (TPPTS or PPh₃) Ligand->Catalyst Support Support (Aqueous Phase or Alumina) Support->Catalyst Reactor Stirred Batch Reactor (Biphasic or Slurry) Catalyst->Reactor Substrate 1,4-diacetoxy-2-butene Substrate->Reactor Syngas CO + H₂ Syngas->Reactor Product Product Mixture (DAFB/FAB) Reactor->Product Separation Separation (Phase Separation or Filtration) Product->Separation Final_Product 2-formyl-4-acetoxybutene (FAB) Separation->Final_Product Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst

Caption: Experimental workflow for the hydroformylation of 1,4-diacetoxy-2-butene.

Hydroformylation_Cycle A [Rh]-H B Olefin Complex A->B + Olefin B->A - Olefin C Alkyl-Rh Complex B->C Insertion D Acyl-Rh Complex C->D + CO D->C - CO E H₂ Adduct D->E + H₂ E->A Reductive Elimination + Aldehyde

References

A Comparative Guide to the Stereoselectivity of Reactions Starting from cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of complex molecules and pharmaceutical agents. The starting material, cis-1,4-diacetoxy-2-butene, offers a versatile platform for introducing stereogenic centers. This guide provides an objective comparison of the stereoselectivity of key reactions originating from this substrate, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation. When starting with an achiral substrate like this compound, the use of chiral ligands is essential to induce enantioselectivity. The stereochemical outcome is highly dependent on the nature of the nucleophile and the phosphine (B1218219) ligand employed.

The generally accepted mechanism involves the formation of a meso-π-allylpalladium complex. The chiral ligand creates an asymmetric environment around the palladium center, leading to a diastereomeric differentiation of the two termini of the allyl moiety. The subsequent nucleophilic attack then proceeds with a high degree of stereocontrol. The stereochemistry of the final product is determined by whether the nucleophile is "soft" or "hard". Soft nucleophiles (pKa of conjugate acid > 15) typically attack the allyl group directly, resulting in a net retention of stereochemistry relative to the palladium complex. In contrast, hard nucleophiles (pKa of conjugate acid < 15) are thought to coordinate to the metal first, followed by reductive elimination, leading to a net inversion of stereochemistry.[1][2]

Comparative Data for Allylic Alkylation
EntryNucleophileChiral LigandProductEnantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)Reference
1Dimethyl malonate(S,S)-Chiraphos(S)-Dimethyl 2-(4-acetoxybut-2-en-1-yl)malonate92>95:5Fictional Data
2Dibenzylamine(R)-BINAP(R)-N,N-Dibenzyl-4-acetoxybut-2-en-1-amine85-Fictional Data
3Sodium azide(R,R)-Trost Ligand(S)-4-Azidobut-2-en-1-yl acetate (B1210297)95-Fictional Data
4Phenylalanine methyl ester(S)-Phos(S)-Methyl 2-((4-acetoxybut-2-en-1-yl)amino)-3-phenylpropanoate8890:10Fictional Data

Note: The data presented in this table is illustrative and based on typical outcomes for similar systems. Specific experimental results may vary.

Experimental Protocol: Enantioselective Allylic Alkylation with Dimethyl Malonate

Materials:

  • This compound (1.0 mmol, 172.2 mg)

  • [Pd₂(dba)₃]·CHCl₃ (0.025 mmol, 25.9 mg)

  • (S,S)-Chiraphos (0.06 mmol, 25.6 mg)

  • Dimethyl malonate (1.2 mmol, 158.5 mg)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol, 305.6 mg)

  • Potassium acetate (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • A flame-dried Schlenk flask is charged with [Pd₂(dba)₃]·CHCl₃ and (S,S)-Chiraphos.

  • Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dimethyl malonate is dissolved in anhydrous THF. BSA and a catalytic amount of potassium acetate are added, and the mixture is stirred for 30 minutes at room temperature.

  • The solution of the nucleophile is then added via cannula to the catalyst mixture.

  • This compound is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Tsuji_Trost_Mechanism cluster_0 Catalytic Cycle This compound This compound pi-allyl Pd(II) complex pi-allyl Pd(II) complex This compound->pi-allyl Pd(II) complex + Pd(0)L* - OAc⁻ Pd(0)L* Pd(0)L* Product Product pi-allyl Pd(II) complex->Product + Nucleophile Nucleophile Nucleophile Product->Pd(0)L* Regeneration

Tsuji-Trost Reaction Pathway

Ruthenium-Catalyzed Olefin Metathesis

Ruthenium-catalyzed olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. When this compound is used in a cross-metathesis reaction, the stereochemistry of the newly formed double bond is of primary interest. The use of specific ruthenium catalysts can lead to high selectivity for the Z-isomer of the product.[3][4]

Comparative Data for Z-Selective Cross-Metathesis
EntryOlefin PartnerRuthenium CatalystProductZ:E RatioYield (%)Reference
1Allylbenzene (B44316)Grubbs 2nd Generation(Z)-1-Acetoxy-5-phenylpent-2-ene85:1578Fictional Data
2StyreneHoveyda-Grubbs 2nd Generation(Z)-1-Acetoxy-4-phenylbut-2-ene92:885Fictional Data
31-OcteneZhan-1B(Z)-1-Acetoxydodec-2-ene95:590Fictional Data
4Methyl acrylateGrubbs 3rd GenerationMethyl (E)-5-acetoxypent-3-enoate10:9072Fictional Data

Note: The data presented in this table is illustrative and based on typical outcomes for similar systems. Specific experimental results may vary.

Experimental Protocol: Z-Selective Cross-Metathesis with Allylbenzene

Materials:

  • This compound (1.0 mmol, 172.2 mg)

  • Allylbenzene (1.2 mmol, 141.8 mg)

  • Hoveyda-Grubbs 2nd Generation Catalyst (0.01 mmol, 6.3 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • A flame-dried Schlenk flask is charged with the Hoveyda-Grubbs 2nd Generation Catalyst.

  • Anhydrous and degassed DCM is added to dissolve the catalyst.

  • A solution of this compound and allylbenzene in anhydrous DCM is added to the catalyst solution.

  • The reaction mixture is stirred at room temperature under an inert atmosphere.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Z-isomer.

Metathesis_Workflow cluster_1 Experimental Workflow Start Start Dissolve Catalyst Dissolve Catalyst Start->Dissolve Catalyst Add Substrates Add Substrates Dissolve Catalyst->Add Substrates Reaction Reaction Add Substrates->Reaction Quench Quench Reaction->Quench Purification Purification Quench->Purification Product Product Purification->Product

Cross-Metathesis Workflow

Pyrolysis

The pyrolysis of this compound leads to the formation of 1-acetoxy-1,3-butadiene (B75349), a valuable diene for Diels-Alder reactions. This elimination reaction can, in principle, yield a mixture of cis and trans isomers of the diene product. The stereochemical outcome is influenced by the reaction temperature and the mechanism of the elimination. The reaction is believed to proceed through a concerted, cyclic transition state.[5][6]

Stereochemical Outcome of Pyrolysis
Temperature (°C)cis-1-Acetoxy-1,3-butadiene (%)trans-1-Acetoxy-1,3-butadiene (%)Reference
4506535Fictional Data
5005842Fictional Data
5505248Fictional Data

Note: The data presented in this table is illustrative. The product ratio is sensitive to the specific pyrolysis conditions.

Experimental Protocol: Pyrolysis of this compound

Apparatus:

  • A quartz tube packed with quartz chips.

  • A tube furnace capable of reaching at least 600 °C.

  • A system for introducing the substrate at a controlled rate (e.g., a syringe pump).

  • A cold trap to collect the product.

Procedure:

  • The quartz tube is placed in the tube furnace and heated to the desired temperature (e.g., 500 °C) under a slow stream of nitrogen.

  • This compound is introduced into the hot tube at a controlled rate using a syringe pump.

  • The vaporized substrate passes through the hot zone, where pyrolysis occurs.

  • The product mixture is carried by the nitrogen stream into a cold trap (e.g., cooled with liquid nitrogen) where it condenses.

  • After the addition of the substrate is complete, the apparatus is allowed to cool to room temperature.

  • The contents of the cold trap are collected, and the isomeric ratio of the 1-acetoxy-1,3-butadiene product is determined by GC or NMR analysis.

Pyrolysis_Logic cluster_2 Pyrolysis Outcome This compound This compound Heating Heating This compound->Heating Concerted Elimination Concerted Elimination Heating->Concerted Elimination cis-Product cis-Product Concerted Elimination->cis-Product trans-Product trans-Product Concerted Elimination->trans-Product

Pyrolysis Reaction Logic

Comparison with trans-1,4-Diacetoxy-2-butene

The stereochemistry of the starting material can have a profound impact on the stereochemical outcome of the reaction. In palladium-catalyzed allylic alkylations, starting with trans-1,4-diacetoxy-2-butene also leads to the formation of a meso-π-allylpalladium complex, identical to that formed from the cis-isomer. Consequently, with an effective chiral ligand, the enantioselectivity of the product should be independent of the starting material's geometry. However, the reaction rates and the formation of side products may differ.[7]

In contrast, for concerted reactions like pyrolysis, the stereochemistry of the starting material directly influences the product distribution, as the elimination pathway is stereospecific.

This guide provides a framework for understanding and predicting the stereochemical outcomes of reactions starting from this compound. For critical applications, it is recommended to consult the primary literature for the most relevant and detailed experimental data.

References

Unraveling Reaction Pathways: A Comparative Guide to Computational Analyses of Transition States in Palladium-Catalyzed Allylic Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for designing novel synthetic routes and optimizing reaction conditions. This guide delves into the computational analysis of transition states in palladium-catalyzed allylic substitution reactions, with a focus on substrates analogous to cis-1,4-diacetoxy-2-butene. By comparing different mechanistic proposals and aligning computational data with experimental outcomes, we aim to provide a clear framework for interpreting and predicting the behavior of these versatile reactions.

At the heart of many palladium-catalyzed allylic substitutions lies the formation of a (π-allyl)palladium intermediate. The subsequent nucleophilic attack on this intermediate dictates the regioselectivity and stereoselectivity of the product. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the subtle energetic differences between competing reaction pathways and to visualize the three-dimensional geometries of their transition states.

Mechanistic Crossroads: Inner-Sphere vs. Outer-Sphere Attack

A key point of comparison in the computational analysis of these reactions is the mode of nucleophilic attack on the (π-allyl)palladium complex. Two primary pathways are often considered:

  • Outer-Sphere Attack: The nucleophile attacks the allyl moiety directly from the solution, without prior coordination to the palladium center. This pathway is generally favored for soft, less basic nucleophiles.

  • Inner-Sphere Attack: The nucleophile first coordinates to the palladium center and is then delivered to the allyl group through reductive elimination. This mechanism is more likely with harder, more basic nucleophiles.

The calculated activation energies for these competing transition states can provide a quantitative prediction of which pathway is more favorable under specific reaction conditions.

Below, we present a comparative overview of computational and experimental data for palladium-catalyzed allylic substitution reactions, highlighting the insights gained from transition state analysis.

Comparative Analysis of Reaction Pathways

Reaction System Computational Method Key Findings from Transition State Analysis Experimental Correlation
Isomerization of (Z)-1,4-diacetoxy-2-butene Not explicitly detailed in the provided abstract, but mechanistic proposals are based on the nature of intermediates.[1]In THF, an η¹-allylpalladium intermediate is proposed to be key for the formation of the (E)-isomer. In DMF, an η³-allylpalladium intermediate is considered the main player.[1]The reaction is faster in THF than in DMF, and the formation of the (E)-isomer is more favored in DMF.[1]
Asymmetric Allylic Alkylation of Acyclic Ketone Enolates Mechanistic proposal without explicit computational data in the provided abstract.[2]An inner-sphere mechanism involving coordination of the enolate to palladium followed by reductive elimination is proposed to explain the observed enantioselectivity.[2]Excellent yields and high enantioselectivity (up to 94% ee) are achieved. The geometry of the allyl enol carbonate substrate influences the absolute configuration of the product.[2]
General Pd-Catalyzed Allylic Substitution Density Functional Theory (DFT) calculations.[3]The origins of regio- and enantioselectivities are elucidated by analyzing the transition state models for inner-sphere and outer-sphere nucleophilic attacks. The selectivities are intrinsically linked to the nature of the ligands and substrates.[3]Provides a theoretical framework for understanding and predicting the outcomes of a wide range of palladium-catalyzed allylic substitution reactions.

Visualizing Reaction Mechanisms

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways and a generic experimental workflow.

G General Palladium-Catalyzed Allylic Substitution Cycle cluster_cat Catalytic Cycle cluster_paths Nucleophilic Attack Pathways Pd(0)L2 Pd(0)L2 pi-allyl_Pd(II)L2 <(π-allyl)Pd(II)L2> Pd(0)L2->pi-allyl_Pd(II)L2 + Allylic Substrate - Leaving Group Product_Pd(0) Product + Pd(0)L2 pi-allyl_Pd(II)L2->Product_Pd(0) + Nucleophile Outer-Sphere Outer-Sphere pi-allyl_Pd(II)L2->Outer-Sphere Direct Attack Inner-Sphere Inner-Sphere pi-allyl_Pd(II)L2->Inner-Sphere Coordination then Reductive Elimination

Caption: Catalytic cycle for palladium-catalyzed allylic substitution.

G Computational Workflow for Transition State Analysis Reactants Reactants TS_Search Transition State Search (e.g., QST2/3, Berny) Reactants->TS_Search Energy_Calc Single-Point Energy Calculation Reactants->Energy_Calc IRC Intrinsic Reaction Coordinate (IRC) TS_Search->IRC TS_Search->Energy_Calc Products Products IRC->Products Products->Energy_Calc Analysis Analysis of Energies and Geometries Energy_Calc->Analysis

Caption: Workflow for computational transition state analysis.

Experimental and Computational Protocols

A thorough understanding of the methodologies employed is crucial for evaluating and comparing studies.

General Experimental Protocol for Palladium-Catalyzed Allylic Alkylation

A representative experimental procedure for a palladium-catalyzed asymmetric allylic alkylation of an acyclic ketone enol carbonate is as follows[2]:

  • Catalyst Preparation: In a glovebox, a solution of the palladium precursor (e.g., Pd₂(dba)₃·CHCl₃) and the chiral ligand in a dry, degassed solvent (e.g., 1,4-dioxane) is prepared.

  • Reaction Setup: To a separate vial, the allyl enol carbonate substrate is added.

  • Initiation: The catalyst solution is added to the substrate vial.

  • Reaction Monitoring: The reaction is stirred at ambient temperature and monitored by a suitable analytical technique (e.g., GC, TLC) until completion.

  • Workup and Purification: The reaction mixture is concentrated, and the product is purified by column chromatography.

  • Characterization: The yield, regioselectivity, and enantiomeric excess of the product are determined using techniques such as NMR spectroscopy and chiral HPLC.

General Computational Protocol for Transition State Analysis

A typical workflow for the computational investigation of a reaction mechanism using DFT involves the following steps:

  • Model System Definition: The reactants, including the substrate, catalyst (with ligands), and nucleophile, are defined. The solvent may be treated implicitly using a continuum solvation model (e.g., PCM, SMD).

  • Geometry Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

  • Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants (or intermediates) to the products. Common algorithms include Synchronous Transit-Guided Quasi-Newton (QST2/3) or the Berny algorithm.

  • Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, intermediates, products), all frequencies should be real. For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products.

  • Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Analysis: The relative energies of the reactants, transition states, intermediates, and products are used to construct a reaction energy profile. The geometries of the transition states are analyzed to understand the key interactions that determine reactivity and selectivity.

By systematically applying these computational and experimental methodologies, researchers can gain deep insights into the mechanisms of palladium-catalyzed allylic substitution reactions, paving the way for the development of more efficient and selective synthetic methods.

References

Safety Operating Guide

Proper Disposal of cis-1,4-Diacetoxy-2-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of cis-1,4-Diacetoxy-2-butene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care in a well-ventilated area.[1] Always wear suitable personal protective equipment (PPE) to avoid contact with skin and eyes.[1]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166) or tightly fitting safety goggles with side-shields.[1][2]To protect eyes from splashes.
Hand Protection Protective gloves (e.g., Nitrile rubber).[2]To prevent skin contact. Gloves must be inspected before use.
Skin and Body Long-sleeved clothing and, if necessary, fire/flame resistant and impervious clothing.[1][2]To minimize skin exposure.
Respiratory Not required under normal use with adequate ventilation. For large-scale use or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor filter (Type A Brown conforming to EN14387) is recommended.[2]To prevent inhalation of vapors or aerosols.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[3] It is crucial to prevent the chemical from entering drains, waterways, or the soil.[3]

Step 1: Collection and Storage of Waste

  • Collect waste this compound and any contaminated materials in a suitable, properly labeled, and tightly closed container.[1][3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]

Step 2: Managing Spills

In the event of a spill, follow these procedures:

  • Ensure Adequate Ventilation: Work in a well-ventilated area. For large spills, evacuate personnel to a safe area.[1]

  • Contain the Spill: Use a suitable absorbent material such as rags, dry sand, earth, or sawdust to absorb the spilled liquid.[3] For large spills, create a bund to contain the material.[3]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable container for disposal.[1] This material should be treated as hazardous waste and disposed of promptly in accordance with regulations.[1][3]

  • Decontaminate the Area: Clean the affected area thoroughly.

Step 3: Final Disposal

  • The final disposal of this compound waste must be entrusted to a licensed and qualified waste disposal company.[4]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by the disposal company.[5]

  • Dispose of empty containers as unused product, as they may retain chemical residues.[3][5]

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste Chemical & Contaminated Materials A->C B Ensure Adequate Ventilation B->C D Use a Labeled, Sealed Container C->D Spill Spill Occurs? C->Spill E Store in a Cool, Dry, Well-Ventilated Area D->E H Contact Licensed Waste Disposal Company E->H F Absorb Spill with Inert Material G Collect Absorbed Material into a Waste Container F->G G->D I Arrange for Pickup and Compliant Disposal H->I Spill->F Yes Spill->H No

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with cis-1,4-Diacetoxy-2-butene. The following procedures are designed to ensure the safe handling of this chemical and to minimize risks in the laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: cis-2-Butene-1,4-diol diacetate

  • CAS Number: 25260-60-0

  • Molecular Formula: C8H12O4[1]

  • Molecular Weight: 172.18 g/mol [1]

Hazard Identification and Precautionary Statements

This compound is classified as a skin irritant.[1] It is crucial to handle this compound with care and to adhere to the recommended safety protocols.

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Goggles compliant with European standard EN 166 or NIOSH-approved safety glasses with side-shields.[1][2]
Hand Protection Protective gloves, such as nitrile rubber. It is important to inspect gloves before use and to observe the breakthrough time and permeability data provided by the glove supplier.[1]
Skin and Body Long-sleeved clothing or a lab coat to prevent skin contact.[1] For larger scale operations or in case of a spill, fire/flame resistant and impervious clothing is recommended.[2]
Respiratory Under normal laboratory use with adequate ventilation, no respiratory protection is typically required.[1] For large-scale use, in emergencies, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor filter (Type A Brown, conforming to EN14387) should be used.[1]

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is essential for maintaining the stability of the chemical and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Wash hands thoroughly after handling the substance.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials, such as oxidizing agents.[3]

  • The storage class is 10: Combustible liquids.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationFirst-Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Ensure adequate ventilation and remove all sources of ignition.[2] Absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite) and collect it in a suitable, closed container for disposal.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and to comply with regulations.

  • Chemical Disposal: Dispose of the chemical in accordance with federal, state, and local regulations. Do not allow the product to enter drains or waterways.[3] The chemical should be disposed of as hazardous waste.

  • Contaminated Material: Any materials, such as gloves, absorbent pads, and containers that have come into contact with this compound should be treated as hazardous waste and disposed of in a sealed, labeled container.

  • Container Disposal: Dispose of the original container as unused product in accordance with regulations.[3]

Experimental Protocol: Standard Handling Procedure

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that the safety shower and eyewash station are accessible and operational.

    • Gather all necessary materials, including the chemical, solvents, glassware, and spill containment supplies.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling the Chemical:

    • Carefully open the container of this compound inside the chemical fume hood.

    • Use a clean, dry pipette or syringe to transfer the required amount of the liquid.

    • Avoid splashing or generating aerosols.

    • Close the container tightly immediately after use.

  • Post-Handling:

    • Clean any contaminated surfaces with an appropriate solvent and then with soap and water.

    • Dispose of all contaminated waste in the designated hazardous waste container.

    • Carefully remove PPE, avoiding self-contamination. Dispose of gloves and any other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_emergency Emergency Procedures A Verify Safety Equipment (Fume Hood, Eyewash, Shower) B Gather Materials A->B C Don Personal Protective Equipment (PPE) B->C D Open Chemical Container C->D Proceed to Handling E Transfer Chemical D->E K Spill or Exposure Occurs D->K If Emergency F Close Container E->F E->K If Emergency G Clean Work Area F->G Proceed to Post-Handling F->K If Emergency H Dispose of Contaminated Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Follow First-Aid Measures K->L M Notify Supervisor L->M

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1,4-Diacetoxy-2-butene
Reactant of Route 2
Reactant of Route 2
cis-1,4-Diacetoxy-2-butene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.